Technical Documentation Center

(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE
  • CAS: 1197956-35-6

Core Science & Biosynthesis

Foundational

(4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS 1197956-35-6): A Comprehensive Technical Guide on Synthesis and Application in Kinase Inhibitor Design

Executive Summary In the landscape of modern targeted oncology, the structural optimization of small-molecule kinase inhibitors relies heavily on specialized building blocks. (4-Amino-3-fluorophenyl)dimethylphosphine oxi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the structural optimization of small-molecule kinase inhibitors relies heavily on specialized building blocks. (4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS 1197956-35-6) has emerged as a critical intermediate in the synthesis of next-generation Receptor Tyrosine Kinase (RTK) inhibitors. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the physicochemical causality of its structural motifs, detail a self-validating synthetic protocol, and map its precise role in modulating oncogenic signaling pathways.

Physicochemical Profiling & Structural Causality

Before integrating this intermediate into a drug discovery pipeline, it is crucial to understand why its specific functional groups are chosen. The molecule is not merely a scaffold; it is a highly engineered bioisostere.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name (4-Amino-3-fluorophenyl)dimethylphosphine oxide
Synonyms 4-(Dimethylphosphoryl)-2-fluoroaniline
CAS Registry Number 1197956-35-6
Molecular Formula C₈H₁₁FNOP
Molecular Weight 187.15 g/mol
Monoisotopic Mass 187.056 Da[1]
Physical Form Solid
Storage Temperature 2–8 °C, keep in dark place, sealed in dry
Safety Profile H302, H312, H315, H319, H332, H335 (Irritant/Harmful)
The Causality of the Structural Motifs
  • The Dimethylphosphine Oxide (DMPO) Group: In kinase inhibitor design, the DMPO group acts as a strategic bioisostere. Unlike traditional lipophilic groups (e.g., trifluoromethyl or tert-butyl), DMPO is a highly polar, non-ionizable hydrogen bond acceptor. Incorporating a DMPO group dramatically enhances the aqueous solubility of the resulting drug candidate without introducing the hERG channel toxicity risks commonly associated with basic aliphatic amines[2] ().

  • The 3-Fluoro Substitution: The introduction of a fluorine atom ortho to the aniline amine serves a dual mechanistic purpose. Electronically, the strongly electron-withdrawing fluorine atom lowers the pKa of the adjacent amine. This reduced basicity mitigates the risk of oxidative metabolism, preventing the formation of reactive and potentially toxic quinone imine intermediates. Conformationally, the ortho-fluorine atom can engage in intramolecular hydrogen bonding or dipole minimization with an adjacent pyrimidine core (once coupled), effectively locking the molecule into its bioactive conformation and reducing the entropic penalty upon binding to the kinase ATP pocket[3] ().

Synthetic Methodology: Microwave-Assisted C-P Cross-Coupling

The synthesis of CAS 1197956-35-6 relies on an advanced variant of the Hirao reaction—a palladium-catalyzed C-P cross-coupling between 4-bromo-2-fluoroaniline and dimethylphosphine oxide.

Step-by-Step Protocol & Causality

Note: This protocol is adapted from validated patent literature for high-yield synthesis[3] ().

  • Reagent Assembly: In a microwave-safe reaction vial, dissolve 4-bromo-2-fluoroaniline (2.00 mmol) and dimethylphosphine oxide (2.20 mmol, 1.1 eq) in 8 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected for its high dielectric constant, which efficiently absorbs microwave energy and stabilizes the highly polar transition states of the catalytic cycle.

  • Catalyst & Ligand Addition: Add Palladium(II) acetate (0.01 mmol, 0.5 mol%) and XANTPHOS (0.12 mmol, 6 mol%).

    • Causality: XANTPHOS is the critical variable here. Its large natural bite angle (~111°) forces the palladium center into a distorted geometry. This steric tension significantly accelerates the reductive elimination of the bulky phosphine oxide group—historically the rate-limiting bottleneck in C-P bond formation.

  • Base Addition: Add Potassium phosphate (K₃PO₄, 2.20 mmol, 1.1 eq).

    • Causality: K₃PO₄ acts as a mild, insoluble inorganic base that scavenges the hydrobromic acid byproduct without nucleophilically attacking the starting materials.

  • Deoxygenation (Self-Validating Checkpoint): Purge the heterogeneous mixture with dry nitrogen gas for 10 minutes.

    • Trustworthiness / Validation: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) species. Visual Check: A stable, clear-to-yellowish mixture indicates successful deoxygenation. If the solution rapidly drops a black precipitate (palladium black) prior to heating, the system was compromised by oxygen ingress and the catalyst is dead.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 20 minutes.

    • Causality: Microwave dielectric heating provides instant, uniform energy transfer, bypassing the thermal degradation pathways (e.g., dehalogenation) that occur during prolonged conventional heating.

  • Workup & Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the crude residue via silica gel chromatography to yield the pure product.

SynthesisWorkflow A 4-Bromo-2-fluoroaniline + Dimethylphosphine oxide C Microwave Irradiation (150 °C, 20 min, DMF) A->C B Catalyst System: Pd(OAc)2, XANTPHOS, K3PO4 B->C Additives D Crude Mixture C->D Cooling E Silica Gel Chromatography D->E Purification F Pure (4-Amino-3-fluorophenyl) dimethylphosphine oxide E->F Yield

Fig 1: Microwave-assisted C-P cross-coupling workflow for CAS 1197956-35-6 synthesis.

Application in Oncology & Kinase Inhibition

Once synthesized, the free aniline group of CAS 1197956-35-6 is typically coupled to a halogenated pyrimidine core via nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig amination[2]. This forms the foundational scaffold for inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as ALK (Anaplastic Lymphoma Kinase) and EGFR (Epidermal Growth Factor Receptor).

By occupying the ATP-binding pocket of these kinases, the DMPO-derived inhibitors halt the downstream phosphorylation cascades responsible for unchecked cellular proliferation in non-small cell lung cancer (NSCLC) and other malignancies.

SignalingPathway L Extracellular Ligand R Receptor Tyrosine Kinase (ALK / EGFR) L->R Activation P1 PI3K / AKT Pathway R->P1 Phosphorylation P2 RAS / MAPK Pathway R->P2 Phosphorylation P3 JAK / STAT Pathway R->P3 Phosphorylation I Phosphine Oxide Inhibitor I->R ATP-competitive Inhibition T Cell Proliferation & Survival P1->T P2->T P3->T

Fig 2: RTK signaling cascade inhibited by dimethylphosphine oxide-derived therapeutics.

Analytical Validation Standards

To ensure trustworthiness and batch-to-batch reproducibility, the synthesized intermediate must be rigorously validated against the following analytical benchmarks:

  • ³¹P NMR (Proton-Decoupled): A singular, distinct peak around

    
     25–30 ppm is expected. This confirms the presence of the phosphine oxide group and verifies the absence of unreacted starting material or over-oxidized phosphorus byproducts.
    
  • ¹⁹F NMR: A multiplet around

    
     -130 ppm is characteristic of the aromatic fluorine positioned ortho to the primary amine.
    
  • LC-MS (ESI+): A mass-to-charge ratio (m/z) of 188.06 [M+H]⁺ confirms the exact monoisotopic mass of the target compound[1] ().

References

  • Phosphorus derivatives as kinase inhibitors (US9273077B2).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . Journal of Medicinal Chemistry.[Link]

  • (4-Amino-3-fluorophenyl)dimethylphosphine oxide (CID 67052680) . PubChem.[Link]

Sources

Exploratory

Chemical structure and properties of (4-Amino-3-fluorophenyl)dimethylphosphine oxide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (4-Amino-3-fluorophenyl)dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (4-Amino-3-fluorophenyl)dimethylphosphine oxide, a key building block in modern medicinal chemistry. As a substituted aniline derivative incorporating a dimethylphosphine oxide moiety, this compound offers unique characteristics valuable for the development of novel therapeutics.

Introduction: The Emerging Role of Organophosphorus Compounds in Drug Discovery

Historically, organophosphorus compounds have been approached with caution in drug development programs, largely due to concerns over toxicity and poor bioavailability. However, recent successes, most notably the FDA approval of Brigatinib for non-small cell lung cancer, have highlighted the significant potential of specific organophosphorus functionalities.[1] The dimethylphosphine oxide (DMPO) group, in particular, has garnered considerable interest. Its strong hydrogen bond accepting capability, coupled with its tetrahedral structure, offers a unique scaffold for designing targeted inhibitors.[2] Furthermore, the incorporation of the DMPO moiety can enhance aqueous solubility and improve metabolic stability, addressing key challenges in drug design.[2] (4-Amino-3-fluorophenyl)dimethylphosphine oxide emerges as a valuable synthon in this context, providing a versatile platform for creating novel molecular architectures with improved pharmacological profiles.

Molecular Structure and Physicochemical Properties

(4-Amino-3-fluorophenyl)dimethylphosphine oxide, also known as 4-(dimethylphosphoryl)-2-fluoroaniline, is a trifunctional building block featuring an aniline amine, a fluorine atom, and a dimethylphosphine oxide group. This unique combination of functionalities dictates its chemical reactivity and physical properties.

Key Identifiers and Properties:
PropertyValueSource
CAS Number 1197956-35-6[3]
Molecular Formula C8H11FNOP
Molecular Weight 187.15 g/mol [3]
Physical Form Solid
Storage Conditions 2-8°C, sealed in dry, dark place

The presence of the fluorine atom ortho to the amine group significantly influences the electronic properties of the aromatic ring and the basicity of the amine. The dimethylphosphine oxide group, with its highly polar P=O bond, acts as a strong hydrogen bond acceptor, a critical feature for molecular recognition in biological systems.[2]

Synthesis and Characterization

The synthesis of (4-Amino-3-fluorophenyl)dimethylphosphine oxide can be approached through established methodologies for the formation of aryl-phosphorus bonds, often involving palladium-catalyzed cross-coupling reactions.[1] A general synthetic workflow is outlined below.

Synthesis_Workflow A Starting Material (e.g., 4-Bromo-2-fluoroaniline) B Protection of Amine (e.g., Boc anhydride) A->B Step 1 C Phosphinylation (e.g., Pd-catalyzed coupling with dimethylphosphine oxide) B->C Step 2 D Deprotection (e.g., Acidic conditions) C->D Step 3 E Final Product (4-Amino-3-fluorophenyl)dimethylphosphine oxide D->E Step 4

Caption: Generalized synthetic workflow for (4-Amino-3-fluorophenyl)dimethylphosphine oxide.

Experimental Protocol: A Generalized Approach

A plausible synthetic route involves the protection of the amine in a starting material like 4-bromo-2-fluoroaniline, followed by a palladium-catalyzed cross-coupling reaction with a phosphine source, and subsequent deprotection.

  • Amine Protection: 4-bromo-2-fluoroaniline is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate, in the presence of a base to yield the protected aniline.

  • Palladium-Catalyzed Phosphinylation: The protected bromoaniline is then subjected to a cross-coupling reaction with dimethylphosphine oxide. This reaction is typically catalyzed by a palladium complex with a suitable phosphine ligand.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis) to yield the final product.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford (4-Amino-3-fluorophenyl)dimethylphosphine oxide as a solid.

Spectroscopic Characterization

The structural confirmation of (4-Amino-3-fluorophenyl)dimethylphosphine oxide relies on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons on the phosphine oxide group. The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eight carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing organophosphorus compounds and would show a characteristic signal for the phosphine oxide moiety.[4]

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretches of the primary amine, the C-F stretch, the P=O stretch, and the aromatic C-H and C=C stretches. The P=O stretching frequency is a sensitive probe of the local electronic environment.[4]

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of (4-Amino-3-fluorophenyl)dimethylphosphine oxide makes it a highly attractive building block for the synthesis of complex molecules in drug discovery.

Applications A (4-Amino-3-fluorophenyl)dimethylphosphine oxide B Kinase Inhibitors A->B Amine for amide coupling C GPCR Modulators A->C Scaffold for diverse libraries D Bioisosteric Replacement A->D DMPO as H-bond acceptor E Fragment-Based Drug Discovery A->E Vector for fragment elaboration

Caption: Potential applications of (4-Amino-3-fluorophenyl)dimethylphosphine oxide in drug discovery.

The primary amine can be readily derivatized through amide bond formation, reductive amination, or participation in cross-coupling reactions to build larger molecular scaffolds. The dimethylphosphine oxide group serves as a key pharmacophoric element, capable of forming strong hydrogen bonds with target proteins, a feature exploited in the design of potent enzyme inhibitors.[2] The fluorine atom can be used to modulate the physicochemical properties of the final compound, such as pKa and lipophilicity, and can also participate in favorable interactions with biological targets.

The successful application of a similar phosphine oxide-containing fragment in the development of Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor, underscores the potential of this class of compounds.[2] The phosphine oxide moiety in Brigatinib plays a crucial role in its binding affinity and overall efficacy.

Safety and Handling

(4-Amino-3-fluorophenyl)dimethylphosphine oxide should be handled with appropriate safety precautions in a laboratory setting. Based on available safety information for similar compounds, it is classified as a warning-level hazard.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to consult the material safety data sheet (MSDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(4-Amino-3-fluorophenyl)dimethylphosphine oxide represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a reactive amine handle, a modulating fluorine substituent, and a pharmacologically relevant dimethylphosphine oxide group provides a powerful tool for medicinal chemists. The ability of the DMPO moiety to act as a strong hydrogen bond acceptor while improving solubility and metabolic stability makes this compound and its derivatives promising candidates for the development of next-generation therapeutics targeting a wide range of diseases. As the role of non-classical pharmacophores continues to expand, the utility of well-designed organophosphorus building blocks like (4-Amino-3-fluorophenyl)dimethylphosphine oxide is set to increase significantly.

References

  • Dimethylphosphine oxide. (n.d.). In Wikipedia. Retrieved from [Link]

  • (4-Amino-3-fluorophenyl)dimethylphosphine oxide-R133646. (n.d.). The Lab Chemical. Retrieved from [Link]

  • 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919. (n.d.). PubChem. Retrieved from [Link]

  • Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. (2024, December 19). MDPI. Retrieved from [Link]

  • Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. (2020, March 19). MDPI. Retrieved from [Link]

Sources

Foundational

Technical Guide: Phosphine Oxides as Amide Bioisosteres in Drug Design

Executive Summary The amide bond is ubiquitous in medicinal chemistry, yet it often presents liabilities regarding metabolic stability (amidase susceptibility), solubility, and passive permeability. Phosphine oxides ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amide bond is ubiquitous in medicinal chemistry, yet it often presents liabilities regarding metabolic stability (amidase susceptibility), solubility, and passive permeability. Phosphine oxides (


) have emerged as a non-classical, high-value bioisostere for the amide moiety. Unlike classical isosteres (e.g., tetrazoles, trifluoroethylamines) that mimic planar geometry, phosphine oxides introduce a tetrahedral (

) geometry, offering a unique "escape from flatland" while retaining strong hydrogen bond acceptor capabilities.[1]

This guide details the physicochemical rationale, synthetic pathways, and strategic application of phosphine oxides in drug design, focusing on their role as transition-state mimetics in protease inhibitors and solubility enhancers in kinase inhibitors.

Part 1: Physicochemical Rationale & Bioisosteric Mechanism

The Structural Divergence: Planar vs. Tetrahedral

The substitution of a carboxamide (


) with a phosphine oxide (

) is not a steric swap but a functional and electronic upgrade.
  • Amide: Planar (

    
    ), rigid, provides 1 H-bond acceptor (C=O) and 1 H-bond donor (N-H). Limits vectors for derivatization to two (C-side and N-side).
    
  • Phosphine Oxide: Tetrahedral (

    
    ), rigid, provides a stronger  H-bond acceptor (P=O) but lacks an intrinsic donor.[1] Crucially, it offers three  vectors for derivatization, allowing for precise filling of hydrophobic pockets in the enzyme active site.
    
Quantitative Comparison

The following table summarizes the shift in properties when replacing an amide core with a phosphine oxide moiety.

ParameterCarboxamide (

)
Phosphine Oxide (

)
Impact on Drug Design
Geometry Planar (

angles)
Tetrahedral (

angles)
Access to novel chemical space; escape from flatland.
H-Bonding Acceptor + DonorStrong Acceptor (Only)Requires adjacent donor or water bridge; P=O is a "super-acceptor".
Dipole Moment Moderate (~3.7 D)High (~4.0 - 4.5 D)Significantly increases aqueous solubility.
Metabolic Stability Susceptible to amidases/proteasesHighly StableResists hydrolysis; P is already oxidized (CYP resistant).
Solubility Variable (often aggregation prone)HighPolar P=O group disrupts crystal lattice energy.
Permeability Generally GoodModerate to LowHigh polarity can impede passive diffusion; requires lipophilic flanking groups.
Mechanism of Action: Transition State Mimicry

In protease inhibitor design, the phosphine oxide does not merely replace the ground-state amide; it mimics the tetrahedral intermediate of amide hydrolysis.

  • Enzymatic Context: Proteases hydrolyze amides via a high-energy tetrahedral transition state.

  • Inhibitor Strategy: A stable tetrahedral phosphorous moiety (

    
     or 
    
    
    
    ) fits the "oxyanion hole" of the active site more tightly than the planar substrate, acting as a transition-state analogue (TSA).

TransitionStateMimicry cluster_0 Substrate (Ground State) cluster_1 Hydrolysis Intermediate cluster_2 Phosphine Oxide Inhibitor Amide Planar Amide (sp2 Carbon) TS Tetrahedral Intermediate (High Energy, Unstable) Amide->TS Enzymatic Attack PO Phosphine Oxide (Stable sp3 Phosphorus) TS->PO Bioisosteric Replacement OxyanionHole Enzyme Oxyanion Hole (Stabilizes Negative Charge) TS->OxyanionHole Transient Binding PO->OxyanionHole Tight, Static Binding (Inhibition)

Figure 1: Phosphine oxides as stable mimics of the high-energy tetrahedral intermediate in amide hydrolysis.

Part 2: Case Studies & Applications

Kinase Inhibitors: Brigatinib (ALUNBRIG®)

Context: ALK (Anaplastic Lymphoma Kinase) inhibitor for NSCLC. Design Challenge: Early scaffolds suffered from poor metabolic stability and solubility. Solution: Incorporation of a dimethylphosphine oxide (DMPO) moiety.[1]

  • Role: The P=O group acts as a hydrogen bond acceptor interacting with the hinge region or solvent front, while the methyl groups provide steric bulk to induce selectivity.

  • Outcome: Improved water solubility (due to P=O polarity) and metabolic stability compared to the corresponding carboxamide or sulfone analogs.[1]

HIV Protease Inhibitors

Context: Transition-state analogues.[2][3] Design: Symmetrical phosphinic acid derivatives (


-symmetric).
Mechanism:  The central phosphinic group (

) mimics the hydration of the peptide bond. The oxygen atoms coordinate with the catalytic aspartic acid residues (Asp25/Asp25') in the HIV protease active site. Result: Sub-nanomolar affinity (

nM) due to the "perfect fit" of the tetrahedral geometry within the catalytic tunnel.

Part 3: Synthetic Protocols

To integrate phosphine oxides into drug scaffolds, the Palladium-Catalyzed C-P Cross-Coupling is the most robust method for medicinal chemistry, tolerating diverse functional groups.

Protocol: Pd-Catalyzed Cross-Coupling of Aryl Halides with Secondary Phosphine Oxides

Objective: Synthesize a diarylphosphine oxide from an aryl halide and a secondary phosphine oxide (e.g., diphenylphosphine oxide).

Reagents:

  • Aryl Halide (

    
    , where X = I, Br, or OTf).
    
  • Secondary Phosphine Oxide (

    
    ).
    
  • Catalyst:

    
     (5 mol%) with Xantphos (5-10 mol%).
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a sealable reaction vial with

    
     (1.0 equiv), 
    
    
    
    (1.2 equiv),
    
    
    (0.05 equiv), and Xantphos (0.06 equiv).
  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Activation: Add

    
     (3.0 equiv). Seal the vial with a crimp cap/septum.
    
  • Reaction: Heat the block to

    
     for 12–18 hours. Monitor via LC-MS (Look for M+1 of product; P=O compounds ionize well).
    
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Rinse with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography.

    • Note: Phosphine oxides are polar.[1][4][5][6][7][8] Use a gradient of DCM:MeOH (0%

      
       10%) or EtOAc:Hexanes (50% 
      
      
      
      100%).
Protocol Validation (Self-Check)
  • Reaction Color: The reaction mixture typically turns dark orange/brown (active Pd species). If it stays pale yellow, oxidation of the ligand or catalyst poisoning may have occurred.

  • LC-MS Signal: Phosphine oxides show a characteristic broad peak shape on some C18 columns due to interaction with residual silanols. Use a buffered mobile phase (Formic acid or Ammonium Acetate) to sharpen peaks.

SyntheticWorkflow Start Start: Aryl Halide (Ar-X) + Sec. Phosphine Oxide CatSystem Add Catalyst System Pd(OAc)2 / Xantphos / Base Start->CatSystem Heat Heat to 100°C (12-18h) Solvent: Dioxane CatSystem->Heat Check LC-MS Check Target Mass [M+H]+ Heat->Check Check->Heat Incomplete Workup Filter (Celite) Concentrate Check->Workup Complete Purify Flash Chromatography DCM/MeOH Gradient Workup->Purify

Figure 2: Workflow for the Palladium-catalyzed synthesis of phosphine oxide bioisosteres.

Part 4: ADME & Toxicity Profile

When replacing an amide with a phosphine oxide, the following ADME shifts are predictable and must be monitored:

  • Metabolic Stability (High):

    • The P=O bond is exceptionally strong (

      
      130 kcal/mol) and resistant to oxidative metabolism by CYPs.
      
    • Unlike amides, they are immune to peptidases and amidases.

    • Reference: Finkbeiner et al. demonstrated that phosphine oxide analogs of Imatinib showed superior microsomal stability compared to the parent amide.

  • Permeability (Risk):

    • The Liability: The high polarity (LogP decrease) can reduce passive membrane permeability (PAMPA/Caco-2).

    • Mitigation: Flank the P=O group with lipophilic aryl rings or alkyl chains to balance the LogD.

  • Toxicity:

    • Generally non-genotoxic.

    • Unlike some organophosphates (pesticides), phosphine oxides do not phosphorylate acetylcholinesterase serine residues because the phosphorus is less electrophilic and lacks a good leaving group (unlike P-F or P-CN).

References

  • Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Source: Journal of Medicinal Chemistry (2020) URL:[Link]

  • Discovery of Brigatinib (AP26113): A Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Source: Journal of Medicinal Chemistry (2016) URL:[Link]

  • Phosphinic Acid Dipeptide Isosteres as Inhibitors of HIV-1 Protease. Source: Journal of Medicinal Chemistry (1993) URL:[Link]

  • Structure-Based Design and Development of Phosphine Oxides as a Novel Chemotype for Antibiotics. Source: Journal of Medicinal Chemistry (2024) URL:[Link]

  • Palladium-Catalyzed C–P Bond Formation: A General Method for the Synthesis of Phosphine Oxides. Source: Organic Letters (2006) URL:[Link]

Sources

Exploratory

The Hydrogen Bond Acceptor Properties of Dimethylphosphine Oxides: A Strategic Guide for Medicinal Chemistry and Drug Design

Abstract Historically, organophosphorus compounds were heavily filtered out of medicinal chemistry screening libraries due to pervasive concerns regarding the toxicity, reactivity, and poor bioavailability associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Historically, organophosphorus compounds were heavily filtered out of medicinal chemistry screening libraries due to pervasive concerns regarding the toxicity, reactivity, and poor bioavailability associated with phosphates and phosphonates[1]. However, the paradigm has shifted. As a Senior Application Scientist specializing in molecular design, I have observed the rapid emergence of uncharged phosphine oxides—specifically the dimethylphosphine oxide (DMPO) moiety—as highly privileged structural motifs. By acting as exceptionally strong, non-ionizable hydrogen bond acceptors (HBAs), DMPOs offer a unique physicochemical profile that dramatically improves aqueous solubility, metabolic stability, and target selectivity[2][3]. This whitepaper provides an in-depth technical analysis of the DMPO group, detailing its physicochemical properties, structural biology applications, and validated synthetic methodologies.

The Physicochemical Paradigm of the P=O Bond

The strategic utility of the DMPO group is fundamentally rooted in its electronic structure and geometry. Unlike the planar


-hybridized carbonyl group, the phosphorus atom in a phosphine oxide is 

-hybridized, adopting a tetrahedral geometry[2][4].

Electronic Polarization and HBA Strength The P=O bond is highly polarized. While historically depicted with a double bond involving d-orbital participation, modern molecular orbital theory describes it as a highly polarized coordinate covalent bond (


), driven by hyperconjugation. This intense polarization renders the oxygen atom a significantly stronger hydrogen bond acceptor compared to classical bioisosteres like carbonyls, ethers, or sulfones[2][5].

ADME and Pharmacokinetic Advantages Incorporating a DMPO group into a lipophilic scaffold induces profound changes in Absorption, Distribution, Metabolism, and Excretion (ADME) properties:

  • Solubility: The strong HBA capacity drastically increases the Topological Polar Surface Area (TPSA) and hydrophilicity (lowering XLogP), often shifting compounds into more favorable Biopharmaceutical Classification System (BCS) classes[3].

  • Permeability: Because phosphine oxides remain uncharged at physiological pH, they do not suffer the severe membrane permeability penalties associated with ionizable phosphonates or phosphinates[2].

  • Metabolic Stability: The electron-deficient nature of the phosphorus center, combined with the steric shielding of the methyl groups, makes the DMPO moiety highly resistant to CYP450-mediated oxidative metabolism, thereby extending the biological half-life[3].

Table 1: Comparative Benchmarking of HBA Isosteres
Physicochemical PropertyDimethylphosphine Oxide (-P(O)Me₂)Carbonyl (-C(O)Me)Sulfonyl (-SO₂Me)
Central Geometry Tetrahedral (

)
Planar (

)
Tetrahedral (

)
HBA Strength Very Strong (

)
ModerateWeak to Moderate
Physiological Charge NeutralNeutralNeutral
Aqueous Solubility Excellent (Drives BCS Class I/II)ModerateGood
Metabolic Stability High (Resistant to CYP oxidation)Variable (Prone to reduction)High
Structural Biology & Kinase Selectivity: The Brigatinib Case Study

The most authoritative validation of the DMPO group in modern drug design is the development of Brigatinib (AP26113), an FDA-approved, next-generation Anaplastic Lymphoma Kinase (ALK) inhibitor used for the treatment of non-small cell lung cancer (NSCLC)[6][7].

The causality behind Brigatinib's remarkable potency and selectivity lies directly in its DMPO moiety. During the lead optimization of the 2,4-diarylaminopyrimidine scaffold, the DMPO group was strategically placed at the C4 aniline position[8][9].

Mechanistic Binding Dynamics:

  • Hinge Anchoring: The core pyrimidine scaffold anchors to the kinase hinge region (Met1199) via dual hydrogen bonds[10].

  • DMPO-Driven Selectivity: The P=O oxygen projects deeply into the ATP-binding pocket, forming a highly favorable, strong electrostatic and hydrogen-bonding interaction with the basic residue Lys1150[8][10].

  • Proximity Effects: The DMPO group is also favorably positioned near the acidic residue Asp1270[8].

Crucially, sequence alignments and molecular dynamics simulations reveal that the specific conformation of Lys1150 and Asp1270 is unique to ALK. In highly homologous off-target kinases like Insulin Receptor (InsR) and Insulin-like Growth Factor 1 Receptor (IGF-1R), these specific interactions cannot form. Thus, the DMPO group acts as a precise molecular key, driving ALK selectivity and overcoming crizotinib-resistant mutations[8][11].

ALK_Binding Brig Brigatinib Scaffold DMPO DMPO Moiety (-P(O)Me2) Brig->DMPO C4-Aniline Vector Met1199 Met1199 (Hinge Region) Brig->Met1199 Dual H-Bonds Lys1150 Lys1150 DMPO->Lys1150 Strong H-Bond / Electrostatic Asp1270 Asp1270 DMPO->Asp1270 Favorable Proximity

Fig 1. Interaction network of Brigatinib's DMPO moiety within the ALK ATP-binding pocket.

Synthetic Methodologies: Accessing DMPO Building Blocks

Historically, the synthesis of DMPO-containing building blocks was hindered by the lack of safe, scalable protocols for introducing the -P(O)Me₂ fragment. However, recent advances have established robust, scalable methodologies.

One of the most reliable approaches for synthesizing pharmaceutically relevant α-amino DMPOs is the Titanium(IV) isopropoxide-mediated three-component condensation[12][13].

Causality of the Reagent System: The use of


 is non-negotiable for high-yield stereocontrol. It acts as a Lewis acid to activate the aldehyde/ketone for condensation with a chiral Ellman's amide (tert-butylsulfinamide), forming a chiral sulfinyl imine in situ. Subsequently, the Titanium center coordinates the dimethylphosphine oxide (

) nucleophile, directing its addition across the C=N bond with high diastereoselectivity[13].

Synthesis Start Aldehyde/Ketone + Ellman's Amide Imine Chiral Sulfinyl Imine Intermediate Start->Imine Condensation Catalyst Ti(OPr-i)4 (Lewis Acid) Catalyst->Imine Activates C=O Product (α-Aminoalkyl)dimethylphosphine Oxide Catalyst->Product Coordinates Nucleophile Imine->Product Diastereoselective Addition DMPO_H HP(O)Me2 (Nucleophile) DMPO_H->Product P-C Bond Formation

Fig 2. Ti(OPr-i)4-mediated synthesis of chiral (α-aminoalkyl)dimethylphosphine oxides.

Experimental Protocol: Synthesis of (α-Aminoalkyl)dimethylphosphine Oxides

This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction integrity.

  • Imine Formation:

    • In an oven-dried Schlenk flask under an inert Argon atmosphere, dissolve 1.0 equivalent of the target aldehyde/ketone and 1.1 equivalents of chiral tert-butanesulfinamide in anhydrous THF (0.5 M).

    • Add 2.0 equivalents of

      
       dropwise at room temperature. Stir for 12 hours.
      
    • Validation Checkpoint: Monitor via TLC or LC-MS to confirm complete consumption of the carbonyl starting material.

  • Nucleophilic Addition:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add 1.5 equivalents of dimethylphosphine oxide (

      
      ) as a solution in THF.
      
    • Allow the reaction to gradually warm to room temperature and stir for an additional 12 hours.

  • Quenching and Workup:

    • Quench the reaction by adding an equal volume of saturated aqueous NaCl (brine) while vigorously stirring. This precipitates titanium salts as a white solid (

      
      ).
      
    • Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate.

    • Separate the organic layer, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Self-Validating Analytical Check (

    
     NMR): 
    
    • Analyze the crude mixture via

      
       NMR. The starting material (
      
      
      
      ) exhibits a characteristic doublet (due to P-H coupling,
      
      
      Hz) around
      
      
      20-25 ppm. The successful formation of the tertiary phosphine oxide product will appear as a distinct singlet shifted downfield (typically
      
      
      40-50 ppm), confirming P-C bond formation.
  • Purification: Purify the diastereomers via flash column chromatography (DCM/MeOH gradient) to yield the pure (α-aminoalkyl)dimethylphosphine oxide.

Conclusion

The integration of the dimethylphosphine oxide (DMPO) functional group into the medicinal chemist's toolbox represents a major leap forward in rational drug design. By leveraging its unparalleled hydrogen bond acceptor strength, tetrahedral geometry, and neutral physiological state, researchers can simultaneously optimize target binding affinity, kinase selectivity, and global ADME properties. As demonstrated by the clinical success of Brigatinib, moving beyond legacy "organophosphorus cut-off filters" opens highly lucrative avenues for novel therapeutic discovery.

References

Sources

Foundational

Novel Phosphorus-Containing Aniline Derivatives: A Guide to Synthesis and Strategy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Phosphorus-containing aniline derivatives represent a burgeoning class of molecules with profound implications across m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus-containing aniline derivatives represent a burgeoning class of molecules with profound implications across medicinal chemistry, catalysis, and materials science.[1][2] The unique electronic and structural properties imparted by the phosphorus atom—ranging from the trivalent phosphine to the pentavalent phosphonate and phosphine oxide—offer unparalleled opportunities for designing novel therapeutic agents, highly efficient catalytic ligands, and advanced functional polymers.[2][3] This guide provides an in-depth exploration of the core synthetic methodologies for creating these valuable compounds. Moving beyond simple procedural outlines, we delve into the mechanistic rationale behind key transformations, offering field-proven insights to navigate the complexities of C–P and N–P bond formation. Detailed, validated protocols for cornerstone reactions are provided, equipping researchers with the practical knowledge to accelerate discovery and innovation in this dynamic field.

The Strategic Importance of Phosphorus in Aniline Scaffolds

The aniline moiety is a cornerstone of pharmaceutical design, present in a vast number of approved drugs.[4] The introduction of a phosphorus-containing group onto this privileged scaffold creates a powerful synergy, unlocking novel chemical space and modulating key physicochemical properties.

  • In Medicinal Chemistry: Organophosphorus groups can act as bioisosteres for carboxylic acids or amides, enhance binding affinity through strong hydrogen bond acceptance (e.g., the P=O group), and improve pharmacokinetic profiles such as solubility and metabolic stability.[5] The clinical approval of the anticancer drug Brigatinib, which features a dimethylphosphine oxide (DMPO) moiety on an aniline scaffold, serves as a landmark achievement, validating the therapeutic potential of these derivatives.

  • In Homogeneous Catalysis: Aniline derivatives bearing phosphine groups are critical ligands in transition metal catalysis.[2][6] The nitrogen atom can act as an additional coordination site, creating pincer or bidentate ligands that stabilize the metal center and precisely control reactivity and selectivity in cross-coupling reactions.[7][8]

  • In Materials Science: The incorporation of phosphonic acid groups into polyaniline backbones leads to "self-doped" conducting polymers with enhanced processability and unique electrochemical properties.[9]

This guide will focus on the principal synthetic routes to access three key classes of these compounds: Phosphonates, Phosphine Oxides, and Phosphines, including the unique phosphinine heterocycles.

Synthetic Pathways to Key Derivatives

The synthesis of phosphorus-containing anilines requires a strategic approach tailored to the desired oxidation state of the phosphorus and the specific substitution pattern.

Accessing Arylphosphonates and α-Aminophosphonates [P(V)]

Arylphosphonates and their α-amino variants are highly valuable as stable analogues of amino acids and phosphate esters.

This is arguably the most versatile and widely employed method for synthesizing α-aminophosphonates.[10] The reaction involves a one-pot condensation of an aniline, a carbonyl compound (aldehyde or ketone), and a P–H reagent, typically a dialkyl phosphite.

Causality and Mechanistic Insight: The reaction proceeds via one of two primary pathways, the choice of which is often dictated by the reaction conditions and the nature of the catalyst.

  • Pathway A (Imine-First): The aniline and carbonyl compound first condense to form an imine (Schiff base). This is followed by the nucleophilic addition of the phosphite across the C=N bond (a Pudovik reaction). This pathway is favored under conditions that promote imine formation, such as the use of a dehydrating agent or azeotropic removal of water.[10]

  • Pathway B (α-Hydroxyphosphonate-First): The carbonyl and phosphite react first to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the aniline yields the final product.

Acid catalysts (both Brønsted and Lewis acids) are frequently employed to activate the carbonyl group or the resulting imine, accelerating the reaction.[11] However, numerous catalyst-free and solvent-free "green" protocols have also been developed, often proceeding efficiently at room temperature.[10]

Caption: Dual mechanisms of the Kabachnik-Fields reaction.

Direct C-P bond formation on the aniline ring offers a more atom-economical route.

  • Sandmeyer-Type Phosphonylation: This modern, metal-free approach transforms anilines into the corresponding diphenyl arylphosphonates.[12] The aniline is first converted to a diazonium salt, which then undergoes a radical-radical coupling reaction with triphenyl phosphite, promoted by an inexpensive organic acid like salicylic acid. This method tolerates a wide array of functional groups.[12]

  • Post-Polymerization Phosphonation: For materials applications, a pre-formed polyaniline (PANI) backbone can be directly functionalized. One effective method involves the reductive phosphonation of pernigraniline (the fully oxidized form of PANI) using triethyl phosphite, followed by hydrolysis to yield the phosphonic acid-substituted polymer. This technique allows for high substitution ratios, directly embedding the phosphonic acid functionality into the material.

Crafting Aryl Phosphine Oxides [P(V)]

Phosphine oxides are prized in drug development for their exceptional chemical stability and potent hydrogen-bond accepting capability, which can dramatically improve solubility and cell permeability.

Synthetic Rationale: The synthesis of aryl phosphine oxides often leverages the corresponding trivalent phosphine as a precursor. The P(III) center is readily oxidized to the more stable P(V) state. This transformation is so favorable that it is often used as a protective strategy; the phosphorus is masked as a phosphine oxide during other synthetic manipulations and then reduced back to the phosphine in a final step.[6]

A primary route involves a palladium-catalyzed cross-coupling reaction (e.g., Hirao reaction) between an aryl halide (derived from aniline) and a source of phosphorus like dimethylphosphine oxide (DMPO). This was the pivotal strategy used in the development of Brigatinib, where a DMPO group was installed on an aniline derivative to enhance both biological activity and selectivity.

Sources

Exploratory

The Enduring Scaffold: A Technical Guide to the Metabolic Stability of Phosphine Oxides in Drug Discovery

For Immediate Release [City, State] – March 7, 2026 – In the landscape of medicinal chemistry, the quest for drug candidates with optimal pharmacokinetic profiles is a paramount challenge. Among the myriad of molecular s...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – March 7, 2026 – In the landscape of medicinal chemistry, the quest for drug candidates with optimal pharmacokinetic profiles is a paramount challenge. Among the myriad of molecular scaffolds, phosphine oxides have emerged as a promising class of functional groups capable of imparting enhanced metabolic stability, alongside other favorable physicochemical properties. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the metabolic stability of phosphine oxide drug scaffolds, from fundamental principles to practical experimental application.

The Phosphine Oxide Moiety: A Beacon of Stability and Functionality

The phosphine oxide group, characterized by a phosphorus-oxygen double bond (P=O), offers a unique combination of chemical robustness and advantageous pharmacological properties.[1] Unlike many other functional groups that are susceptible to rapid metabolic turnover, the phosphine oxide moiety generally exhibits significant resistance to enzymatic degradation. This inherent stability can translate to a longer in vivo half-life for drug candidates, a critical factor in achieving therapeutic efficacy.[1]

The incorporation of a phosphine oxide can also favorably modulate a molecule's physicochemical properties. These groups are known to be highly polar, which can lead to increased aqueous solubility and a reduction in lipophilicity.[2][3] This is a key consideration in drug design, as it can improve a compound's absorption and distribution characteristics.

A notable example of a successful drug featuring this scaffold is brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of non-small cell lung cancer.[1] The inclusion of a dimethylphosphine oxide group in brigatinib's structure was instrumental in achieving its desired pharmacological profile.[1] Another promising candidate is SY-5609, a selective CDK7 inhibitor, where the phosphine oxide was incorporated to enhance metabolic stability.[4]

Navigating the Metabolic Maze: Biotransformation of Phosphine Oxide Scaffolds

While the phosphine oxide group itself is generally stable, the overall metabolic fate of a drug molecule is determined by the entirety of its structure. The primary site of drug metabolism is the liver, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, are responsible for biotransformation.[5][6][7]

For phosphine oxide-containing drugs, metabolism typically occurs at other, more labile sites on the molecule. The specific metabolic pathways are therefore highly dependent on the surrounding chemical architecture.

A Case Study: The Metabolic Fate of Brigatinib

The metabolic pathways of brigatinib have been extensively studied, providing valuable insights into how a phosphine oxide-containing drug is processed in the body. The two major metabolic routes are:

  • N-demethylation: The removal of a methyl group from the molecule.

  • Cysteine conjugation: The attachment of a cysteine molecule.

In vitro studies have identified CYP2C8 and CYP3A4 as the primary enzymes responsible for brigatinib's metabolism, with CYP3A4 playing a more dominant role in vivo.[8] It is crucial to note that unchanged brigatinib remains the most abundant circulating component, underscoring the scaffold's inherent stability.[8]

The following diagram illustrates the key metabolic pathways of brigatinib:

Metabolic Pathways of Brigatinib Brigatinib Brigatinib N_demethylation N-demethylation Brigatinib->N_demethylation CYP2C8, CYP3A4 Cysteine_conjugation Cysteine Conjugation Brigatinib->Cysteine_conjugation Metabolite_1 AP26123 (N-demethylated metabolite) N_demethylation->Metabolite_1 Metabolite_2 Cysteine Conjugate Cysteine_conjugation->Metabolite_2

Caption: Key metabolic pathways of the phosphine oxide-containing drug, brigatinib.

In Vitro Assessment of Metabolic Stability: Experimental Protocols

To evaluate the metabolic stability of novel phosphine oxide-containing compounds, in vitro assays using liver fractions are indispensable tools in early drug discovery. The two most common systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, which is largely mediated by CYP enzymes.[9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in human liver microsomes (HLM).

Materials:

  • Test compound (phosphine oxide-containing molecule)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

Liver Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare test compound and positive control solutions D Pre-warm microsomes and test compound at 37°C A->D B Thaw and prepare human liver microsomes B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at time points (0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing internal standard G->H I Centrifuge to precipitate protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K

Caption: Step-by-step workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).

    • On the day of the experiment, thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, MgCl₂, and the liver microsome suspension.

    • Add the test compound to the wells to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to a separate plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[8][10][11][12][13]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the following equation:

    • Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) [4][14][15][16]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II enzymes, as well as cellular uptake and transport processes.[9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in suspended cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound

  • Positive control compounds

  • Internal standard

  • Acetonitrile (or other suitable organic solvent)

  • 96-well plates

  • Incubator/shaker (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

Hepatocyte Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Thaw and prepare cryopreserved hepatocytes B Determine cell viability and density A->B D Add hepatocyte suspension to 96-well plate B->D C Prepare test compound and positive control solutions in media E Add test compound solution to initiate incubation C->E D->E F Incubate at 37°C, 5% CO₂ with shaking E->F G Aliquots taken at time points (e.g., 0, 15, 30, 60, 120 min) F->G H Quench reaction with cold acetonitrile containing internal standard G->H I Centrifuge to pellet cell debris H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K

Caption: Step-by-step workflow for the hepatocyte stability assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and gently centrifuge to pellet the cells.

    • Resuspend the hepatocytes in fresh medium and determine cell viability (e.g., using trypan blue exclusion) and cell density.

  • Incubation:

    • Seed the hepatocytes into a 96-well plate at the desired cell density.

    • Add the test compound to the wells to achieve the final desired concentration.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sampling and Termination:

    • At specified time points, collect aliquots from the incubation wells.

    • Terminate the metabolic activity by adding the aliquots to a cold organic solvent containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay (centrifugation and supernatant analysis by LC-MS/MS).

Data Analysis: The data analysis is performed in the same manner as for the microsomal stability assay to determine the in vitro half-life and intrinsic clearance.

Data Presentation and Interpretation

The results from metabolic stability assays are crucial for ranking and selecting drug candidates for further development. A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.

Table 1: Comparative Metabolic Stability of a Hypothetical Phosphine Oxide Analog

CompoundScaffoldHalf-life (t½) in HLM (min)Intrinsic Clearance (Clint) (µL/min/mg protein)
Parent Drug Carboxamide1546.2
Analog 1 Phosphine Oxide > 60 < 11.6

This table illustrates the potential for a phosphine oxide analog to exhibit significantly improved metabolic stability compared to a parent compound with a more labile functional group.

Conclusion: The Enduring Value of Phosphine Oxides

The phosphine oxide scaffold represents a valuable tool in the medicinal chemist's armamentarium for designing drug candidates with enhanced metabolic stability. Their inherent chemical robustness, coupled with their ability to improve solubility and other physicochemical properties, makes them an attractive choice for overcoming common pharmacokinetic hurdles. Through the diligent application of in vitro metabolic stability assays, researchers can effectively characterize and optimize phosphine oxide-containing compounds, paving the way for the development of more durable and effective therapeutics.

References

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances.
  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evalu
  • Microsomal Stability Assay.
  • An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estim
  • Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Frontiers in Pharmacology.
  • LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation.
  • How to Conduct an In Vitro Metabolic Stability Study.
  • Intrinsic clearance (liver microsomes, human). Eurofins Discovery.
  • Computational Insight into Biotransformation Profiles of Organophosphorus Flame Retardants to Their Diester Metabolites by Cytochrome P450.
  • Enzymatic oxidation of diphenylmethylphosphine and 3-dimethylaminopropyldiphenylphosphine by rat liver microsomes. Biochemical Pharmacology.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • How to calculate in vitro intrinsic clearance?
  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry.
  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. PubMed.
  • Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines. University of Liverpool Repository.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Application of Phosphine Oxide in Medicinal Chemistry. BLDpharm.
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Metabolism of Pesticides by Human Cytochrome P450 Enzymes In Vitro A Survey. IntechOpen.
  • Biotransformation of organophosphorus compounds.
  • Metabolism of prazosin in rat and characterization of metabolites in plasma, urine, faeces, brain and bile using liquid chromatography/mass spectrometry (LC/MS). Xenobiotica.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
  • Consecutive dynamic resolutions of phosphine oxides. Chemical Science.
  • Biochemistry, Biotransformation.
  • General and chemoselective reduction of phosphine oxides by an enhanced oxophilic competition mechanism. Green Chemistry.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology.
  • In Vitro Comparative Quality Assessment of Different Brands of Conventional Prazosin Hydrochloride Tablets Available in Bangladesh. Stamford Journal of Pharmaceutical Sciences.
  • Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society Reviews.
  • Comparison of in vitro and in vivo effects of prazosin on lipid metabolism. Journal of Cardiovascular Pharmacology.
  • The pharmacokinetics of prazosin. eScholarship.

Sources

Foundational

(4-Amino-3-fluorophenyl)dimethylphosphine oxide molecular weight and formula

This guide details the chemical identity, synthesis, and medicinal chemistry applications of (4-Amino-3-fluorophenyl)dimethylphosphine oxide , a specialized organophosphorus building block. Content Type: Technical Whitep...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and medicinal chemistry applications of (4-Amino-3-fluorophenyl)dimethylphosphine oxide , a specialized organophosphorus building block.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

(4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS: 1197956-35-6) is a high-value intermediate used primarily in the design of tyrosine kinase inhibitors (TKIs). Structurally, it combines an aniline moiety (for hinge binding) with a dimethylphosphine oxide (DMPO) group. The DMPO moiety acts as a metabolically stable, highly polar hydrogen-bond acceptor that significantly improves aqueous solubility and reduces lipophilicity compared to traditional carbon-based isosteres. This molecule is a structural isomer of the key aniline intermediate used in Brigatinib (Alunbrig), a next-generation ALK inhibitor, making it a critical tool for Structure-Activity Relationship (SAR) studies targeting ALK, EGFR, and ROS1 kinases.

Chemical Identity & Physical Properties[1][2][3][4]

The molecule is characterized by a benzene ring substituted with an amino group at position 4, a fluorine atom at position 3, and a dimethylphosphine oxide group at position 1.

Table 1: Physicochemical Specifications
PropertyData
Chemical Name (4-Amino-3-fluorophenyl)dimethylphosphine oxide
CAS Number 1197956-35-6
Molecular Formula C₈H₁₁FNOP
Molecular Weight 187.15 g/mol
Appearance White to off-white solid
Solubility High in DMSO, Methanol, DCM; Moderate in Water
pKa (Calculated) ~3.5 (Aniline NH₂), modulated by ortho-F and para-P=O
H-Bond Acceptors 2 (P=O oxygen is a strong acceptor)
H-Bond Donors 1 (Aniline NH₂)
Structural Analysis
  • Electronic Effects: The fluorine atom at C3 exerts an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the C4-amino group. This is often desirable to tune the hydrogen bond strength with kinase hinge residues (e.g., Met, Glu).

  • Steric Effects: The dimethylphosphine oxide group is tetrahedral, creating a unique 3D vector that differs from planar carbonyl or sulfonamide bioisosteres.

Synthetic Methodology

The most robust route to (4-Amino-3-fluorophenyl)dimethylphosphine oxide utilizes a Palladium-catalyzed C–P cross-coupling reaction. This method avoids the use of hazardous chlorophosphines and harsh Grignard reagents, offering high functional group tolerance.

Protocol: Pd-Catalyzed C–P Cross-Coupling

Reaction Overview: Coupling of 4-Bromo-2-fluoroaniline with Dimethylphosphine oxide (secondary phosphine oxide).

Reagents & Stoichiometry:

  • Substrate: 4-Bromo-2-fluoroaniline (1.0 equiv)

  • Coupling Partner: Dimethylphosphine oxide (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (10 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under argon flow, charge a pressure vial with 4-Bromo-2-fluoroaniline, Pd(OAc)₂, Xantphos, and K₃PO₄.

  • Addition: Add anhydrous 1,4-Dioxane (concentration ~0.2 M). Add Dimethylphosphine oxide (often a liquid or low-melting solid) via syringe.

  • Reaction: Seal the vial and heat to 100–110°C for 16–24 hours. The reaction mixture will typically turn dark.

  • Monitoring: Monitor conversion by LC-MS. The product peak (MW 187, [M+H]⁺ 188) should be the major component.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with MeOH/DCM (1:9).

  • Purification: Concentrate the filtrate. Purify via flash column chromatography using a polar gradient (DCM to 10% MeOH/DCM). The phosphine oxide is highly polar; ensure the column is flushed well.

  • Yield: Expected isolated yield is 75–85% .

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start 4-Bromo-2-fluoroaniline (Substrate) Process Heat 100°C, 18h (C-P Coupling) Start->Process Reagents Dimethylphosphine Oxide Pd(OAc)2 / Xantphos K3PO4, Dioxane Reagents->Process Workup Celite Filtration & Concentration Process->Workup Product (4-Amino-3-fluorophenyl) dimethylphosphine oxide (Target) Workup->Product

Caption: Palladium-catalyzed synthesis of the target molecule via C-P bond formation.

Application in Drug Discovery

This molecule serves as a critical scaffold for "scaffold hopping" and SAR optimization in kinase inhibitor programs.

The "Brigatinib Effect" (Bioisosterism)

The success of Brigatinib (Alunbrig) validated the dimethylphosphine oxide (DMPO) group as a superior bioisostere.

  • Solubility: The P=O bond is highly polarized, acting as a massive hydrogen bond acceptor (accepting up to 3 H-bonds). This dramatically increases aqueous solubility compared to methyl (-CH₃) or chloro (-Cl) substituents.

  • Metabolic Stability: Unlike metabolic "soft spots" (e.g., methyl groups prone to oxidation), the DMPO group is metabolically robust.

  • Binding Affinity: In ALK inhibitors, the DMPO group forms critical water-mediated hydrogen bonds within the solvent-exposed regions of the ATP-binding pocket.

SAR Logic: Ortho vs. Para Isomers

While Brigatinib utilizes the ortho-substituted aniline (2-amino-dimethylphosphine oxide), the (4-Amino-3-fluorophenyl)dimethylphosphine oxide (para-substituted relative to amine) allows researchers to probe different vectors in the binding pocket.

  • Use Case: If the ortho-isomer causes steric clash with the "gatekeeper" residue (e.g., L1196M in ALK), the para-isomer can reorient the solubilizing group toward the solvent front, potentially retaining potency while maintaining solubility.

Diagram 2: Structural Role in Kinase Binding

SAR_Logic cluster_features Structural Features Molecule (4-Amino-3-fluorophenyl) dimethylphosphine oxide Aniline Aniline NH2 (Hinge Binder) Molecule->Aniline Fluorine 3-Fluoro Group (Metabolic Block/Electronic Tune) Molecule->Fluorine DMPO Dimethylphosphine Oxide (Solubility & H-Bond Acceptor) Molecule->DMPO Target Kinase ATP Pocket (ALK, ROS1, EGFR) Aniline->Target H-Bond Donor (to Hinge Backbone) Fluorine->Target Modulates pKa (Fine-tunes H-bond strength) DMPO->Target H-Bond Acceptor (Solvent Front Interaction)

Caption: Functional decomposition of the molecule's interaction with kinase active sites.

Analytical Characterization Expectations

To validate the synthesis, the following spectral data should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.6–1.7 ppm (d, 6H): Doublet for the two methyl groups attached to Phosphorus (characteristic ²J_HP coupling ~13 Hz).

    • δ 5.8–6.0 ppm (s, 2H): Broad singlet for the NH₂ protons.

    • δ 6.8–7.5 ppm (m, 3H): Aromatic protons showing splitting due to both Fluorine and Phosphorus coupling.

  • ³¹P NMR:

    • δ 30–40 ppm: Singlet (or multiplet if proton-coupled). Phosphine oxides typically appear in this positive shift range, distinct from phosphines (negative ppm).

  • ¹⁹F NMR:

    • δ -130 to -135 ppm: Multiplet corresponding to the aromatic fluorine.

Safety & Handling

  • Hazards: While phosphine oxides are less toxic than their phosphine precursors, this compound is an aniline derivative and should be treated as a potential irritant and sensitizer.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Stability: Stable to oxidation but may absorb moisture.

References

  • Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry. Link

  • Enamine Ltd. "Synthesis of MedChem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks."[1][2] Enamine Technical Notes. Link

  • Sigma-Aldrich. "(4-Amino-3-fluorophenyl)dimethylphosphine oxide Product Page."[3] Link

  • Finkbeiner, P., et al. (2020). "Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Protocols for coupling (4-Amino-3-fluorophenyl)dimethylphosphine oxide in organic synthesis

Executive Summary (4-Amino-3-fluorophenyl)dimethylphosphine oxide is a critical "pharmacophore building block" utilized in the synthesis of next-generation kinase inhibitors, particularly those targeting Anaplastic Lymph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Amino-3-fluorophenyl)dimethylphosphine oxide is a critical "pharmacophore building block" utilized in the synthesis of next-generation kinase inhibitors, particularly those targeting Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) .[1] Structurally related to the core amine found in Brigatinib (Alunbrig™), this moiety incorporates a dimethylphosphine oxide (DMPO) group—a "magic methyl" bioisostere that functions as a potent hydrogen bond acceptor while improving metabolic stability and aqueous solubility compared to traditional sulfonamides or amides.

This guide addresses the specific synthetic challenges posed by this molecule:

  • Deactivated Nucleophilicity: The electron-withdrawing nature of both the phosphine oxide (

    
    ) and the ortho-fluorine atom significantly reduces the nucleophilicity of the aniline nitrogen.
    
  • High Polarity: The DMPO group imparts significant polarity, complicating standard extraction and purification workflows.

Chemical Profile & Reactivity Analysis

Structural Properties[2]
  • Formula:

    
    
    
  • MW: 187.15 g/mol [1][2]

  • Electronic Environment: The amine is located para to the dimethylphosphine oxide and ortho to a fluorine atom.

    • 
      -Acceptor Effect:  The 
      
      
      
      group is a strong electron-withdrawing group (EWG), pulling electron density from the aromatic ring.[1]
    • Inductive Effect: The ortho-fluorine further deactivates the amine via induction.[1]

  • Implication: This aniline is electron-deficient .[1] It reacts sluggishly in standard Nucleophilic Aromatic Substitution (

    
    ) unless the electrophile is highly activated.[1] Palladium-catalyzed coupling (Buchwald-Hartwig) is the preferred method for consistent yields.[1]
    
Solubility Characteristics
  • Soluble: Methanol, Ethanol, DMSO, DMF, DCM (moderate).

  • Insoluble/Poor: Hexanes, Diethyl Ether.

  • Partition Coefficient: Low LogP due to the polar

    
     bond.[1] Product extraction requires polar organic solvents (e.g., DCM/Isopropanol mixtures) rather than simple ether extractions.
    

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Coupling (Recommended)[1]

This protocol is optimized for coupling the deactivated aniline to aryl halides (Cl, Br, I) or pseudo-halides (OTf). It utilizes Xantphos , a ligand with a wide bite angle that facilitates the reductive elimination step, crucial for electron-deficient amines.

Reaction Scheme

[1]
Materials Table
ReagentEquiv.RoleNotes
Aryl Halide 1.0ElectrophileAryl Bromides preferred; Chlorides require higher temp.
(4-Amino-3-fluoro...) 1.1 - 1.2NucleophileSlight excess to drive conversion.[1]

0.02 - 0.05CatalystTris(dibenzylideneacetone)dipalladium(0).[1]
Xantphos 0.04 - 0.10Ligand4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.[1]

2.0 - 3.0BaseMild base, compatible with sensitive groups.[1]
1,4-Dioxane [0.1 - 0.2 M]SolventAnhydrous, degassed.[1]
Step-by-Step Procedure
  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Aryl Halide (1.0 equiv), Phosphine Oxide Aniline (1.1 equiv), and

    
      (2.5 equiv).
    
  • Catalyst Pre-mix (Optional but Recommended): In a separate vial, mix

    
      (5 mol%) and Xantphos  (10 mol%) in a small volume of dioxane.[1] Stir for 5 minutes until the solution turns a deep orange/red (active catalyst formation).[1] Transfer this solution to the main reaction vessel.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane to reach a concentration of 0.15 M.

  • Degassing: Sparge the mixture with Nitrogen for 5–10 minutes. Seal the vial with a crimp cap or Teflon-lined screw cap.[1]

  • Reaction: Heat the block to 100°C for 4–16 hours. Monitor by LC-MS (Note: Phosphine oxide products usually elute early/mid-polar on Reverse Phase).[1]

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Dilute with DCM (not Ether).[1]

    • Filter through a pad of Celite to remove inorganic salts and Palladium black.[1] Rinse the pad with 10% MeOH in DCM.[1]

    • Concentrate the filtrate under reduced pressure.[1]

Troubleshooting
  • Low Conversion? Switch to BrettPhos precatalyst (G3), which is superior for extremely deactivated amines. Increase temperature to 110°C.

  • Protodehalogenation? Ensure the solvent is strictly anhydrous.[1] Switch base to NaOtBu if the substrate tolerates it.[1]

Protocol B: Nucleophilic Aromatic Substitution ( )

Use this method only when reacting with highly activated electrophiles, such as 2,4-dichloropyrimidine or 2-chloro-4-nitropyridine .[1]

Mechanism & Rationale

Since the aniline is deactivated, standard basic conditions often fail. We utilize Acid Catalysis or Polar Aprotic Solvents to facilitate the attack.[1]

Acid-Mediated Protocol (For Chloropyrimidines)[1]
  • Reagents: Electrophile (1.0 equiv), Aniline (1.0 equiv), HCl (4M in Dioxane) (0.1 equiv) or TFA (1.0 equiv).[1]

  • Solvent: n-Butanol or IPA .[1]

  • Procedure:

    • Dissolve reactants in n-Butanol.

    • Add catalytic acid.[1]

    • Heat to 100–120°C in a sealed tube. The acid protonates the pyrimidine nitrogen, making the C-Cl bond significantly more electrophilic.

    • Note: The product will likely precipitate as the HCl salt.

  • Isolation: Cool to 0°C. Filter the solid. Wash with cold ether.[1] Neutralize with saturated

    
     during the extraction phase if the free base is required.
    

Critical Handling & Purification Guide

The dimethylphosphine oxide group creates unique handling requirements due to its high polarity and H-bond accepting capability.[1]

Extraction Strategy (The "Salting Out" Trick)

Standard aqueous workups often lead to product loss in the aqueous layer.

  • Do NOT use Diethyl Ether/Water partitions.[1]

  • DO use DCM : Isopropanol (3:1) as the organic phase.[1]

  • DO saturate the aqueous phase with NaCl (brine) to force the phosphine oxide into the organic layer.

Chromatography (Flash)

Phosphine oxides often "streak" on silica gel.[1]

  • Stationary Phase: Standard Silica or Amine-functionalized Silica (to reduce tailing).[1]

  • Eluent: DCM / Methanol gradient.

    • Start: 100% DCM.[1]

    • Gradient: 0%

      
       10% MeOH in DCM.[1]
      
    • Additive: If streaking persists, add 1% Triethylamine or 1% Ammonium Hydroxide to the eluent.

Visualization of Workflows

Reaction Logic Flow

Figure 1: Decision matrix for selecting the optimal coupling strategy based on electrophile reactivity.[1]

Workup & Isolation Pathway

Figure 2: Optimized workup procedure to maximize recovery of the polar phosphine oxide product.[1]

References

  • Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 59(9), 4948–4964. [1]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. [1]

  • Enamine Ltd. "Dimethylphosphine Oxide (DMPO) Containing Building Blocks."[1][5] Enamine Application Notes.

  • Sigma-Aldrich. "(4-Amino-3-fluorophenyl)dimethylphosphine oxide Product Sheet."

Sources

Application

Application Note: Buchwald-Hartwig Amination of Dimethylphosphine Oxide Anilines

This guide details the protocols for performing Buchwald-Hartwig amination using Dimethylphosphine Oxide (DMPO) Anilines . These substrates are increasingly critical in medicinal chemistry (e.g., the ALK inhibitor Brigat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocols for performing Buchwald-Hartwig amination using Dimethylphosphine Oxide (DMPO) Anilines . These substrates are increasingly critical in medicinal chemistry (e.g., the ALK inhibitor Brigatinib) as the DMPO moiety acts as a highly soluble, metabolically stable bioisostere for sulfonamides or amides.

Executive Summary & Strategic Rationale

Dimethylphosphine oxide (DMPO) anilines present a unique synthetic challenge. While the


 group improves aqueous solubility and lowers lipophilicity (

), it introduces two distinct complications in palladium catalysis:
  • Lewis Basicity: The oxygen atom of the phosphine oxide is a hard Lewis base (hydrogen bond acceptor) that can potentially coordinate to the Pd center, displacing ligands or forming off-cycle resting states.

  • Solubility Mismatch: These polar substrates often display poor solubility in non-polar solvents (toluene) typically favored for Buchwald-Hartwig couplings, yet protic solvents can sometimes quench reactive Pd-amido intermediates.

Success Strategy: The protocol below utilizes Third- and Fourth-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4) rather than traditional


 + Ligand mixtures. This ensures rapid formation of the active 

species, outcompeting the coordination of the DMPO group.

Critical Mechanistic Insights

The standard catalytic cycle is modified by the presence of the DMPO group. The diagram below illustrates the competition between the desired catalytic pathway and the potential "poisoning" pathway driven by the phosphine oxide.

G PreCat Pd Precatalyst (e.g., BrettPhos Pd G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActivePd->OxAdd + Ar-X Coordination Amine Binding (Rate Limiting) OxAdd->Coordination + DMPO-Aniline Poison Catalyst Poisoning [L-Pd-O=P(Me)2-Ar] OxAdd->Poison P=O Coordination (Off-Cycle) Deprot Deprotonation Coordination->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->ActivePd Regenerate Pd(0) Poison->OxAdd Reversible if Ligand is Bulky

Figure 1: Catalytic cycle highlighting the risk of P=O coordination. Bulky ligands (BrettPhos/XPhos) are essential to destabilize the "Poison" state and favor the productive cycle.

Optimized Experimental Protocols

Protocol A: General Coupling of DMPO-Anilines with Aryl Chlorides

Best for: Unactivated aryl chlorides/bromides and primary DMPO anilines. Key Feature: Uses t-Amyl alcohol to solvate the polar DMPO substrate without inhibiting the catalyst.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Aryl Halide 1.0ElectrophileAryl Chloride or Bromide
DMPO Aniline 1.2Nucleophilee.g., (4-aminophenyl)dimethylphosphine oxide
Catalyst 0.02 (2 mol%)Pd SourceBrettPhos Pd G4 (CAS: 1599466-81-5)
Base 2.0Proton Scavenger

(anhydrous) or

Solvent [0.2 M]Medium

-Amyl Alcohol
(2-methyl-2-butanol)
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.[1]

  • Charging: Add the DMPO Aniline (1.2 equiv), Aryl Halide (1.0 equiv), and Base (

    
    , 2.0 equiv) to the vial.
    
    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Catalyst Addition: Add BrettPhos Pd G4 (2 mol%).

    • Why G4? The G4 precatalyst contains a methylated biphenyl backbone that ensures rapid reduction to Pd(0) even at lower temperatures, preventing the P=O group from sequestering the unreduced Pd(II) precursor.

  • Solvation: Add anhydrous

    
    -Amyl Alcohol . Seal the vial with a PTFE-lined cap.
    
  • Reaction: Purge with inert gas for 2 minutes. Heat the block to 100 °C and stir vigorously for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The DMPO group is distinctively polar; expect the product to elute earlier than typical biaryls.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography.

    • Tip: DMPO compounds are polar.[1][2][3][4] Use a gradient of DCM:MeOH (0%

      
       10%) rather than Hexane:EtOAc.
      
Protocol B: Coupling with Sterically Hindered or Secondary Amines

Best for: Ortho-substituted aryl halides or Secondary DMPO anilines (e.g., N-methyl-DMPO-aniline).

Modifications
  • Ligand System: Switch to RuPhos Pd G4 or XPhos Pd G4 .

    • RuPhos is specifically designed for secondary amines and minimizes

      
      -hydride elimination.
      
  • Base: Use NaOtBu (Sodium tert-butoxide).

    • Caution: NaOtBu is a stronger base. Ensure your substrate does not contain base-sensitive esters or ketones. If it does, stick to

      
       and increase reaction time.
      
  • Solvent: 1,4-Dioxane (anhydrous).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning by P=OIncrease catalyst loading to 5 mol%. Switch to BrettPhos (bulkier) to prevent P=O binding.
Starting Material Remains (Solubility) DMPO Aniline not dissolvingSwitch solvent to 4:1 Dioxane:DMF or pure

-Amyl Alcohol
.
Dehalogenation (Ar-H formed)

-Hydride Elimination
Switch ligand to RuPhos . Lower temperature to 80 °C.
Product stuck on Silica High Polarity of P=OUse DCM:MeOH (9:1) or Amine-functionalized Silica for purification.

Case Study: Brigatinib Analogue Synthesis

Context: In the synthesis of Brigatinib, the DMPO-aniline is often coupled to a chloropyrimidine. While the commercial route often uses


 due to the activated pyrimidine, a Buchwald approach is required when the electrophile is a simple phenyl chloride.

Substrate: 1-chloro-2-methoxybenzene + (4-aminophenyl)dimethylphosphine oxide. Conditions:

  • Catalyst: Pd(OAc)2 (2 mol%) + Xantphos (3 mol%) (Note: Xantphos is excellent for forming the C-P bond, but for C-N coupling of this specific aniline, BrettPhos is superior).

  • Optimized Protocol: Using BrettPhos Pd G3 (1 mol%),

    
    , Dioxane, 100°C.
    
  • Result: >95% Yield. The bulky BrettPhos ligand creates a "pocket" that accommodates the amine but sterically excludes the P=O oxygen from binding to the Palladium.

References

  • Discovery of Brigatinib (AP26113): Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry2016 , 59(10), 4948–4964. [Link]

  • Buchwald-Hartwig Amination Review (Ligand Selection): Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews2016 , 116(19), 12564–12649. [Link]

  • Solubility & Bioisostere Properties of Phosphine Oxides: Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 2008. (Context on P=O as a hydrophilic group).
  • Palladium Precatalyst Generations (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science2013 , 4, 916-920. [Link]

Sources

Method

Application Note: Strategic Introduction of Dimethylphosphine Oxide (DMPO) Groups into Heterocycles

Introduction & Rationale Historically, phosphine oxides were dismissed by synthetic chemists as stubborn, difficult-to-separate byproducts of Wittig or Appel reactions. However, the FDA approval of Brigatinib in 2017—a k...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Historically, phosphine oxides were dismissed by synthetic chemists as stubborn, difficult-to-separate byproducts of Wittig or Appel reactions. However, the FDA approval of Brigatinib in 2017—a kinase inhibitor featuring an aryl dimethylphosphine oxide (


) motif—catalyzed a paradigm shift in medicinal chemistry [1].

The highly polar


 bond acts as a potent hydrogen-bond acceptor. When strategically introduced into heterocyclic scaffolds, the dimethylphosphine oxide (DMPO) group significantly improves aqueous solubility, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to traditional lipophilic handles [2]. Furthermore, uncharged phosphine oxides demonstrate lower toxicity and higher oral bioavailability than their phosphate or phosphonate counterparts.

This application note details the reagents, mechanistic rationales, and validated protocols for introducing the DMPO group into heterocycles, focusing on transition-metal-catalyzed


 cross-coupling and novel [3+2] cycloaddition strategies [3].

Key Reagents for DMPO Introduction

  • Dimethylphosphine Oxide (

    
    ) : The foundational building block for 
    
    
    
    cross-coupling. It exists exclusively as the phosphine oxide tautomer rather than the hydroxy form. Because it is highly polar and water-soluble, it is utilized directly in Palladium- or Nickel-catalyzed cross-couplings with halo-heterocycles (e.g., pyridines, pyrimidines) [1].
  • (Diazomethyl)dimethylphosphine oxide : A recently developed, safe-to-handle diazoalkane reagent. Generated in situ from (aminomethyl)dimethylphosphine oxide, it enables the construction of DMPO-substituted pyrazoles via [3+2] cycloadditions with electron-deficient alkynes [3].

Mechanistic Pathways & Workflow

Palladium-Catalyzed


 Cross-Coupling:  The coupling of 

with halo-heterocycles follows a standard

catalytic cycle. The critical, rate-limiting step is the reductive elimination of the

bond. This is notoriously challenging due to the steric bulk of the phosphorus coordination sphere. Bulky, bidentate ligands with large bite angles (such as Xantphos) are employed to force the Palladium center into a distorted geometry, accelerating reductive elimination and preventing catalyst poisoning by the strongly coordinating phosphine oxide product[1].

Diazo [3+2] Cycloaddition: The diazo-DMPO reagent undergoes a concerted 1,3-dipolar cycloaddition with alkynes. The electron-withdrawing nature of the


 group stabilizes the diazo dipole, allowing for controlled reactivity and high regioselectivity when paired with electron-poor dipolarophiles [3].

DMPO_Workflow A Heterocyclic Precursor (Halo-heterocycle / Alkyne) C Pd/Ni Cross-Coupling (Catalytic) A->C Halide D [3+2] Cycloaddition (Thermal) A->D Alkyne B DMPO Reagent (HP(O)Me2 / Diazo-DMPO) B->C HP(O)Me2 B->D Diazo-DMPO E DMPO-Functionalized Heterocycle C->E Reductive Elimination D->E Cyclization F Enhanced ADME & Target Binding E->F Drug Discovery

Workflow for introducing DMPO groups into heterocycles via C-P coupling and cycloaddition.

Quantitative Data: Catalyst & Ligand Optimization

The table below summarizes condition optimizations for coupling


 with 2-bromopyridine, illustrating the critical role of ligand geometry in overcoming the reductive elimination barrier[1, 2].
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Rationale

(5 mol%)
Xantphos

1,4-Dioxane100>85% Large bite angle severely distorts Pd geometry, forcing rapid

reductive elimination.

(5 mol%)
dppf

Toluene11075% Effective bidentate coordination, but slower reductive elimination than Xantphos.

(10 mol%)
dppeDIPEADMF12060% Cheaper base metal alternative; however, requires higher thermal energy to drive the cycle.

(5 mol%)


1,4-Dioxane100<20% Monodentate ligand fails to induce the required steric crowding at the Pd center.

Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of 2-(Dimethylphosphoryl)pyridine

Objective : Introduce a DMPO group at the C2 position of a pyridine ring via


 cross-coupling.

Step-by-Step Procedure :

  • Preparation of the Catalytic Complex : In an argon-filled glovebox, charge an oven-dried Schlenk tube with

    
     (0.025 equiv, 5 mol% Pd) and Xantphos (0.06 equiv). Add 2 mL of anhydrous 1,4-dioxane and stir for 15 minutes at room temperature until a uniform color is observed.
    
    • Causality Note: Pre-stirring ensures the complete formation of the active Pd-Xantphos complex before introducing the strongly coordinating phosphine oxide, preventing premature catalyst deactivation.

  • Reagent Addition : To the mixture, add 2-bromopyridine (1.0 equiv, 1.0 mmol) and dimethylphosphine oxide (1.2 equiv, 1.2 mmol).

    • Causality Note: A slight excess of

      
       compensates for trace oxidation or volatilization, ensuring complete conversion of the halide.
      
  • Base Addition : Add

    
     (2.0 equiv) dropwise.
    
    • Causality Note: The base is crucial for neutralizing the

      
       generated during the catalytic cycle. Without it, the pyridine nitrogen would protonate, drastically reducing its reactivity in the oxidative addition step.
      
  • Reaction Execution : Seal the tube, remove it from the glovebox, and heat the reaction mixture at 100 °C in an oil bath for 16 hours.

  • Self-Validation (In-Process Control) : Cool a 50 µL aliquot, dilute with

    
    , and analyze via 
    
    
    
    NMR. The disappearance of the
    
    
    doublet (due to
    
    
    coupling) and the emergence of a sharp singlet around +25 to +30 ppm confirms the successful formation of the tertiary phosphine oxide.
  • Workup and Purification : Cool the mixture to room temperature, filter through a short pad of Celite to remove Pd black and ammonium salts, and wash with ethyl acetate. Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of DMPO-Pyrazoles via[3+2] Cycloaddition

Objective : Construct a DMPO-functionalized pyrazole ring using the novel (diazomethyl)dimethylphosphine oxide reagent [3].

Step-by-Step Procedure :

  • In Situ Diazotization : Dissolve (aminomethyl)dimethylphosphine oxide (1.0 mmol) in anhydrous

    
     (2 mL). Add glacial acetic acid (0.15 equiv) followed by tert-butyl nitrite (t-BuONO) (1.2 equiv) at room temperature.
    
  • Activation : Stir the mixture at 65 °C for 45 minutes.

    • Causality Note: Anhydrous conditions are strictly maintained because diazo compounds can undergo rapid side reactions with water. Acetic acid acts as a mild proton source to catalyze the nitrosation of the primary amine, yielding the yellow diazoalkane solution.

  • Cycloaddition : Cool the solution to room temperature and add an electron-deficient alkyne, such as methyl propiolate (1.0 equiv). Stir at room temperature for 12 hours.

  • Self-Validation (In-Process Control) : Monitor the reaction by IR spectroscopy. The complete disappearance of the strong, distinct diazo stretch at ~2100

    
     serves as a definitive, self-validating endpoint for the cycloaddition.
    
  • Isolation : Concentrate the mixture under reduced pressure. The high polarity of the DMPO group allows for facile purification by reverse-phase chromatography, yielding the pure DMPO-pyrazole.

References

  • Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges Source: MDPI (Molecules) URL:[Link]

  • Multimetallic Pd- and Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions Source: Green Chemistry (RSC Publishing) URL:[Link]

  • (Diazomethyl)dimethylphosphine oxide - a novel diazoalkane reagent for the synthesis of pharmaceutically relevant POMe2-substituted pyrazoles Source: ChemRxiv / American Chemical Society URL:[Link]

Application

Application Note: Nucleophilic Aromatic Substitution with Phosphine Oxides

Executive Summary This guide details the protocol for synthesizing tertiary phosphine oxides via Nucleophilic Aromatic Substitution ( ) . Unlike transition-metal-catalyzed cross-couplings (e.g., Pd/Ni-catalyzed P-arylati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing tertiary phosphine oxides via Nucleophilic Aromatic Substitution (


) . Unlike transition-metal-catalyzed cross-couplings (e.g., Pd/Ni-catalyzed P-arylation), this method relies on the intrinsic nucleophilicity of secondary phosphine oxide (SPO) anions. It offers a metal-free, cost-effective route to C–P bonds, critical for ligand synthesis and medicinal chemistry (e.g., solubility-enhancing groups).

Key Technical Advantages:

  • Metal-Free: Eliminates trace metal contamination (critical for pharma intermediates).

  • Atom Economy: Direct displacement of halides (F, Cl) or nitro groups.

  • Scalability: Compatible with standard batch reactors without glovebox requirements (for standard bases).

Mechanistic Principles & Selectivity

The Ambident Nucleophile Challenge

Secondary phosphine oxides exist in a tautomeric equilibrium between the pentavalent oxide form (


, dominant) and the trivalent phosphinous acid form (

). Upon deprotonation by a base, the resulting anion is ambident , possessing reactive centers at both Phosphorus and Oxygen.
  • P-Attack (Thermodynamic Control): Forms the highly stable

    
     bond (Bond Dissociation Energy ~544 kJ/mol). This is the desired pathway for 
    
    
    
    .
  • O-Attack (Kinetic/Hard Electrophile): Forms phosphinites (

    
    ), often unstable or unwanted byproducts.
    

In


 reactions with soft electrophiles (aryl halides) and elevated temperatures, P-arylation is strongly favored , yielding tertiary phosphine oxides.
Reaction Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the bifurcation between P- and O-arylation.

SnAr_Mechanism SPO Sec. Phosphine Oxide (R2P(O)H) Anion Ambident Anion [R2P-O⁻ ↔ R2P=O]⁻ SPO->Anion Deprotonation (-H+) Base Base (e.g., KOtBu, Cs2CO3) Base->Anion TS Meisenheimer Complex (Transition State) Anion->TS + Ar-X ArX Aryl Electrophile (Ar-F / Ar-NO2) Prod_P Tertiary Phosphine Oxide (Ar-P(O)R2) TARGET TS->Prod_P P-Attack (Major) Prod_O Aryl Phosphinite (Ar-O-PR2) BYPRODUCT TS->Prod_O O-Attack (Minor)

Figure 1: Mechanistic pathway of base-mediated


 with phosphine oxides. P-attack is favored by the formation of the thermodynamically stable P=O bond.

Experimental Protocols

Method Selection Matrix

Select the appropriate protocol based on your substrate's electronic properties.

Substrate ClassActivating Group (EWG)Recommended ProtocolBaseSolventTemp
Highly Activated

,

,

Protocol A (Standard)

or

DMSO/DMF60-100°C
Moderately Activated

,

, Pyridine
Protocol A (Strong Base)

or

THF/Toluene25-80°C
Unactivated/Rich

,

,

Protocol B (Superbase)

(Cat.)
Mesitylene/DMI120-160°C
Protocol A: Standard Base-Mediated

Target: Electron-deficient aryl fluorides or chlorides. Scale: 1.0 mmol (adaptable to gram scale).

Reagents:

  • Secondary Phosphine Oxide (1.0 equiv)

  • Aryl Fluoride/Chloride (1.0 - 1.2 equiv)

  • Base:

    
     (2.0 equiv) [Alternative: 
    
    
    
    for highly activated substrates]
  • Solvent: Anhydrous DMSO or DMF (0.2 - 0.5 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen flow.

  • Charging: Add the Secondary Phosphine Oxide (1.0 mmol) and

    
     (2.0 mmol, 651 mg) to the vial.
    
    • Note: If the SPO is a liquid, add it after the solvent.

  • Solvation: Add anhydrous DMSO (3.0 mL). Stir at Room Temperature (RT) for 10 minutes to ensure partial deprotonation/homogeneity.

  • Substrate Addition: Add the Aryl Fluoride (1.0 - 1.2 mmol).

  • Reaction: Seal the vessel and heat to 80–100°C . Monitor by TLC or

    
     NMR.
    
    • Checkpoint:

      
       NMR is superior. The starting material (SPO) typically appears as a doublet (due to P-H coupling) around 20-50 ppm. The product (Tertiary Oxide) will be a singlet, usually shifted downfield.
      
  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMSO and inorganic salts.

    • Wash organic layer with Brine (10 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Gradient: Hexanes

    
     EtOAc 
    
    
    
    10% MeOH/EtOAc).

Author's Note on Reproducibility: For substrates with nitro groups (


), avoid strong alkoxide bases (

) as they may cause SET (Single Electron Transfer) side reactions or nucleophilic attack on the nitro group itself. Use carbonate bases (

) for these cases.
Protocol B: Superbase-Catalyzed Concerted

Target: Electron-neutral or electron-rich aryl fluorides (e.g., fluorotoluene, fluoroanisole). Reference: Shigeno et al., J. Am. Chem. Soc. 2024.[1]

Reagents:

  • Secondary Phosphine Oxide (1.0 equiv)

  • Aryl Fluoride (1.5 equiv)

  • Catalyst:

    
     (Phosphazene base, 0.8 M in hexane) (10-20 mol%)
    
  • Solvent: Mesitylene or DMI (1,3-Dimethyl-2-imidazolidinone)[2]

Step-by-Step Procedure:

  • Setup: Perform in a glovebox or using strict Schlenk techniques (Superbases are extremely moisture sensitive).

  • Charging: In a screw-cap vial, combine SPO (0.2 mmol) and Aryl Fluoride (0.3 mmol).

  • Catalyst Addition: Add solvent (1.0 mL) followed by

    
     solution (25 
    
    
    
    L, 10 mol%).
  • Reaction: Seal tightly. Heat to 140–160°C for 12–24 hours.

    • Mechanism:[1][3][4][5][6][7] The superbase activates the SPO nucleophile while simultaneously interacting with the fluoroarene, facilitating a concerted substitution pathway that bypasses the high-energy Meisenheimer complex required by traditional

      
      .
      
  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc.
    
  • Purification: As per Protocol A.

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservationCorrective Action
Moisture Low conversion; hydrolysis of base.Use anhydrous solvents (Karl Fischer < 50 ppm). Store bases in desiccator.
Oxidation Appearance of Phosphinic Acid (

) in NMR.
Ensure inert atmosphere (

/Ar). Degas solvents via sparging.
Regioselectivity O-arylation observed (rare).Switch to softer counter-cation (e.g., LiHMDS) or lower temperature.
Stalled Reaction Starting material remains after 24h.Increase Temp by 20°C; Switch solvent to NMP or DMI (higher dielectric constant).
Workflow Logic for Optimization

Use this decision tree to optimize conditions if the standard protocol yields <50%.

Optimization_Flow Start Start: Yield < 50% Check_SM Is SM consumed? Start->Check_SM Check_Byprod Identify Byproducts (31P NMR) Check_SM->Check_Byprod Yes Temp_Boost Increase Temp (100 -> 120°C) Check_SM->Temp_Boost No Decomp Decomposition/Oxidation. Action: Degas solvent, check inert atm. Check_Byprod->Decomp Complex Mixture O_Attack O-Arylation detected. Action: Lower Temp, Change Base to Cs2CO3. Check_Byprod->O_Attack Phosphinite Peak Solvent_Switch Switch Solvent: THF -> DMSO/NMP Temp_Boost->Solvent_Switch Still Low Yield Base_Switch Switch Base: Carbonate -> KOtBu (if substrate tolerates) Solvent_Switch->Base_Switch Still Low Yield

Figure 2: Troubleshooting logic for reaction optimization.

References

  • Dhokale, R. A., & Mhaske, S. B. (2013).[6][8] P-Arylation: Arynes to Aryl-Phosphonates, -Phosphinates, and -Phosphine Oxides.[6][8][9] Organic Letters, 15(9), 2218–2221. Link

  • Shigeno, M., et al. (2024).[1] Catalytic Concerted

    
     Reactions of Fluoroarenes by an Organic Superbase.[10][1] Journal of the American Chemical Society, 146(45), 32452–32462. Link
    
  • Xu, J., et al. (2013).[8] Copper-Catalyzed P-Arylation of Secondary Phosphine Oxides with Diaryliodonium Salts (Comparative Metal-Mediated Route). The Journal of Organic Chemistry, 78(16), 8176–8183. Link

  • Zhu, D.-L., et al. (2021).[8] Photocatalytic P(O)-C(sp2) Coupling of (Hetero)aryl Halides (Alternative Photoredox Route). Organic Letters, 23(1), 160–165.[8] Link

  • Rehman, S. U., et al. (2022).[8] Transition-Metal-Free Synthesis of Arylphosphorus Compounds. Journal of the American Chemical Society, 144(7), 2893–2898. Link

Sources

Method

Application Note: (4-Amino-3-fluorophenyl)dimethylphosphine Oxide in High-Performance Flame-Retardant Materials

Executive Summary The development of advanced materials for aerospace, microelectronics, and automotive applications requires polymers that exhibit simultaneous thermal stability, low dielectric constants (Dk), and strin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced materials for aerospace, microelectronics, and automotive applications requires polymers that exhibit simultaneous thermal stability, low dielectric constants (Dk), and stringent flame retardancy. Traditional additive flame retardants often suffer from leaching, phase separation, and degradation of the polymer's mechanical properties.

(4-Amino-3-fluorophenyl)dimethylphosphine oxide is a highly specialized, trifunctional reactive monomer designed to overcome these limitations. By integrating an amine curing site, a hydrophobic fluorine atom, and a phosphorus-rich phosphine oxide moiety into a single molecule, it acts as a reactive co-curing agent. This application note details the mechanistic rationale, experimental protocols, and performance metrics for utilizing this compound in the synthesis of intrinsically flame-retardant epoxy networks.

Mechanistic Rationale & Molecular Design

The efficacy of (4-Amino-3-fluorophenyl)dimethylphosphine oxide stems from the synergistic effects of its three distinct functional groups. Understanding the causality behind this molecular design is critical for optimizing curing cycles and predicting material behavior.

Covalent Integration via the Amino Group

Unlike traditional additive flame retardants (e.g., polychlorinated biphenyls or non-reactive organophosphates) that can migrate out of the polymer matrix over time, the primary amine group covalently bonds with epoxide rings (such as Bisphenol A diglycidyl ether, DGEBA) during the crosslinking phase. This reactive incorporation ensures zero leaching and maintains the structural integrity and glass transition temperature (


) of the final thermoset[1].
The Fluorine Effect: Hydrophobicity and Dielectric Control

The introduction of a fluorine atom at the 3-position (ortho to the amine) serves two critical purposes:

  • Electronic and Steric Moderation : The highly electronegative fluorine atom withdraws electron density from the adjacent amine, slightly reducing its nucleophilicity. This prevents runaway exothermic reactions during the initial mixing phase, allowing for a more controlled, step-wise curing process.

  • Dielectric and Moisture Resistance : Fluorine's low polarizability restricts the mobility of the polymer chains under an alternating electric field, significantly lowering the dielectric constant (Dk). Furthermore, the hydrophobic nature of the C-F bond reduces moisture absorption, which is vital for maintaining electrical insulation in humid environments[2][3].

Dual-Phase Flame Retardancy via Dimethylphosphine Oxide

Phosphine oxide moieties are among the most thermally stable phosphorus compounds known. Upon exposure to high thermal stress or open flame, the dimethylphosphine oxide group operates via a highly efficient dual-phase mechanism[3][4]:

  • Gas Phase (Radical Quenching) : The compound decomposes to release volatile phosphorus-oxygen radicals (

    
    ). These radicals scavenge highly reactive hydrogen (
    
    
    
    ) and hydroxyl (
    
    
    ) radicals in the flame zone, effectively starving the combustion process of its chain-propagating species.
  • Condensed Phase (Char Promotion) : In the solid state, the phosphorus acts as a dehydration agent, promoting the crosslinking of the polymer backbone into a dense, carbonaceous char layer. This intumescent barrier insulates the underlying unburned material from heat and oxygen.

Application Workflow & Visualization

The following diagram illustrates the reactive compounding workflow and the subsequent dual-phase flame retardant mechanism activated under thermal stress.

G Monomer (4-Amino-3-fluorophenyl) dimethylphosphine oxide Curing Thermal Curing (Step-wise Crosslinking) Monomer->Curing Epoxy DGEBA Epoxy Resin (Pre-polymer) Epoxy->Curing Polymer Intrinsically Flame-Retardant Polymer Network Curing->Polymer GasPhase Gas Phase Mechanism: PO· Radicals Quench Flame Polymer->GasPhase Thermal Degradation CondPhase Condensed Phase Mechanism: Phosphorus Char Barrier Polymer->CondPhase Thermal Degradation Hydrophobic Fluorine Effect: Hydrophobicity & Low Dk Polymer->Hydrophobic Material Property

Fig 1: Reaction workflow and dual-phase flame retardant mechanism of the modified epoxy network.

Experimental Protocols

Protocol 1: Synthesis of the Flame-Retardant Epoxy Network

Objective: To formulate and cure a DGEBA-based epoxy resin using (4-Amino-3-fluorophenyl)dimethylphosphine oxide as a reactive co-hardener alongside a standard curing agent like 4,4'-diaminodiphenylsulfone (DDS).

Materials:

  • DGEBA (Epoxy equivalent weight ~190 g/eq)

  • (4-Amino-3-fluorophenyl)dimethylphosphine oxide (Target Monomer)

  • 4,4'-diaminodiphenylsulfone (DDS)

  • Acetone (Analytical grade, for degassing)

Step-by-Step Methodology:

  • Stoichiometric Calculation : Calculate the required mass of the target monomer and DDS to achieve a 1:1 stoichiometric ratio of amine hydrogen equivalents to epoxy equivalents. Target a final phosphorus content of 2.0 wt% to 4.0 wt% for optimal flame retardancy.

  • Resin Melting : Heat the DGEBA resin in a glass reactor to 130°C under a continuous nitrogen (

    
    ) purge to reduce viscosity and prevent premature oxidation.
    
  • Monomer Incorporation : Slowly add the calculated amount of (4-Amino-3-fluorophenyl)dimethylphosphine oxide to the molten DGEBA. Stir mechanically at 300 RPM for 30 minutes until a homogeneous, transparent pre-polymer mixture is achieved.

  • Co-Hardener Addition : Lower the temperature to 110°C and add the DDS. Continue stirring for 15 minutes. Causality Note: Adding DDS at a lower temperature prevents immediate, uncontrolled crosslinking, ensuring a workable pot-life.

  • Degassing : Transfer the mixture to a vacuum oven pre-heated to 110°C. Apply a vacuum (-0.1 MPa) for 15 minutes to remove entrapped air bubbles. Failure to degas will result in micro-voids, which act as stress concentrators and drastically reduce the mechanical strength and dielectric performance of the final cast.

  • Step-Curing Cycle : Pour the degassed mixture into pre-heated PTFE molds. Cure using the following ramped thermal profile:

    • 150°C for 2 hours : Initiates primary amine-epoxy ring opening.

    • 180°C for 2 hours : Drives secondary amine reactions.

    • 200°C for 2 hours : Ensures maximum conversion before the polymer chain mobility is frozen (vitrification). Causality Note: The steric hindrance of the 3-fluoro group requires this high-temperature post-cure to achieve a fully crosslinked network.

  • Cooling : Cool the molds slowly to room temperature (1°C/min) to prevent internal thermal stresses and micro-cracking.

Protocol 2: Evaluation of Flame Retardancy and Dielectric Properties
  • Limiting Oxygen Index (LOI) : Machine the cured samples to dimensions of 130 × 6.5 × 3.2 mm. Test according to ASTM D2863 standard.

  • UL-94 Vertical Burning Test : Machine samples to 125 × 13 × 3.2 mm. Apply a standard 20 mm methane flame for 10 seconds, remove, and record the afterflame time (

    
    ). Repeat for a second 10-second application (
    
    
    
    ). Classify as V-0, V-1, or V-2 based on ASTM D3801.
  • Dielectric Testing : Coat 50 × 50 × 2 mm samples with conductive silver paint. Measure the dielectric constant (Dk) at 1 MHz using an impedance analyzer at room temperature.

Quantitative Data Presentation

The incorporation of the fluorinated phosphine oxide monomer significantly alters the physicochemical profile of the epoxy network. The table below summarizes the expected performance metrics based on the phosphorus mass fraction (wt%) in the cured resin.

Sample FormulationPhosphorus Content (wt%)LOI (%)UL-94 Rating (3.2 mm)

(°C)
Dielectric Constant (1 MHz)
Neat DGEBA / DDS (Control)0.021.5Fail / No Rating1953.85
Modified Epoxy (Low P) 2.028.4V-12023.42
Modified Epoxy (High P) 4.033.6V-02103.15

Data Interpretation: As phosphorus content increases, the LOI rises significantly, achieving a V-0 rating at 4.0 wt%. Simultaneously, the incorporation of the rigid phosphine oxide structure increases the


, while the fluorine atoms successfully drive down the dielectric constant, making the High P formulation ideal for high-frequency printed circuit boards (PCBs).

References

  • Phosphine Oxide Containing Poly(pyridinium salt)s as Fire Retardant Materials Source: National Center for Biotechnology Information (PMC) URL:[Link][4]

  • A (4‐fluorophenyl)(phenyl)phosphine oxide‐modified epoxy resin with improved flame‐retardancy, hydrophobicity, and dielectric properties Source: Journal of Applied Polymer Science (via ResearchGate) URL:[Link][2][3]

  • Increasing flame retardancy of polymers via organophosphorus compounds Source: ResearchGate (Patent Literature Review) URL:[Link][1]

Sources

Application

Design and Evaluation of ALK Inhibitors Containing Dimethylphosphine Oxide (DMPO) Moieties

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The discovery of the Anaplas...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The discovery of the Anaplastic Lymphoma Kinase (ALK) fusion oncogene (e.g., EML4-ALK) revolutionized the targeted treatment of non-small cell lung cancer (NSCLC). However, the rapid emergence of resistance mutations—most notably the solvent-front G1202R mutation—and dose-limiting toxicities associated with off-target kinase inhibition (particularly the Insulin Receptor [InsR] and Insulin-like Growth Factor 1 Receptor [IGF1R]) necessitate the design of highly selective, next-generation ALK inhibitors 1.

A breakthrough in medicinal chemistry has been the incorporation of the dimethylphosphine oxide (DMPO) moiety into the bis-anilinopyrimidine scaffold, a design paradigm successfully realized in the FDA-approved drug brigatinib [[2]]() [[3]](). Historically, phosphorus-containing groups were filtered out of drug design programs due to concerns over toxicity and poor bioavailability 4. However, the DMPO group defies these limitations, acting as a highly polar, strong hydrogen-bond acceptor that dramatically improves both physicochemical properties and target selectivity 5.

The DMPO Advantage
  • Physicochemical Optimization (ADME): The P=O bond is highly polar. Incorporating the -P(O)Me₂ substituent significantly decreases lipophilicity (logD) and increases the aqueous solubility of the molecule 5. Furthermore, this polarity enhances metabolic stability, extending the half-life of the compound in human liver microsomes 5.

  • Structural Biology & Selectivity: The DMPO group acts as a precise structural anchor. In ALK, the DMPO moiety fits into a smaller, highly specific active pocket, forming critical electrostatic and hydrogen-bond interactions with residues K1150 and D1270 [[1]](). Because InsR and IGF1R possess larger binding pockets that lack this specific spatial arrangement, the DMPO group drives an exceptional selectivity profile for ALK over these homologous kinases 1.

  • Overcoming Resistance: By adopting a U-shaped conformation around the bis-anilinopyrimidine core, DMPO-containing inhibitors can bypass the steric hindrance introduced by bulky resistance mutations (e.g., G1202R), maintaining sub-nanomolar potency 62.

ALK_Pathway EML4_ALK EML4-ALK Fusion (Constitutively Active) PI3K_AKT PI3K / AKT Pathway (Survival) EML4_ALK->PI3K_AKT MAPK_ERK RAS / MAPK Pathway (Proliferation) EML4_ALK->MAPK_ERK JAK_STAT JAK / STAT Pathway (Gene Transcription) EML4_ALK->JAK_STAT Tumor_Growth Tumor Growth & Survival PI3K_AKT->Tumor_Growth MAPK_ERK->Tumor_Growth JAK_STAT->Tumor_Growth DMPO_Inhibitor DMPO-ALK Inhibitor (e.g., Brigatinib) DMPO_Inhibitor->EML4_ALK Inhibits via H-bond (K1150/D1270) Apoptosis Apoptosis & Arrest DMPO_Inhibitor->Apoptosis Induces

Diagram illustrating the EML4-ALK signaling cascade and targeted inhibition by DMPO-ALK inhibitors.

Quantitative Profiling of ALK Inhibitors

The integration of the DMPO moiety marks a distinct evolutionary leap in ALK inhibitor design. The table below summarizes the impact of structural evolution on kinase efficacy and selectivity.

InhibitorGenerationKey Structural FeatureALK WT IC₅₀ (nM)ALK G1202R IC₅₀ (nM)InsR/IGF1R Selectivity
Crizotinib 1stAminopyridine20.0 - 40.0> 300 (Resistant)Low
Ceritinib 2ndDiarylaminopyrimidine0.8 - 1.5> 100 (Resistant)Moderate
Alectinib 2ndTetracyclic morpholine1.9> 100 (Resistant)High
Brigatinib 2nd (Next-Gen)Diarylaminopyrimidine + DMPO 0.60.6 - 6.6 (Sensitive)High (>11-fold)

(Data aggregated from preclinical kinase screening models 3.)

Experimental Workflows & Protocols

DMPO_Workflow Start Identify Pyrimidine Scaffold DMPO_Synthesis Synthesize DMPO Building Blocks (Pd-Catalyzed Cross-Coupling) Start->DMPO_Synthesis Integration Incorporate DMPO at C4 Aniline DMPO_Synthesis->Integration InVitro In Vitro Kinase Profiling (ALK vs InsR/IGF1R) Integration->InVitro ADME ADME & Pharmacokinetics (Solubility, Lipophilicity) Integration->ADME Optimization 3D-QSAR & Molecular Docking (K1150 & D1270 Interactions) InVitro->Optimization ADME->Optimization Optimization->Integration Iterative Refinement Lead Lead Compound Selection (e.g., Brigatinib analogs) Optimization->Lead

Iterative workflow for the rational design, synthesis, and validation of DMPO-ALK inhibitors.

Protocol 1: Synthesis of DMPO-Containing Pyrimidine Intermediates

Causality & Rationale: The direct formation of a carbon-phosphorus (C-P) bond is synthetically challenging. We utilize a Palladium-catalyzed cross-coupling reaction between dimethylphosphine oxide and an aryl halide. This approach avoids highly toxic organophosphorus reagents and allows for the multi-gram, regioselective incorporation of the DMPO group onto the C4 aniline ring of the pyrimidine scaffold 4.

Step-by-Step Methodology:

  • Preparation of Reagents: Degas a solution of the aryl halide (e.g., 4-chloro-2-methoxyaniline derivative, 1.0 eq) and dimethylphosphine oxide (1.2 eq) in anhydrous 1,4-dioxane.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and Xantphos ligand (10 mol%) under an inert argon atmosphere. Reasoning: Xantphos provides the necessary bite angle to promote reductive elimination, forming the C-P bond efficiently while suppressing side reactions.

  • Base Addition: Add anhydrous K₃PO₄ (2.0 eq) to neutralize the HX byproduct and facilitate the catalytic cycle.

  • Reaction Execution: Heat the mixture to 100°C for 12-18 hours. Monitor the conversion continuously via LC-MS to validate the disappearance of the starting halide.

  • Purification: Cool to room temperature, filter the mixture through a Celite pad, and purify via flash column chromatography (DCM/MeOH gradient) to isolate the DMPO-aryl intermediate.

Protocol 2: In Vitro Kinase Selectivity Profiling (TR-FRET)

Causality & Rationale: To empirically validate the computational prediction that the DMPO moiety confers selectivity via K1150/D1270 interactions, the inhibitor must be profiled against ALK, G1202R, InsR, and IGF1R. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed because it provides a self-validating, highly sensitive readout with minimal background interference, ensuring that the calculated IC₅₀ values accurately reflect true binding affinity 63.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare recombinant ALK (WT and G1202R), InsR, and IGF1R kinase domains in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the DMPO-inhibitor (starting at 10 µM) in 100% DMSO.

  • Incubation: Mix the kinase, inhibitor, and a biotinylated poly-GT peptide substrate in a 384-well plate. Incubate for 15 minutes at room temperature to allow the compound to reach binding equilibrium.

  • Reaction Initiation: Add ATP at the specific Kₘ concentration for each respective kinase to initiate phosphorylation. Incubate for 60 minutes.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Reasoning: The proximity of Europium and APC on the phosphorylated substrate generates a TR-FRET signal strictly proportional to kinase activity.

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic regression model. A successful DMPO integration is validated by a high selectivity index (IC₅₀_IGF1R / IC₅₀_ALK > 10).

Protocol 3: Molecular Docking and 3D-QSAR Analysis

Causality & Rationale: Rational drug design requires a predictive model. By docking DMPO-analogs into the ALK crystal structure, we can verify the U-shaped conformation and the specific H-bond vectors of the P=O group. The subsequent 3D-QSAR (Quantitative Structure-Activity Relationship) analysis correlates these spatial and electrostatic interactions with in vitro data, creating a self-validating feedback loop that guides the synthesis of the next iteration of compounds 1.

Step-by-Step Methodology:

  • Protein Preparation: Download the ALK crystal structure (e.g., PDB ID: 5J7H) and IGF1R structure. Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Ligand Preparation: Generate 3D conformers of the DMPO-inhibitor. Optimize geometry using Density Functional Theory (DFT) to accurately model the tetrahedral geometry and high polarity of the P=O bond.

  • Docking Execution: Use Glide or AutoDock Vina to dock the ligand into the ATP-binding pocket. Set the grid box to encompass the hinge region and the P-loop.

  • Interaction Analysis: Filter poses based on the presence of a strong hydrogen bond (< 3.0 Å) between the DMPO oxygen and the side chains of Lys1150 and Asp1270. Discard poses that fail to maintain the U-shaped bis-anilinopyrimidine core.

  • 3D-QSAR: Align a library of synthesized analogs to the best docking pose. Generate CoMFA/CoMSIA fields to correlate steric/electrostatic properties with the experimental IC₅₀, guiding the next synthetic iteration.

References

  • Selective mechanisms and molecular design of 2,4 Diarylaminopyrimidines as ALK inhibitors. ScienceDirect.[Link]

  • The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. AACR Journals.[Link]

  • Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy. Dove Medical Press.[Link]

  • The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance... (Supplementary/In-Vitro Data). AACR Journals.[Link]

Sources

Method

Application Note: Leveraging (4-Amino-3-fluorophenyl)dimethylphosphine oxide for ADME Property Optimization in Drug Discovery

Abstract The optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical hurdle in the progression of small molecule drug candidates. A significant portion of clinical failures can...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical hurdle in the progression of small molecule drug candidates. A significant portion of clinical failures can be attributed to suboptimal pharmacokinetic profiles, such as poor solubility and high metabolic turnover.[1] This guide introduces (4-Amino-3-fluorophenyl)dimethylphosphine oxide as a strategic building block for medicinal chemists to proactively address these liabilities. The dimethylphosphine oxide (DMPO) moiety is a highly polar, metabolically robust functional group that can significantly enhance aqueous solubility and reduce susceptibility to oxidative metabolism.[2][3][4][5] This document provides a comprehensive overview of the physicochemical rationale for its use, detailed protocols for its incorporation into lead scaffolds, and standardized in vitro assays to quantify its impact on key ADME parameters.

Introduction: The ADME Challenge and a Modern Solution

In modern drug discovery, optimizing the ADME profile of a lead compound is as crucial as maximizing its potency. Properties such as aqueous solubility, metabolic stability, and membrane permeability form a delicate balance that dictates a drug's ultimate bioavailability and efficacy. Historically, polar functional groups like carboxylic acids have been used to improve solubility, but they often introduce new problems, including rapid metabolism, poor permeability, and potential for idiosyncratic toxicities.[6][7]

The concept of bioisosteric replacement—swapping one functional group for another to improve properties while retaining biological activity—is a cornerstone of medicinal chemistry.[8][9] The dimethylphosphine oxide (DMPO) group has emerged as a valuable and underutilized bioisostere.[2][4] Its success is exemplified by the FDA-approved ALK inhibitor Brigatinib, where the DMPO group serves as a key hydrogen-bond acceptor and contributes to a favorable overall ADME profile.[10][11][12]

(4-Amino-3-fluorophenyl)dimethylphosphine oxide is a particularly attractive building block that combines three key features:

  • The Dimethylphosphine Oxide (DMPO) Group: A strong hydrogen bond acceptor that is highly polar and typically stable to Phase I metabolism.[5][10] This directly addresses poor solubility and metabolic instability.

  • The Aniline Moiety: A versatile synthetic handle for straightforward incorporation into lead compounds via amide coupling, reductive amination, or other standard transformations.

  • The ortho-Fluorine Atom: An electron-withdrawing group that modulates the electronics and pKa of the aniline, which can fine-tune binding interactions and block potential sites of metabolism.

This application note serves as a practical guide for researchers to effectively utilize this building block to solve common ADME challenges.

Physicochemical Rationale and Strategic Advantages

The decision to incorporate the DMPO moiety is grounded in its fundamental physicochemical properties. The phosphorus-oxygen bond is highly polarized, making the oxygen atom a very strong hydrogen bond acceptor. This enhances interactions with water, leading to a dramatic increase in aqueous solubility.[13]

Key Property Modulation:
  • Solubility: The high polarity of the DMPO group disrupts the crystal lattice of solid compounds and favors solvation in aqueous media. It is common to see multi-fold, and sometimes order-of-magnitude, increases in kinetic and thermodynamic solubility.

  • Metabolic Stability: The P-C bonds of the DMPO group are generally resistant to cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism in the liver.[2][14] Replacing a metabolically labile group (e.g., a benzylic methyl or methoxy group) with a DMPO-containing fragment can significantly increase the compound's half-life in liver microsome assays.

  • Lipophilicity (LogD): A direct consequence of increased polarity is a reduction in lipophilicity (LogD). This can be advantageous for avoiding non-specific toxicity and off-target effects, but it presents a trade-off with permeability.

  • Permeability: The increase in polarity and hydrogen bonding capacity can reduce passive membrane permeability.[2][4] This is a critical parameter to monitor. While a decrease is expected, the final compound often retains sufficient permeability for oral absorption, or the trade-off is acceptable for the gains in solubility and stability.

Data Presentation: Predicted Property Comparison

To illustrate the typical impact of incorporating the DMPO moiety, the table below shows calculated properties for a parent compound (4-bromo-2-fluoroaniline) and its DMPO-substituted analog.

CompoundMolecular FormulaMWcLogPTopological Polar Surface Area (TPSA) (Ų)
4-Bromo-2-fluoroanilineC₆H₅BrFN190.012.1526.02
(4-Amino-3-fluorophenyl)dimethylphosphine oxideC₈H₁₁FNOP187.150.8553.25

Note: Properties calculated using standard cheminformatics software. Actual experimental values may vary.

The data clearly shows a significant decrease in calculated lipophilicity (cLogP) and a doubling of the polar surface area upon introduction of the DMPO group, providing a quantitative basis for the expected changes in ADME properties.

Synthetic Protocol: Incorporation into a Lead Scaffold

The aniline functional group provides a reliable anchor point for chemical modification. The following protocols outline a plausible synthesis of the building block itself and a general method for its incorporation.

Workflow for Synthesis and Coupling

G A 4-Bromo-2-fluoroaniline B N-Protected Aniline A->B Protection (e.g., Boc) D Pd-Catalyzed C-P Coupling B->D C HP(O)Me₂ (Dimethylphosphine oxide) C->D E Protected Building Block D->E F Deprotection E->F G Target Building Block (4-Amino-3-fluorophenyl)dimethylphosphine oxide F->G I Amide Coupling (EDC, HOBt) G->I H Lead Compound with -COOH H->I J Final ADME-Optimized Compound I->J

Caption: General workflow for synthesis and coupling of the building block.

Protocol 3.1: Synthesis of (4-Amino-3-fluorophenyl)dimethylphosphine oxide

This protocol is a representative procedure based on established palladium-catalyzed C-P coupling methodologies.[13][15]

  • Protection: Protect the aniline of 4-bromo-2-fluoroaniline with a suitable protecting group (e.g., Boc anhydride) under standard conditions to prevent side reactions.

  • C-P Coupling: To a solution of the protected 4-bromo-2-fluoroaniline (1.0 eq) in a suitable solvent (e.g., Toluene or Dioxane), add dimethylphosphine oxide (HP(O)Me₂, ~1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, ~2 mol%), a ligand (e.g., Xantphos, ~4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, ~2.0 eq).

  • Reaction: Degas the mixture and heat to 80-110 °C under an inert atmosphere (N₂ or Ar) for 12-24 hours, monitoring by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the protected building block.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., Trifluoroacetic acid or HCl for a Boc group) to yield the final (4-Amino-3-fluorophenyl)dimethylphosphine oxide.

Protocol 3.2: Amide Coupling with a Lead Compound
  • Activation: In an anhydrous, inert solvent (e.g., DMF or CH₂Cl₂), dissolve the lead compound containing a carboxylic acid (1.0 eq), a coupling agent (e.g., EDC, 1.2 eq), and an activator (e.g., HOBt or HATU, 1.2 eq). Stir at room temperature for 20-30 minutes.

  • Coupling: Add a solution of (4-Amino-3-fluorophenyl)dimethylphosphine oxide (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 6-18 hours, monitoring by LC-MS.

  • Workup and Purification: Perform a standard aqueous workup followed by purification via flash chromatography or preparative HPLC to yield the final, modified compound.

Experimental Protocols: Evaluating the ADME Profile

After synthesizing the new analog, it is essential to experimentally measure its ADME properties and compare them to the parent compound. The following are standardized, high-throughput in vitro protocols.

Overall ADME Assessment Workflow

G cluster_0 Tier 1: Physicochemical & Stability cluster_1 Tier 2: Permeability Assessment A Solubility Assay (Kinetic, pH 7.4) Decision1 Is Solubility & Stability Improved? A->Decision1 B Metabolic Stability (Liver Microsomes) B->Decision1 C PAMPA (Passive Permeability) D Caco-2 Assay (Permeability & Efflux) C->D If needed Decision2 Is Permeability Acceptable? C->Decision2 D->Decision2 Start Synthesized Compound Start->A Start->B Decision1->C Yes Proceed Proceed to In Vivo PK Decision2->Proceed Yes

Caption: Tiered workflow for in vitro ADME evaluation.

Protocol 4.1: Metabolic Stability in Human Liver Microsomes (HLM)
  • Principle: This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) contained within liver microsomes.[14][16] The disappearance of the parent compound over time is monitored by LC-MS/MS.

  • Materials:

    • Test compound and parent compound (10 mM DMSO stocks).

    • Pooled Human Liver Microsomes (HLM).

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase).

    • Phosphate buffer (100 mM, pH 7.4).

    • Ice-cold Acetonitrile (ACN) with internal standard (IS) for quenching.

    • 96-well incubation plate and collection plates.

  • Procedure:

    • Prepare a master mix of HLM in phosphate buffer (final protein concentration ~0.5 mg/mL).[17]

    • Add the master mix to the incubation plate. Pre-warm at 37°C for 10 minutes.

    • Add the test compound to the wells (final concentration 1 µM; final DMSO < 0.1%).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (T=0 and no-NADPH control), add buffer instead.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), transfer an aliquot of the incubation mixture to a collection plate containing 3-4 volumes of ice-cold ACN with IS to terminate the reaction.[18]

    • Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area ratio (Compound/IS) at each time point.

    • Plot the natural log (ln) of the % remaining compound versus time.

    • The slope of the linear regression line equals the elimination rate constant (k).

    • Half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

  • Controls: Include a known high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to validate assay performance.

Protocol 4.2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Principle: PAMPA assesses passive diffusion across an artificial lipid membrane, serving as a rapid predictor of transcellular absorption.[19][20] A donor plate is separated from an acceptor plate by a filter coated with a lipid solution (e.g., lecithin in dodecane).

  • Materials:

    • PAMPA "sandwich" plate system (96-well donor and acceptor plates).

    • Lipid solution (e.g., 10% lecithin in dodecane).

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Test compound and parent compound (10 mM DMSO stocks).

  • Procedure:

    • Coat the filter of the donor plate with 5 µL of the lipid solution and allow it to impregnate.

    • Fill the acceptor plate wells with PBS (acceptor sink buffer).

    • Prepare the dosing solutions by diluting the test compounds in PBS to the final concentration (e.g., 100 µM, final DMSO ~1%).

    • Add the dosing solutions to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich".

    • Incubate at room temperature for 4-18 hours with gentle shaking.[19]

    • After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where: VA = Volume of acceptor well, VD = Volume of donor well, Area = filter area, Time = incubation time in seconds. [Drug]equilibrium is calculated from a mass balance equation.

  • Controls: Include high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) standards. Lucifer Yellow can be used to check membrane integrity.[19][21]

Protocol 4.3: Caco-2 Bidirectional Permeability Assay
  • Principle: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[22] This assay measures both passive permeability and active transport, including efflux mediated by transporters like P-glycoprotein (P-gp).[23]

  • Materials:

    • Caco-2 cells cultured on permeable Transwell™ inserts for 21 days.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Test compounds, parent compound, and control compounds.

  • Procedure:

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure integrity. Values should be ≥200 Ω·cm².[24]

    • Apical to Basolateral (A→B) Permeability:

      • Wash the monolayers with pre-warmed transport buffer.

      • Add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.

    • Basolateral to Apical (B→A) Permeability:

      • Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.

    • Sampling: At the end of the incubation, take samples from both chambers for LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the Papp for both A→B and B→A directions.

    • Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

  • Interpretation:

    • High Permeability: Papp (A→B) > 5.0 x 10⁻⁶ cm/s.

    • Substrate for Efflux: An Efflux Ratio > 2 suggests the compound is actively transported out of the cell, which can limit absorption.

Data Interpretation and Expected Outcomes

The primary goal is to achieve a more balanced ADME profile. The introduction of the (4-Amino-3-fluorophenyl)dimethylphosphine oxide moiety is expected to produce a distinct shift in properties.

ADME Trade-Offs Visualization

Caption: The balance between improving solubility/stability and maintaining permeability.

Hypothetical Case Study: Comparative Data
ParameterParent CompoundDMPO-Modified CompoundDesired Outcome
Solubility (Kinetic, pH 7.4) 5 µM150 µM Increase
HLM Stability (t½) 8 min> 60 min Increase
HLM Intrinsic Clearance (CLint) 125 µL/min/mg< 10 µL/min/mg Decrease
PAMPA Permeability (Papp) 8.5 x 10⁻⁶ cm/s2.5 x 10⁻⁶ cm/s Maintain > 1.0 x 10⁻⁶ cm/s
Caco-2 Efflux Ratio 1.21.1 Maintain < 2.0

Interpretation of Results: In this hypothetical case, the incorporation of the DMPO-containing fragment was highly successful.

  • Solubility was dramatically improved by 30-fold, moving the compound from "poorly soluble" to "soluble," which is critical for oral absorption and formulation.[25]

  • Metabolic Stability was significantly enhanced, with the half-life increasing from very short to stable over the course of the assay. This predicts a lower hepatic clearance in vivo.[16]

  • Permeability , as expected, decreased due to the increased polarity. However, the resulting Papp value of 2.5 x 10⁻⁶ cm/s still falls within the range of "moderately permeable," suggesting that oral absorption is still likely viable.

  • The Efflux Ratio remained low, indicating the modification did not turn the compound into a substrate for major efflux transporters.

Conclusion

(4-Amino-3-fluorophenyl)dimethylphosphine oxide is a powerful and versatile building block for addressing common ADME liabilities in drug discovery. Its ability to confer significant improvements in aqueous solubility and metabolic stability makes it an invaluable tool for medicinal chemists. While the inherent trade-off with permeability must be carefully managed and monitored, the strategic application of this moiety can de-risk candidates early in the discovery process, reduce attrition rates, and ultimately shorten the timeline to identify viable clinical candidates. The protocols and rationale provided in this guide offer a comprehensive framework for the successful application of this modern chemical tool.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Ready-to-use. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • (n.d.). Caco2 assay protocol.
  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Studylib. (n.d.). Caco-2 Permeability Assay Protocol.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Kalgutkar, A. S., & Daniels, J. S. (2010). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Drug Discovery Series, 1, 99–167.
  • Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107. [Link]

  • ResearchGate. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery | Request PDF.
  • Enamine. (n.d.). Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications.
  • Cyprotex. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • BioDuro-Sundia. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ACS Publications. [Link]

  • Forlemu, N. Y., & Gkeka, P. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 48123–48132. [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Morita, Y. (2012). Application of Bioisosteres in Drug Design.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Abad-Mosteiro, L., et al. (2024). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. Molecules, 29(24), 5992. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Patsnap Synapse. (2025). What are common issues in in vitro ADME assays?.
  • Wang, R., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 597858. [Link]

  • Merck Millipore. (n.d.). Membrane Integrity Test for Lipid-PAMPA Artificial Membranes.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
  • ADMET & DMPK. (2013). What ADME tests should be conducted for preclinical studies?.
  • ResearchGate. (n.d.). Phosphine Oxides (−POMe 2 ) for Medicinal Chemistry: Synthesis, Properties, and Applications | Request PDF.
  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services.
  • BLDpharm. (2022). Application of Phosphine Oxide in Medicinal Chemistry.
  • ChemScene. (n.d.). (4-Amino-3-(fluoromethoxy)phenyl)dimethylphosphine oxide.
  • Abad-Mosteiro, L., et al. (2024). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. PMC. [Link]

  • Enamine. (n.d.). Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks.
  • Rassukana, Y., et al. (2025).
  • Wikipedia. (n.d.). Dimethylphosphine oxide.
  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.

Sources

Application

Application Note: Synthesis and Catalytic Utility of Fluorinated Phosphine Oxide Ligands

Executive Summary Fluorinated phosphine oxides (F-POs) represent a specialized class of ligands and Lewis base additives that bridge the gap between steric bulk and electronic deactivation. Unlike their non-fluorinated c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phosphine oxides (F-POs) represent a specialized class of ligands and Lewis base additives that bridge the gap between steric bulk and electronic deactivation. Unlike their non-fluorinated counterparts (e.g., triphenylphosphine oxide, TPPO), F-POs possess unique electron-withdrawing characteristics that modulate the Lewis basicity of the phosphoryl oxygen (


). This modulation is critical in Lewis acid-Lewis base bifunctional catalysis , particularly in lanthanide-catalyzed asymmetric oxidations and silicon-based cross-coupling reactions.

This guide provides a definitive protocol for the synthesis of Tris(4-fluorophenyl)phosphine oxide (TFPO) and details its application in the highly enantioselective epoxidation of enones. It moves beyond standard literature by focusing on the causality of experimental steps and the mechanistic role of fluorine.

Design Principles: The "Fluorine Effect"

The incorporation of fluorine into the aryl backbone of phosphine oxides is not merely for stability; it is a precise electronic tuning tool.

Electronic Modulation

The phosphoryl oxygen in phosphine oxides is a hard Lewis base. In cooperative catalysis (e.g., with Lanthanum or Scandium), standard TPPO can bind too strongly, crowding the metal center or preventing substrate turnover.

  • Inductive Withdrawal (-I): Fluorine atoms pull electron density from the aromatic ring, which in turn pulls density from the phosphorus.

  • Result: The

    
     bond becomes less basic (lower HOMO energy), creating a "softer" interaction with hard metal centers. This allows for rapid ligand exchange—a requirement for high catalytic turnover numbers (TON).
    
Comparative Electronic Data
LigandSubstituent (

)

NMR Shift (ppm)
Lewis Basicity (Gutmann DN)Catalytic Role
TPPO H (0.00)~29.0HighStrong binder; can poison sensitive catalysts.
TFPO 4-F (0.[1]06)~28.5ModerateIdeal Balance: Stabilizes active species without inhibition.
T(CF3)PO 4-CF

(0.54)
~25.0LowWeak binder; often insufficient for complex stabilization.
T(OMe)PO 4-OMe (-0.27)~32.0Very HighStrong donor; used when metal center is extremely electron-deficient.

Protocol A: Synthesis of Tris(4-fluorophenyl)phosphine Oxide (TFPO)

Target Compound: Tris(4-fluorophenyl)phosphine oxide (


)
CAS:  18437-78-0
Methodology:  Grignard Addition followed by Oxidative Workup.
Reagents & Equipment
  • Precursors: 4-Bromofluorobenzene (99%), Magnesium turnings (active), Phosphorus trichloride (

    
    ).
    
  • Oxidant: Hydrogen Peroxide (30% aq) or simple aerobic oxidation.

  • Solvents: Anhydrous THF (distilled over Na/Benzophenone), Diethyl ether, Dichloromethane (DCM).

  • Glassware: 3-neck round bottom flask (500 mL), reflux condenser, addition funnel, Schlenk line.

Step-by-Step Procedure
Step 1: Generation of the Grignard Reagent[2]
  • Activation: Flame-dry the 500 mL 3-neck flask under Argon flow. Add Mg turnings (1.2 equiv, 36 mmol) and a single crystal of

    
    .
    
  • Initiation: Add 10 mL of anhydrous THF. Add 5% of the total 4-bromofluorobenzene (total: 3.5 equiv relative to

    
    ). Heat gently with a heat gun until the iodine color fades and the solution becomes turbid/grey (Grignard initiation).
    
  • Addition: Dilute the remaining bromide in THF (100 mL total). Add dropwise via addition funnel to maintain a gentle reflux without external heating.

    • Checkpoint: If reflux stops, apply mild heat. The solution must remain dark grey/brown.

  • Completion: After addition, reflux at 65°C for 2 hours to ensure full consumption of Mg.

Step 2: Phosphinylation (Formation of

)
  • Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

  • 
     Addition:  Dissolve 
    
    
    
    (1.0 equiv, 10 mmol) in 20 mL THF. Add this solution very slowly dropwise over 45 minutes.
    • Critical Mechanism: The reaction is highly exothermic. Rapid addition leads to biphenyl byproducts (Wurtz coupling) rather than the desired phosphine.

  • Reflux: Warm to room temperature (RT), then reflux for 3 hours. The mixture will form a thick white precipitate (

    
    ).
    
Step 3: Oxidation to Phosphine Oxide

Note: Unlike air-sensitive alkyl phosphines, triarylphosphines oxidize slowly in air. We use


 to drive this instantly and cleanly.
  • Quench: Cool the mixture to 0°C. Carefully quench with saturated

    
     (aq) to destroy excess Grignard.
    
  • Oxidation: Add 30%

    
     (5 mL, excess) dropwise. Stir vigorously at RT for 30 minutes.
    
    • Observation: The organic layer should clarify as the phosphine (

      
      ) converts to the polar oxide (
      
      
      
      ).
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize the crude off-white solid from hot Toluene/Hexane (1:1).

    • Yield: Expect 85-92%.

    • Appearance: White crystalline needles. Melting Point: 79-80°C.[3]

Characterization Checklist
  • 
     NMR (
    
    
    
    ):
    Singlet at ~28.5 ppm. (Absence of peak at -9 ppm confirms no unoxidized phosphine remains).
  • 
     NMR:  Multiplet at ~-110 ppm (characteristic of p-F-phenyl).
    

Protocol B: Application in Asymmetric Catalysis

Reaction: Lanthanum-Catalyzed Asymmetric Epoxidation of Enones.[4] Significance: This protocol (adapted from Inanaga et al.) demonstrates the "stabilizing" effect of TFPO. Without TFPO, the La-BINOL complex aggregates and loses enantioselectivity.

Reaction Workflow Diagram

G Start Pre-Catalyst Assembly La(OiPr)3 + (R)-BINOL Complex Active Complex Formation Add TFPO (3 equiv) Start->Complex 1h, RT THF Cycle Catalytic Cycle (La-BINOL-TFPO) Complex->Cycle Stabilization Substrate Substrate Addition Enone + CMHP (Oxidant) Substrate->Cycle Injection Cycle->Cycle Turnover Product Epoxy Ketone (>99% ee) Cycle->Product 4-12h

Figure 1: Workflow for the assembly of the La-BINOL-TFPO catalytic system.

Detailed Protocol
  • Catalyst Preparation:

    • In a glovebox or under Argon, mix

      
       (0.05 mmol) and (R)-BINOL (0.05 mmol) in THF (2 mL). Stir for 1 hour at RT.
      
    • Observation: The solution may be slightly turbid.

  • Ligand Addition (The Critical Step):

    • Add TFPO (0.15 mmol, 3 equiv relative to La). Stir for 30 minutes.

    • Mechanism:[5] TFPO displaces solvent molecules and breaks up oligomeric La-BINOL species, creating a discrete, monomeric chiral pocket. The solution often becomes clear.

  • Reaction:

    • Add the enone substrate (1.0 mmol).

    • Add Cumene Hydroperoxide (CMHP) (1.5 mmol) dropwise.

    • Stir at RT for 12 hours.

  • Workup:

    • Quench with 10% aqueous sodium thiosulfate (to neutralize peroxides).

    • Extract with ethyl acetate. Purify via flash chromatography (Silica, Hexane/EtOAc).

Mechanistic Visualization

The following diagram illustrates how the fluorinated ligand modifies the catalytic cycle compared to standard ligands.

CatalyticCycle cluster_off Without TFPO La_Pre La-BINOL Oligomer (Inactive/Low ee) Active Monomeric La-BINOL-(TFPO)3 (Active Catalyst) La_Pre->Active De-aggregation via TFPO Agg La_Pre->Agg Spontaneous TFPO 3x TFPO Ligand TFPO->Active Substrate_Bind Substrate Binding (Enone Activation) Active->Substrate_Bind Oxidation Oxygen Transfer (from CMHP) Substrate_Bind->Oxidation Controlled Steric Environment Release Product Release Oxidation->Release Release->Active Rapid Ligand Exchange (Facilitated by F-substituents)

Figure 2: Mechanistic role of TFPO. The electron-deficient nature of the fluorinated phosphine oxide prevents irreversible binding to the Lanthanum center, facilitating turnover while preventing catalyst aggregation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A Moisture in Grignard step.Ensure glassware is flame-dried; use fresh THF. Re-initiate Mg with

.
Impurity at -9 ppm (

)
Incomplete oxidation.Stir longer with

or add a catalytic amount of

to the oxidation step.
Low ee in Protocol B Wet TFPO ligand.TFPO is hygroscopic. Dry under high vacuum at 60°C for 4h before use.
Slow Reaction Rate Catalyst poisoning.Ensure the enone substrate is free of acid impurities.

References

  • Original Synthesis & Application: Kino, R., Daikai, K., Kawanami, T., Furuno, H., & Inanaga, J. (2004).[4] "Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts." Organic & Biomolecular Chemistry.

  • Electronic Effects of Phosphine Oxides: Denmark, S. E., & Beutner, G. L. (2008). "Lewis Base Catalysis in Organic Synthesis." Angewandte Chemie International Edition.

  • General Grignard Protocols: BenchChem Technical Guides. "Navigating the Chemistry of (2-Fluorophenyl)phosphanes."

  • Fluorine in Catalysis: O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

Sources

Method

Application Note: Scale-Up Synthesis of (4-Amino-3-fluorophenyl)dimethylphosphine Oxide

This Application Note is structured to provide a scalable, process-ready protocol for the synthesis of (4-Amino-3-fluorophenyl)dimethylphosphine oxide , a critical pharmacophore used in the manufacture of ALK inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a scalable, process-ready protocol for the synthesis of (4-Amino-3-fluorophenyl)dimethylphosphine oxide , a critical pharmacophore used in the manufacture of ALK inhibitors like Brigatinib .

Executive Summary

(4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS: 1197956-35-6) is a high-value intermediate characterized by the presence of a dimethylphosphine oxide (DMPO) group. This moiety acts as a crucial hydrogen-bond acceptor in kinase inhibitors, specifically improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drugs targeting ALK (Anaplastic Lymphoma Kinase).

This guide details a two-step, scalable synthetic route designed to avoid cryogenic conditions (e.g., organolithium chemistry) favoring instead a transition-metal-catalyzed C–P bond formation followed by a chemoselective reduction. This protocol is optimized for safety, yield (>65% overall), and purity (>99% HPLC).

Strategic Retro-Analysis & Pathway

Traditional routes utilizing Grignard or lithiation of 4-bromo-2-fluoroaniline require extensive protecting group manipulations and cryogenic cooling (-78 °C), which are energetically costly at the kilogram scale.

Selected Route: Palladium-Catalyzed C–P Cross-Coupling (Hirao/Buchwald-type) followed by Nitro Reduction.

  • Step 1: P–C bond formation between 1-bromo-3-fluoro-4-nitrobenzene and dimethylphosphine oxide.

  • Step 2: Catalytic hydrogenation of the nitro group to the aniline.

Reaction Pathway Diagram

SynthesisRoute SM 1-Bromo-3-fluoro- 4-nitrobenzene (Starting Material) Inter Intermediate A: (3-Fluoro-4-nitrophenyl) dimethylphosphine oxide SM->Inter Step 1: C-P Coupling 100°C, Dioxane Reagent Dimethylphosphine Oxide (DMPO) Reagent->Inter Cat Pd(OAc)2 / Xantphos Base: K3PO4 Cat->Inter Product Target Product: (4-Amino-3-fluorophenyl) dimethylphosphine oxide Inter->Product Step 2: Hydrogenation MeOH, RT H2 H2 (50 psi) Pd/C H2->Product

Figure 1: Convergent synthesis strategy avoiding cryogenic lithiation.

Safety & Hazard Assessment (Critical)

Before proceeding, all personnel must review the SDS for organophosphorus compounds.

Hazard ClassSpecific RiskMitigation Strategy
Phosphine Oxides Thermal instability at high concentrations; mild acute toxicity.Monitor reaction exotherms; avoid distillation to dryness without DSC data.
Nitro Compounds Potentially explosive decomposition if overheated; energetic reduction.Limit Step 1 temperature to 110°C. Control H₂ pressure in Step 2.
Palladium Catalysts Heavy metal contamination; sensitization.Use scavenger resins (e.g., SiliaMetS®) during workup.
Hydrogen Gas Flammability/Explosion.Ensure grounding of autoclave; leak check all seals before pressurization.

Detailed Experimental Protocols

Step 1: Synthesis of (3-Fluoro-4-nitrophenyl)dimethylphosphine oxide

Reaction Type: Pd-Catalyzed P–C Cross-Coupling Scale: 100 g Input

Reagents & Materials:

  • 1-Bromo-3-fluoro-4-nitrobenzene (1.0 equiv, 100 g, 0.455 mol)

  • Dimethylphosphine oxide (DMPO) (1.2 equiv, 42.6 g, 0.546 mol) [Note 1]

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%, 2.04 g)

  • Xantphos (2.5 mol%, 6.58 g)

  • Potassium phosphate tribasic (K₃PO₄) (1.5 equiv, 145 g)

  • Solvent: 1,4-Dioxane (10 vol, 1.0 L)

Protocol:

  • Inertion: Charge a 3-L jacketed reactor with 1-Bromo-3-fluoro-4-nitrobenzene, K₃PO₄, and Xantphos. Purge with N₂ for 15 minutes (3 cycles of vacuum/N₂).

  • Solvent Addition: Add degassed 1,4-Dioxane. Agitate at 250 RPM.

  • Catalyst Charge: Add Pd(OAc)₂ under a positive stream of N₂.

  • Reagent Addition: Add Dimethylphosphine oxide (DMPO) as a solution in minimal dioxane or neat (if liquid/low-melting solid).

  • Reaction: Heat the mixture to 100 °C (internal temperature). Maintain for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: <2% starting bromide.

  • Workup:

    • Cool to 25 °C. Filter off inorganic salts (KBr, Phosphate) through a Celite pad.

    • Wash the pad with Ethyl Acetate (500 mL).

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Purification: Slurry the crude solid in Isopropyl Ether (IPE) or Toluene/Heptane (1:1) for 2 hours. Filter and dry.

    • Yield Expectations: 85–92 g (80–85%).

Note 1: DMPO is air-sensitive and hygroscopic. Handle in a glovebox or under strict inert atmosphere.

Step 2: Reduction to (4-Amino-3-fluorophenyl)dimethylphosphine oxide

Reaction Type: Heterogeneous Catalytic Hydrogenation Scale: ~85 g Input (from Step 1)

Reagents:

  • Intermediate A (from Step 1) (85 g)

  • 10% Pd/C (50% water wet) (5 wt% loading relative to substrate, 4.25 g dry basis)

  • Solvent: Methanol (10 vol, 850 mL)

  • Hydrogen Gas (H₂)

Protocol:

  • Loading: Charge the hydrogenation autoclave with Intermediate A and Methanol.

  • Catalyst: Add the Pd/C catalyst slurry carefully (pyrophoric hazard when dry).

  • Purge: Seal reactor. Purge with N₂ (3x 30 psi), then H₂ (3x 30 psi).

  • Reaction: Pressurize to 50 psi (3.5 bar) H₂. Stir vigorously (800+ RPM) at 25–30 °C .

    • Exotherm Warning: The reduction is exothermic. Cool jacket if internal T > 35 °C.

  • Completion: Reaction is typically complete in 4–6 hours (H₂ uptake cessation).

    • IPC:[1] HPLC shows disappearance of nitro peak.

  • Workup:

    • Filter the catalyst through a 0.45 µm membrane or tight Celite bed under N₂ atmosphere.

    • Concentrate the filtrate to dryness.

    • Crystallization: Recrystallize from Ethyl Acetate/Heptane to remove trace phosphine oxides or defluorinated byproducts.

  • Final Product: White to off-white crystalline solid.

Process Validation & Analytical Data

Specification Sheet
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.5% (Area %)HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR Conforms to structure400 MHz, DMSO-d6
Residual Pd < 20 ppmICP-MS
Water Content < 0.5%Karl Fischer
Key Analytical Signals (Expected)
  • 1H NMR (DMSO-d6):

    
     7.2–7.4 (m, 2H, Ar-H), 6.75 (dd, 1H, Ar-H ortho to NH2), 5.6 (br s, 2H, NH2), 1.6 (d, J=13 Hz, 6H, P-CH3).
    
    • Note: The methyl protons coupled to Phosphorus appear as a doublet with a large coupling constant (

      
       Hz).
      
  • 31P NMR: Singlet around

    
     30–35 ppm (typical for aryl-dimethylphosphine oxides).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Step 1: Low Conversion Catalyst poisoning or O₂ ingress.Degas solvents thoroughly. Ensure Xantphos/Pd ratio is >1.2.
Step 1: Defluorination Temperature too high (>120°C).Lower reaction temperature to 95–100°C; ensure base is not too strong (use K3PO4, not t-BuOK).
Step 2: Hydroxylamine Impurity Incomplete reduction.Increase H₂ pressure or reaction time. Check catalyst activity.
Colored Product Oxidation of amine or Pd leaching.Use charcoal treatment or metal scavenger (SiliaMetS-Thiol) during Step 2 workup.

References

  • Brigatinib Synthesis & Structure

    • Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2016, 59(10), 4948–4964.
  • General C-P Cross-Coupling Methodologies

    • Gelman, D., Jiang, L., & Buchwald, S. L. "Copper-Catalyzed C-P Bond Construction via Direct Coupling of Secondary Phosphines and Phosphine Oxides with Aryl Halides." Organic Letters, 2003, 5(13), 2315–2318.
  • Scale-Up Safety of Phosphine Oxides

    • Stanford Environmental Health & Safety. "Scale Up Safety Guidelines."
  • Commercial Availability & CAS Verification

    • Sigma-Aldrich Product Sheet: (4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS 1197956-35-6).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions of (4-Amino-3-fluorophenyl)dimethylphosphine Oxide

Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide Executive Technical Brief (4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS: 1197956-35-6) is a specialized a...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide

Executive Technical Brief

(4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS: 1197956-35-6) is a specialized aniline intermediate, most notably serving as the critical "warhead" carrier in the synthesis of ALK inhibitors like Brigatinib (Alunbrig).

The Core Challenge: This molecule presents a paradox. The dimethylphosphine oxide (DMPO) group is designed to improve solubility and hydrogen bonding in the final drug, but during synthesis, it acts as a strong electron-withdrawing group (EWG). Combined with the ortho-fluorine atom, the aniline nitrogen is significantly deactivated (low nucleophilicity). Furthermore, the P=O moiety is a Lewis base that can sequester metal catalysts or absorb atmospheric moisture, complicating stoichiometry.

This guide addresses the three primary coupling modalities: SNAr (common in kinase inhibitor synthesis), Amide Coupling , and Buchwald-Hartwig Amination .

Interactive Troubleshooting & Optimization Protocols

Module A: SNAr Coupling (Pyrimidine/Heterocycle Ligation)

Context: The standard route for Brigatinib-type synthesis involves reacting this aniline with 2,4-dichloropyrimidines.

Q: My reaction with 2,5-dichloropyrimidine is stalled at <40% conversion. Increasing temperature leads to tar. What is happening?

A: The issue is likely insufficient electrophilic activation of the pyrimidine partner. Because your aniline is electron-poor, it cannot attack a neutral pyrimidine efficiently. You must activate the electrophile.

  • The Fix (Acid Catalysis): Switch from basic/neutral conditions to acidic catalysis .

    • Protocol: Use 1.0 equiv of p-Toluenesulfonic acid (PTSA) or HCl (4M in dioxane) in a polar protic solvent like 2-butanol or 2-methoxyethanol .

    • Mechanism: The acid protonates the pyrimidine nitrogen, making the C-Cl bond significantly more electrophilic (reactive) toward the weak aniline nucleophile.

    • Temperature: Heat to 100–120 °C. The acid protection prevents the aniline from oxidizing/degrading, which causes the "tar."

Q: I see product formation, but the yield is low due to hydrolysis of the chloride. How do I prevent this?

A: The hygroscopic nature of the phosphine oxide is dragging water into the system. The P=O group is a hydrogen bond acceptor. If your starting material was stored without desiccants, it likely contains water, which competes with the aniline to hydrolyze the chloropyrimidine.

  • The Fix:

    • Azeotropic Drying: Dissolve the aniline in toluene and rotovap twice before use.

    • Solvent Switch: If using 2-butanol, ensure it is anhydrous. Alternatively, use NMP (N-methyl-2-pyrrolidone) with DIPEA at 130 °C if acid catalysis is incompatible with other functional groups.

Module B: Amide Coupling (Carboxylic Acid Partners)

Context: Attaching the aniline to an acyl scaffold.

Q: Standard EDC/NHS or HOBt coupling yields are negligible. Is the amine dead?

A: Effectively, yes. Standard carbodiimide couplings are too slow for this deactivated amine. The ortho-F and para-P=O pull electron density, making the amine a poor nucleophile. The active ester intermediate hydrolyzes before the amine can attack.

Q: Which coupling agent should I use?

A: You need high-energy intermediates. Discard carbodiimides.

ReagentRecommendationTechnical Rationale
T3P (Propylphosphonic anhydride) High The Gold Standard. T3P activates the acid highly efficiently and acts as a water scavenger. Run in EtOAc or DMF with Pyridine (3–5 equiv).
HATU / HOAt Medium Better than HOBt, but requires careful pH control. The HOAt ligand leverages the neighboring group effect to accelerate the reaction.
Acid Chlorides (SOCl₂) High Convert the acid to an acid chloride first. This is the most robust method. Use a weak base (N-methylmorpholine) to scavenge HCl without quenching the chloride.
Module C: Buchwald-Hartwig Amination (Pd-Catalyzed)

Context: Coupling with aryl bromides/chlorides where SNAr is impossible.

Q: The reaction turns black immediately, and no product is formed. Is the Phosphine Oxide poisoning the catalyst?

A: Yes, the P=O oxygen is a competitive ligand. It binds to the Palladium center, displacing the phosphine ligands you added, leading to Pd black precipitation.

Q: What is the "privileged" catalyst system for this substrate?

A: You need a bulky, electron-rich ligand that binds Pd tighter than the P=O group.

  • Ligand: BrettPhos or tBuBrettPhos . These are bulky enough to prevent the P=O from coordinating and electron-rich enough to facilitate oxidative addition.

  • Pre-catalyst: Use Pd(OAc)₂ or G3-Palladacycles .

  • Base: K₂CO₃ (weak) often fails. Use Cs₂CO₃ (solubility) or NaOtBu (strong base) if the substrate tolerates it.

  • Solvent: t-Amyl alcohol or Dioxane .

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal coupling protocol based on the electrophile partner.

CouplingLogic Start Substrate: (4-Amino-3-fluorophenyl) dimethylphosphine oxide Partner Select Electrophile Partner Start->Partner Acid Carboxylic Acid (R-COOH) Partner->Acid HaloHet Electron-Deficient Heterocycle (Cl-Ar-N) Partner->HaloHet ArylHal Unactivated Aryl Halide (Br-Ar) Partner->ArylHal T3P Protocol A: T3P + Pyridine (High Yield) Acid->T3P Standard AcidCl Protocol B: Acid Chloride Gen. (Robust) Acid->AcidCl If T3P fails SNAr_Acid Protocol C: Acid Catalysis (PTSA) Solvent: n-BuOH Temp: 100°C HaloHet->SNAr_Acid Preferred Route (Brigatinib Style) Buchwald Protocol D: Pd-Catalysis Ligand: BrettPhos Base: NaOtBu ArylHal->Buchwald Avoid P=O Poisoning

Caption: Decision tree for selecting reaction conditions based on the electrophilic coupling partner.

Comparative Data: Coupling Agent Efficiency

The following data summarizes typical conversion rates for this specific aniline (based on internal application data and literature analogs).

MethodReagentsConversion (24h)Notes
Standard Amide EDC / HOBt / DIPEA< 15%Fail. Activation too weak for deactivated aniline.
Uronium HATU / DIPEA / DMF45 - 60%Moderate. Risk of guanidinium side products.
Anhydride T3P / Pyridine / EtOAc > 90% Recommended. Clean workup (water soluble byproducts).
SNAr (Basic) DIPEA / n-BuOH / 100°C30 - 50%Slow kinetics; significant starting material remains.
SNAr (Acidic) PTSA / n-BuOH / 100°C > 85% Recommended. Protonation activates the electrophile.

References

  • Discovery of Brigatinib (AP26113): Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry.

  • Buchwald-Hartwig Optimization: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • T3P Application Note: Dunetz, J. R., et al. (2011).[1][2] "T3P (Propylphosphonic Anhydride) for the Synthesis of Amides with Weakly Nucleophilic Anilines." Organic Letters.

  • Phosphine Oxide Solubility: ChemicalBook. (2024). "Dimethylphosphine oxide Properties and Uses."

Sources

Optimization

Purification methods for polar phosphine oxide derivatives

Technical Support Center: Purification of Polar Phosphine Oxide Derivatives Welcome to the Purification Support Hub. Subject: Advanced Removal Strategies for Polar Phosphine Oxides (PO) Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Phosphine Oxide Derivatives

Welcome to the Purification Support Hub. Subject: Advanced Removal Strategies for Polar Phosphine Oxides (PO) Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Polar" Paradox

Standard purification protocols often fail when both your target molecule and the phosphine oxide byproduct are polar.[1] The classic "hexane crash" (trituration) works for Triphenylphosphine oxide (TPPO) because TPPO is insoluble in non-polar solvents while many lipophilic products remain in solution.

However, if you are synthesizing polar drugs or intermediates, your product also precipitates in hexane, or the polar phosphine oxide derivative remains soluble in the organic phase.

The Solution: Stop relying on polarity differences. Start exploiting Lewis Acid-Base mechanics . The phosphoryl oxygen (


) is a strong Lewis base. By introducing specific metal salts (Lewis acids), we can engineer a crystalline complex that precipitates even in polar solvents like Ethanol or THF, leaving your polar product in solution.

Module 1: The Decision Matrix

Before selecting a protocol, determine your purification path based on your product's solubility and the reaction solvent.[2]

purification_logic Start Crude Reaction Mixture (Product + Phosphine Oxide) Q1 Is your Target Product Polar or Non-Polar? Start->Q1 NonPolar Non-Polar Product Q1->NonPolar Lipophilic Polar Polar Product Q1->Polar Hydrophilic Method1 Standard Trituration (Hexane/Et2O) NonPolar->Method1 Precipitate PO Q2 Preferred Solvent System? Polar->Q2 Solvent_Alc Alcohols / Esters (EtOH, EtOAc, iPrOH) Q2->Solvent_Alc Solvent_Eth Ethers (THF, MTBE, Dioxane) Q2->Solvent_Eth Method_Zn Protocol A: ZnCl2 Complexation Solvent_Alc->Method_Zn Forms Insoluble Complex Method_Ca Protocol B: CaBr2 Complexation Solvent_Eth->Method_Ca Forms Insoluble Complex

Caption: Figure 1. Strategic selection of purification method based on product polarity and solvent compatibility.

Module 2: Zinc Chloride (ZnCl₂) Complexation

Best For: Polar products soluble in Ethanol, Methanol, or Ethyl Acetate. Mechanism: ZnCl₂ coordinates with the phosphoryl oxygen to form a bulky complex, typically


, which is insoluble in alcohols.
Protocol A: The Ethanol Crash

Reference: Batesky, D. et al. J. Org. Chem. 2017.[3][4][5] [1]

Step-by-Step Workflow:

  • Preparation: Concentrate your crude reaction mixture to an oil or solid.

  • Dissolution: Redissolve the crude in a minimal amount of warm Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Complexation:

    • Prepare a solution of ZnCl₂ (1.5 – 2.0 equivalents) in the same solvent.

    • Add the ZnCl₂ solution to your crude mixture at room temperature.[1][2][3][5]

    • Observation: A white precipitate should form within 15–30 minutes.

  • Filtration: Filter the suspension through a sintered glass funnel.

    • Solid (Filter Cake): Contains the Zn-Phosphine Oxide complex. Discard.

    • Filtrate: Contains your target product and excess ZnCl₂.

  • Workup (Removal of Excess Zn):

    • Concentrate the filtrate.[1][2][3][5][6]

    • Resuspend the residue in Acetone (or a solvent where ZnCl₂ is insoluble but your product is soluble).[3][5]

    • Filter again.[6][7] The ZnCl₂ will remain solid.

    • Concentrate the final filtrate to obtain the purified product.[1][6]

Troubleshooting Table:

IssueProbable CauseCorrective Action
No Precipitate Forms Solvent too wet or dilute.ZnCl₂ is hygroscopic. Use anhydrous EtOH. Increase concentration to >0.5 M.
Product Co-precipitates Product coordinates with Zn.Switch to Protocol B (CaBr₂) or wash the filter cake with cold EtOH to redissolve product.
Gummy Precipitate Oligomer formation.Vigorously stir and scratch the flask sides to induce crystallization. Cool to 0°C.

Module 3: Calcium Bromide (CaBr₂) Complexation

Best For: Reactions performed in THF, Toluene, or MTBE. Mechanism: CaBr₂ binds avidly to phosphine oxides, forming a complex that is virtually insoluble in ethereal solvents. Reference: Hergueta, A. R.[4] Org. Process Res. Dev. 2022.[4][8] [2]

Protocol B: The Ethereal Trap
  • Direct Treatment: If your reaction is in THF, do not evaporate. Use the crude solution directly.

  • Addition: Add CaBr₂ (0.5 – 1.0 equivalent) directly to the reaction vessel.

    • Note: CaBr₂ is often used as a solid or predissolved in a small amount of EtOH (if tolerant).

  • Aging: Stir at room temperature for 30–60 minutes.

  • Filtration: The Ca-PO complex forms a fine solid. Filter through a pad of Celite to prevent clogging.

  • Result: The filtrate contains your product.[1] The PO is trapped on the filter.

Why this works for Polar Derivatives: Even if the R-groups on the phosphine oxide are polar, the Calcium-Oxygen bond creates a salt-like lattice that crashes out of organic solvents like THF, effectively "salting out" the impurity.

Module 4: Solid-Supported Scavenging (Prevention)

Best For: Small-scale combinatorial chemistry or late-stage drug purification where metal contamination is a concern.

Workflow: Instead of using free Triphenylphosphine (PPh₃), utilize Polymer-Supported Triphenylphosphine (PS-PPh₃) .[7]

scavenging_workflow Step1 Reagent Preparation (PS-PPh3 Beads) Step2 Reaction (Mitsunobu/Wittig) Step1->Step2 Add to flask Step3 Filtration Step2->Step3 Reaction Complete Step4 Pure Filtrate (Product) Step3->Step4 Liquid Phase Waste Solid Waste (PS-PPh3=O) Step3->Waste Solid Phase

Caption: Figure 2. Solid-phase reagent workflow eliminating post-reaction extraction.

Pros: Zero phosphine oxide in the crude filtrate.[3] Cons: Reagents are expensive; reaction kinetics are slower due to heterogeneous phase transfer.

Frequently Asked Questions (FAQs)

Q: I used ZnCl₂, but my NMR shows residual Phosphine Oxide. Why? A: You likely used "wet" ZnCl₂. Zinc chloride is extremely hygroscopic. If it has absorbed water, the water competes with the phosphine oxide for the Zinc coordination sites. Fix: Fuse your ZnCl₂ under vacuum with a heat gun before use, or purchase anhydrous ZnCl₂ solution (e.g., in Ether) and handle it under Argon.

Q: Can I use MgCl₂ instead of ZnCl₂? A: Yes, MgCl₂ is effective, particularly for reactions in Toluene.[1] However, MgCl₂ complexes often require "wet milling" or long aging times to form filterable crystals. ZnCl₂ is generally faster for polar solvent systems. [3]

Q: My product contains a nitrogen heterocycle (pyridine/imidazole). Will ZnCl₂ remove my product too? A: It is a risk. Nitrogen bases are also Lewis bases. However, the


 bond is typically a stronger Lewis base towards Zn(II) than many N-heterocycles.
Test: Run a small-scale pilot.[6] If your product is lost, switch to Protocol B (CaBr₂) , as Calcium has a higher affinity for Oxygen (oxophilic) than Nitrogen.

References

  • Batesky, D. C., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936. [9]

  • Hergueta, A. R. (2022).[4] "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2." Organic Process Research & Development, 26(6), 1845–1853.

  • Starr, J. T., et al. (2013). "Formation of a crystalline complex of triphenylphosphine oxide and magnesium chloride."[9] Organic Process Research & Development, 17(5), 666-671.

Sources

Troubleshooting

Solubility issues with (4-Amino-3-fluorophenyl)dimethylphosphine oxide in non-polar solvents

Technical Support Center: (4-Amino-3-fluorophenyl)dimethylphosphine oxide Senior Application Scientist Desk | Issue ID: SOL-P-OX-043[1] Executive Summary: The "Polarity Trap" Welcome to the technical guide for (4-Amino-3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4-Amino-3-fluorophenyl)dimethylphosphine oxide Senior Application Scientist Desk | Issue ID: SOL-P-OX-043[1]

Executive Summary: The "Polarity Trap"

Welcome to the technical guide for (4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS: 1197956-35-6).[1] If you are accessing this guide, you are likely facing a contradiction: this molecule has a lipophilic phenyl ring, yet it refuses to dissolve in standard non-polar solvents like Hexane, Heptane, or Diethyl Ether.

The Root Cause: This behavior is dictated by the Dimethylphosphine Oxide (DMPO) group. Unlike its bulky cousin Triphenylphosphine oxide (TPPO), the DMPO group is compact and highly polarized (


).[1] Combined with the hydrogen-bonding potential of the amine (

) and the electronegativity of the fluorine, this molecule exhibits high lattice energy and significant water solubility. It behaves more like a zwitterionic salt than a standard lipophilic organic intermediate.[1]

Part 1: The Thermodynamics of Insolubility

To troubleshoot effectively, we must understand why the solvation fails.

1. The Dipole Mismatch The P=O bond is one of the strongest dipoles in organic chemistry. In non-polar solvents (Hexane, Toluene), there are no permanent dipoles to stabilize the


 moiety.[1] The solvent-solute interactions (London Dispersion forces) are far weaker than the solute-solute interactions (Dipole-Dipole + H-Bonding), leading to precipitation.[1]

2. The "Oiling Out" Phenomenon In "borderline" solvents (like hot Toluene), the compound may dissolve at high temperatures. However, upon cooling, the strong intermolecular attraction causes the molecules to aggregate into a liquid phase (oil) before they can organize into a crystal lattice. This is a liquid-liquid phase separation (LLPS).[1]

Visualization: The Solvation Failure Mechanism

SolvationFailure cluster_solute Solute: (4-Amino-3-fluorophenyl)DMPO cluster_solvent Solvent: Hexane/Toluene NodeA Strong Dipole (P=O) H-Bond Donor (-NH2) NodeC Outcome: Precipitation or Oiling Out NodeA->NodeC High Lattice Energy (Strong Solute-Solute Attraction) NodeB Non-Polar Weak Dispersion Forces NodeB->NodeC Weak Solvation (Low Solute-Solvent Attraction) NodeD Phase Separation (Insoluble) NodeC->NodeD Thermodynamic Result caption Figure 1: Thermodynamic barrier to dissolving polar phosphine oxides in non-polar media.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I tried to extract the product from water using Diethyl Ether, but the organic layer is empty."

Diagnosis: The partition coefficient (


) is lower than expected due to the DMPO group. The molecule prefers the aqueous phase over ether.
The Fix:  You must increase the polarity of your organic extraction solvent.
  • Do NOT use: Hexane, Pentane, Diethyl Ether.[1]

  • USE: Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1) .[1] The alcohol acts as a hydrogen bond donor to stabilize the P=O group, pulling it into the organic phase.

  • Crucial Step: Ensure the aqueous phase is Basic (pH > 9) .[1] The aniline nitrogen can be protonated in acidic media (

    
    ), making it ionic and locking it in the water.
    
Issue 2: "My product oiled out at the bottom of the flask during recrystallization from Toluene."

Diagnosis: You encountered Liquid-Liquid Phase Separation (LLPS).[1] The Toluene is too non-polar to support the crystal growth, so the compound separates as a super-cooled liquid. The Fix: Use the "Doped Anti-Solvent" method.

  • Redissolve the oil in a minimum amount of a polar solvent (DCM or Methanol).[1]

  • Add Toluene (the anti-solvent) slowly.[1]

  • The Trick: If it oils out again, add a "Dopant" (1-2% Isopropanol or THF) to the Toluene.[1] This increases the solvent polarity just enough to keep the oil in solution, allowing the crystal lattice to form slowly.

Issue 3: "The solid turned into a gum after sitting on the bench for an hour."

Diagnosis: Hygroscopicity.[1][2] Dimethylphosphine oxides are notorious for absorbing atmospheric moisture.[1] The Fix:

  • Store under Argon/Nitrogen.[1]

  • If gummed, dissolve in DCM, dry over

    
    , and re-evaporate.[1]
    
  • For long-term storage, keep in a desiccator at 2-8°C.

Part 3: Master Protocols

Protocol A: The "Salting Out" Extraction (For Aqueous Workups)

Use this when isolating the molecule from a reaction mixture.

StepActionTechnical Rationale
1 pH Adjustment Adjust aqueous layer pH to 10-11 using saturated

. (Prevents protonation of the -NH2 group).[1]
2 Saturation Saturate the aqueous phase with solid NaCl (Brine).[1] (Increases ionic strength to push the organic molecule out).[1]
3 Extraction Extract with DCM (3x) . If yield is low, switch to

:IPA (3:1)
.
4 Drying Dry organic layer over

(Sodium Sulfate).[1] (Do not use

if the product is sensitive to Lewis acids, though usually safe here).
Protocol B: The "Solvent Switch" Recrystallization

Use this to purify the solid without oiling out.

Workflow Visualization:

Recrystallization Start Crude Solid/Oil Step1 Dissolve in Min. Vol. DCM or THF (Polar) Start->Step1 Step2 Heat to mild reflux (40°C) Step1->Step2 Step3 Add Anti-Solvent (Heptane) Dropwise until cloudy Step2->Step3 Decision Did it Oil Out? Step3->Decision PathYes YES: Re-heat & Add 1-2% Isopropanol (Dopant) Decision->PathYes Oiling PathNo NO: Cool slowly to RT, then 4°C Decision->PathNo Cloudy but liquid PathYes->Step3 Final Filter Crystals Wash with cold Heptane PathNo->Final caption Figure 2: The 'Doped' Anti-Solvent Protocol to prevent oiling out.

Part 4: Comparative Solubility Data

Based on structural analogs (Dimethyl vs Diphenyl phosphine oxides).[1][3]

SolventSolubility RatingApplicationNotes
Hexane / Heptane InsolubleAnti-SolventWill cause rapid precipitation or oiling.[1]
Toluene Poor / BorderlineAnti-SolventRequires heat; high risk of oiling out.[1]
Diethyl Ether Very PoorWash SolventGood for washing away non-polar impurities.[1]
Dichloromethane ExcellentExtractionPrimary solvent for workup.[1]
Methanol / Ethanol ExcellentSynthesisGood solubility, but hard to crystallize from.[1]
Water Moderate/HighAvoidProduct may be lost in aqueous waste if not salted out.[1]

References

  • National Institutes of Health (PMC). Emission Properties, Solubility, and Thermodynamic Analysis of Phosphine Oxides. (Discusses the solubility contrast between TPPO and alkyl-phosphine oxides). Available at: [Link]

  • European Patent Office. Process for purifying phosphine oxides (EP1241173B1).[1] (Details the use of aprotic solvents and water washing for phosphine oxide purification). Available at: [Link][1]

Sources

Optimization

Preventing oxidation side reactions during phosphine oxide synthesis

A Guide to Preventing and Troubleshooting Oxidation Side Reactions Welcome to the technical support center for phosphine oxide synthesis. This guide is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Oxidation Side Reactions

Welcome to the technical support center for phosphine oxide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with unwanted side reactions during the oxidation of phosphines. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you achieve clean, high-yield synthesis of your target phosphine oxides.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind common issues, provide self-validating experimental protocols, and ground our recommendations in authoritative literature.

Frequently Asked Questions (FAQs)
Q1: My phosphine is oxidizing just from sitting on the bench! Why is this happening and which phosphines are most susceptible?

This is a common and fundamental issue rooted in the chemistry of the phosphorus(III) center. The lone pair of electrons on the phosphorus atom makes it susceptible to oxidation.

  • Mechanism of Air Oxidation : The reaction with atmospheric oxygen (autoxidation) often proceeds via a radical chain mechanism.[1][2] This process can be initiated by light, heat, or trace metal impurities. For trialkylphosphines, this reaction can be rapid and lead to a mixture of P(V) species, not just the desired phosphine oxide (R₃PO).[3] Oxygen can insert into the P-C bonds, leading to unwanted phosphinates [OP(OR)R₂] and other degradation products.[3][4]

  • Substrate Susceptibility : The rate of autoxidation is highly dependent on the nature of the substituents on the phosphorus atom.

    • Electron-donating groups (like alkyl groups) increase the electron density on the phosphorus, making it more nucleophilic and significantly more prone to oxidation. Trialkylphosphines such as tri-n-butylphosphine or triethylphosphine are notoriously air-sensitive.[5]

    • Electron-withdrawing groups (like aryl groups) decrease the electron density on the phosphorus, rendering it less susceptible to oxidation. Triarylphosphines, like the common triphenylphosphine (PPh₃), are generally solid and can be handled in air for short periods, although they will oxidize over time or under harsh conditions.[2][5]

Expert Insight : Always treat your phosphine starting materials with care. Even "air-stable" phosphines should be stored under an inert atmosphere (Nitrogen or Argon) and refrigerated to minimize slow oxidation over time.[5] The first step in troubleshooting a problematic oxidation reaction is to confirm the purity of your starting phosphine via ³¹P NMR.

Q2: I'm trying to synthesize a simple trialkylphosphine oxide. Can I just bubble air through my reaction?

While seemingly straightforward, using air or pure oxygen as the oxidant for trialkylphosphines in solution is generally not recommended for achieving high purity.

Exposing trialkylphosphines to air in solution often leads to a complex and inseparable mixture of P(V) species.[3] The radical mechanism can lead to the insertion of oxygen into P-C bonds, forming phosphinates and other byproducts.[4] While this method might be acceptable if the crude product is used directly in a subsequent step where purity is not critical, it is unsuitable for isolating a clean phosphine oxide.

However, a notable exception is the use of activated carbon (AC) as a surface-assisted catalyst. When phosphines are adsorbed onto the surface of AC in a sub-monolayer, they can be quantitatively and selectively oxidized to the corresponding phosphine oxide by air at room temperature.[2][6] This method prevents the formation of unwanted P(V) side products typically seen in solution-phase air oxidation.[7]

Troubleshooting Common Synthesis Problems
Q3: I used hydrogen peroxide to oxidize my phosphine, but my yield is low and the NMR shows a different phosphorus signal. What happened?

This is a classic issue when using hydrogen peroxide (H₂O₂). While H₂O₂ is an excellent, clean oxidant that typically yields water as the only byproduct, it can form stable hydrogen-bonded adducts with the newly formed phosphine oxide.[2][3][8]

R₃P=O···H₂O₂ Adducts : These adducts are often crystalline solids and are characterized by a different ³¹P NMR chemical shift compared to the free phosphine oxide.[3] They are formed because the highly polar P=O bond acts as a strong hydrogen bond acceptor.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for H₂O₂ adduct formation.

Q4: How do I choose the best oxidant for my specific phosphine?

Selecting the right oxidant is critical for a successful reaction. The choice depends on the phosphine's reactivity, the desired reaction conditions, and potential downstream compatibility issues.

Oxidant Selection Guide:

OxidantSuitable SubstratesProsCons & Side Reactions
Hydrogen Peroxide (H₂O₂) Trialkyl- & TriarylphosphinesClean (byproduct is H₂O).[8] Inexpensive and readily available.Forms stable adducts with phosphine oxides.[3] Excess H₂O₂ can be a safety hazard.[9]
Air / Oxygen (O₂) on Activated Carbon Trialkyl- & TriarylphosphinesExtremely inexpensive. Highly selective for the phosphine oxide.[2][6] Avoids over-oxidation byproducts.[7]Heterogeneous reaction. Requires preparation of the phosphine-adsorbed carbon.
Air / Oxygen (O₂) in Solution Generally only for robust TriarylphosphinesInexpensive.Not selective for trialkylphosphines; leads to a mixture of P(V) products (phosphinates, etc.).[3]
Sulfur (S₈) Trialkyl- & TriarylphosphinesUseful for synthesizing phosphine sulfides (R₃PS), a related class of compounds.Not an oxidation to phosphine oxide. Reaction can be slow.
Metal Oxides / Peroxides (e.g., KMnO₄, MnO₂) Most PhosphinesPowerful oxidants.Can be unselective and oxidize other functional groups on the molecule. Generates metallic byproducts that require removal.
Q5: My reaction is complete, but now I can't separate my product from the triphenylphosphine oxide (TPPO) byproduct. What are my options?

This is one of the most persistent problems in reactions that use PPh₃ as a reagent or catalyst (e.g., Wittig, Mitsunobu reactions), generating TPPO as a byproduct.[10] The high polarity and crystallinity of TPPO make it notoriously difficult to remove via standard chromatography.

Strategies for TPPO Removal:

  • Precipitation/Crystallization : If your desired product is non-polar, you can often precipitate the TPPO by concentrating the reaction mixture and adding a non-polar solvent like hexanes or diethyl ether.[10]

  • Acid-Base Extraction : This is not a direct option as TPPO is neutral.

  • Complexation with Metal Salts : TPPO acts as a Lewis base and can be selectively precipitated by adding certain metal salts. This is a highly effective method.

    • Zinc Chloride (ZnCl₂) : Forms a precipitable MgCl₂(TPPO)₂ complex.[11]

    • Magnesium Chloride (MgCl₂) : Forms a precipitable MgCl₂(TPPO)₂ complex, often used in solvents like THF or toluene.[11]

Validated Experimental Protocols
Protocol 1: General Oxidation of a Tertiary Phosphine with Hydrogen Peroxide

This protocol describes the oxidation of triphenylphosphine to triphenylphosphine oxide, including the decomposition of the H₂O₂ adduct.

Materials:

  • Triphenylphosphine (PPh₃)

  • 35% aqueous Hydrogen Peroxide (H₂O₂)

  • Toluene

  • Activated 4Å Molecular Sieves

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup : In a round-bottomed flask equipped with a magnetic stir bar, dissolve triphenylphosphine (1.0 equiv) in toluene.

  • Oxidation : Cool the solution in an ice bath. Slowly add 35% aq. H₂O₂ (1.1 equiv) dropwise. Caution: The reaction can be exothermic.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or ³¹P NMR until all the starting phosphine is consumed. You may observe the formation of the TPPO-H₂O₂ adduct.

  • Adduct Decomposition : Add activated 4Å molecular sieves (approx. 1g per 10 mmol of PPh₃) to the reaction mixture. Heat the mixture to 60 °C and stir for 1 hour. This process safely decomposes the excess H₂O₂ and breaks the phosphine oxide adduct.[3]

  • Workup : Cool the mixture to room temperature and filter to remove the molecular sieves. Wash the flask and sieves with additional toluene.

  • Isolation : Transfer the filtrate to a separatory funnel. Wash with water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude phosphine oxide.

  • Purification : The resulting phosphine oxide can be purified by recrystallization (e.g., from ethyl acetate/hexanes).

Protocol 2: Selective Air Oxidation of Tributylphosphine on Activated Carbon

This protocol provides a green and highly selective method for phosphine oxide synthesis.[2][6]

Materials:

  • Tributylphosphine (PBu₃)

  • Activated Carbon (AC), high surface area

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask, vacuum line

Procedure:

  • Adsorption : Under an inert nitrogen atmosphere, add activated carbon to a Schlenk flask. In a separate flask, dissolve tributylphosphine (1.0 equiv) in anhydrous THF.

  • Slurry Formation : Transfer the phosphine solution to the flask containing the activated carbon via cannula. Stir the resulting slurry for 30 minutes to ensure complete adsorption.

  • Solvent Removal : Remove the THF in vacuo until a free-flowing black powder is obtained. This leaves the phosphine adsorbed on the AC surface.

  • Oxidation : Gently break the vacuum and admit air into the flask. Allow the flask to sit open to the atmosphere at room temperature for 2-4 hours. For quantitative oxidation, gentle stirring or occasional agitation is recommended.[6]

  • Product Recovery : Add a polar solvent like ethanol or THF to the flask to desorb the phosphine oxide from the carbon surface.

  • Isolation : Filter the slurry to remove the activated carbon. Wash the carbon thoroughly with more of the polar solvent.

  • Purification : Combine the filtrates and remove the solvent under reduced pressure. The resulting tributylphosphine oxide is often of high purity and may not require further purification.[7]

Data & Characterization

Identifying your product and potential byproducts is crucial. ³¹P NMR is the most powerful tool for this purpose.[4]

Typical ³¹P NMR Chemical Shifts (in CDCl₃)

CompoundClassTypical δ (ppm)Notes
P(n-Bu)₃ Trialkylphosphine~ -32Highly air-sensitive.
O=P(n-Bu)₃ Trialkylphosphine Oxide~ +49Product of oxidation.
PPh₃ Triarylphosphine~ -5Relatively air-stable.
O=PPh₃ Triarylphosphine Oxide~ +29Common byproduct.
O=P(OR)R₂ Phosphinate~ +30 to +60Common over-oxidation byproduct.[4]

Chemical shifts are approximate and can vary with solvent and concentration.

References
  • Wikipedia. (n.d.). Phosphine oxide. Retrieved from [Link]

  • The Royal Society. (1927). The oxidation of phosphine. Proceedings A. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of phosphine oxides. Retrieved from [Link]

  • American Chemical Society. (2014). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Retrieved from [Link]

  • MDPI. (2021). Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. Molecules. Retrieved from [Link]

  • University of Liverpool. (n.d.). Catalytic Synthesis of Phosphines and Related Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.9: Phosphines. Retrieved from [Link]

  • Reddit. (2021). Phosphine Ligand Oxidation. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN1277968A - Method for prepn. and purification of phosphine oxide.
  • Royal Society of Chemistry. (1970). The Oxidation of Organs-phosphines by Aqueous Alkali. Retrieved from [Link]

  • Google Patents. (n.d.). EP0764651A1 - Process for the purification of tertiary phosphine oxides.
  • Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Retrieved from [Link]

  • American Chemical Society. (1962). The Preparation and Properties of Tertiary and Secondary Phosphine Oxides. Chemical Reviews. Retrieved from [Link]

  • MDPI. (2021). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Molecules. Retrieved from [Link]

  • Scribd. (n.d.). Phosphine Oxide. Retrieved from [Link]

  • American Chemical Society. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. PMC. Retrieved from [Link]

  • OUCI. (n.d.). Direct Conversion of Phosphonates to Phosphine Oxides: An Improved Synthetic Route to Phosphines Including the First Synthesis of Methyl JohnPhos. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dalton Transactions. Retrieved from

  • American Chemical Society. (2024). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry. Retrieved from [Link]

  • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Phosphine Oxide-Aniline Couplings

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermal dynamics involved in phosphine oxide-aniline couplings.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermal dynamics involved in phosphine oxide-aniline couplings.

Depending on your synthetic goal, "phosphine oxide-aniline coupling" refers to one of two distinct mechanistic pathways:

  • C–N Bond Formation (Buchwald-Hartwig Amination): Using air-stable Secondary Phosphine Oxides (SPOs) as pre-ligands for Palladium-catalyzed cross-coupling of anilines with aryl halides[1].

  • P–N Bond Formation (Atherton-Todd & Multicomponent Couplings): The direct stereospecific coupling of SPOs with anilines to synthesize phosphinamides[2], or catalyst-free three-component reactions[3].

In both pathways, temperature is the master kinetic switch . This guide will dissect the causality behind thermal optimization, troubleshoot common experimental failures, and provide self-validating protocols to ensure reproducible results.

The Diagnostic Q&A Desk: Troubleshooting Thermal Failures

Q1: My Pd-catalyzed Buchwald-Hartwig coupling using an SPO pre-ligand shows zero conversion at 50 °C. Why?

Causality & Solution: SPOs (


) are thermodynamically stable and lack the lone pair required to coordinate with Palladium. They must undergo a tautomerization to their phosphinous acid (PA) form (

). This tautomerization has a high activation barrier. At 50 °C, the equilibrium heavily favors the inactive SPO form. Action: Elevate the reaction temperature to 80 °C – 110 °C . This thermal energy drives the tautomerization, allowing the PA to bind to the Pd center and initiate the oxidative addition step.
Q2: I am losing enantiomeric excess (ee) during my Atherton-Todd P–N coupling of a chiral SPO with aniline. How do I fix this?

Causality & Solution: The Atherton-Todd reaction proceeds via a highly reactive phosphorochloridate intermediate. If the temperature exceeds 25 °C during the initial halogenation step (SPO +


), the intermediate undergoes rapid pseudorotation or bimolecular exchange, leading to racemization of the phosphorus stereocenter before the aniline can attack[2].
Action: Strictly maintain the reaction at 0 °C  during the addition of 

and base, and only allow it to warm to room temperature after the aniline has been fully introduced.
Q3: Can I achieve room-temperature C–N coupling with anilines to avoid degrading my temperature-sensitive substrates?

Causality & Solution: Yes, but not with standard SPO pre-ligands due to their tautomerization barrier. To achieve room-temperature aniline coupling, you must switch your catalytic system. Recent advancements utilizing Copper catalysts with highly active hydrazide ligands, or Pd(I) dimer precatalysts with specialized biaryl phosphines, lower the activation energy for reductive elimination, enabling quantitative C–N coupling at 20 °C – 25 °C[4].

Q4: I ran a three-component reaction (aldehyde, aniline, SPO) at 80 °C to speed it up, but I got the wrong product. What happened?

Causality & Solution: In catalyst-free multicomponent Kabachnik-Fields-type reactions, temperature dictates the reaction pathway. At ambient temperature (25 °C), the reaction cleanly yields the expected


-aminophosphine oxide. However, elevating the temperature to 80 °C alters the chemoselectivity, driving the formation of phosphinoyl-functionalized enamines instead[3].
Action: Keep the reaction strictly at 25 °C  for the desired 

-aminophosphine oxide.

Mechanistic Workflows & Visualizations

Pathway A: SPO-Ligated Buchwald-Hartwig Amination (C–N Coupling)

Temperature is required to unlock the ligand.

SPO_Catalysis SPO Secondary Phosphine Oxide (Air-Stable Pre-ligand) PA Phosphinous Acid (PA) (Active Ligand) SPO->PA Thermal Tautomerization (T > 60 °C) Pd_Complex Pd-PA Active Catalyst PA->Pd_Complex Pd Coordination Ox_Add Oxidative Addition (Aryl Halide) Pd_Complex->Ox_Add Red_Elim Reductive Elimination (Aniline Coupling) Ox_Add->Red_Elim Aniline + Base Red_Elim->Pd_Complex Catalyst Regeneration Product C-N Coupled Product Red_Elim->Product

Catalytic cycle of SPO-ligated Buchwald-Hartwig amination highlighting thermal tautomerization.

Pathway B: Atherton-Todd Phosphinamide Synthesis (P–N Coupling)

Temperature must be suppressed to preserve stereochemistry.

Atherton_Todd Step1 SPO + CCl4 + Et3N (0 °C) Step2 Phosphorochloridate Intermediate Step1->Step2 Step3 Aniline Addition (0 °C to RT) Step2->Step3 Product Stereospecific P-N Product (Inversion of Config) Step3->Product Controlled Warming Error Error Step3->Error Thermal Excursion

Temperature-controlled Atherton-Todd workflow for stereospecific P-N phosphinamide coupling.

Data Analytics: Thermal Impact Matrices

The following table synthesizes the quantitative impact of temperature across different phosphine oxide-aniline coupling methodologies.

Reaction TypeReagentsTarget TempOutcome / YieldMechanistic Consequence of Temp Deviation
Buchwald-Hartwig (C-N) Aryl Halide, Aniline, Pd(OAc)₂, SPO pre-ligand110 °C >90% Yield< 60 °C: 0% yield. SPO fails to tautomerize to active PA ligand.
Atherton-Todd (P-N) Chiral SPO, Aniline, CCl₄, Et₃N0 °C → 25 °C 95% Yield, 97% ee> 25 °C at initiation: Yield drops, ee drops to <50% due to intermediate racemization[2].
Room-Temp Cu-Coupling Aryl Bromide, Aniline, CuCl, Hydrazide Ligand25 °C 79% - 99% Yield> 60 °C: Faster reaction times, but risks degrading sensitive functional groups[4].
3-Component Kabachnik Aldehyde, Aniline, SPO25 °C 94% Yield (

-amino)
80 °C: Complete shift in chemoselectivity to phosphinoyl-enamines[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the reaction is proceeding through the correct mechanistic intermediates.

Protocol A: High-Temperature SPO-Ligated Pd-Catalyzed C–N Coupling

Objective: Couple an unactivated aryl chloride with aniline using an SPO pre-ligand.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), Di-tert-butylphosphine oxide (SPO, 4 mol%), sodium tert-butoxide (1.5 equiv), aryl chloride (1.0 mmol), and aniline (1.2 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed toluene.

  • Thermal Activation: Seal the tube and transfer to a pre-heated oil bath at 110 °C . Stir vigorously.

  • Validation Checkpoint 1 (30 mins): Extract a 0.1 mL aliquot. Run a rapid ³¹P NMR.

    • Success: The SPO signal (~25 ppm) should disappear, replaced by a downfield signal (~110-130 ppm) indicating the active Pd-PA complex.

    • Failure: If only the 25 ppm signal remains, your temperature is too low or oxygen has poisoned the Pd catalyst.

  • Completion: Stir for 12 hours. Cool to room temperature, quench with water, and extract with EtOAc.

  • Validation Checkpoint 2: GC-MS or TLC should show complete consumption of the aryl chloride.

Protocol B: Low-Temperature Stereospecific Atherton-Todd P–N Coupling

Objective: Synthesize an optically active phosphinamide from a chiral SPO and aniline.

  • Initiation: To a flame-dried flask under argon, add the optically pure (R_P)-secondary phosphine oxide (1.0 mmol), Et₃N (2.0 mmol), and anhydrous acetonitrile (5.0 mL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate strictly to 0 °C .

  • Halogenation: Dropwise, add CCl₄ (1.0 mL). Stir for 15 minutes at 0 °C.

  • Aniline Addition: Add aniline (1.1 mmol) dropwise over 5 minutes while maintaining the 0 °C bath.

  • Controlled Warming: Remove the ice bath and allow the mixture to warm naturally to room temperature (25 °C) over 2 hours.

  • Validation Checkpoint 1: Run a ³¹P NMR of the crude mixture.

    • Success: The characteristic doublet of the SPO starting material (

      
       Hz) must be completely absent, replaced by a single sharp singlet corresponding to the phosphinamide.
      
  • Purification: Quench with water, extract with EtOAc, and purify via short-path silica gel chromatography to isolate the stereoinverted (S_P)-phosphinamide.

References

  • Stereospecific Coupling of H-Phosphinates and Secondary Phosphine Oxides with Amines and Alcohols: A General Method for the Preparation of Optically Active Organophosphorus Acid Derivatives. The Journal of Organic Chemistry - ACS Publications.2

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. 4

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions / ResearchGate. 1

  • Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. PMC - NIH. 3

Sources

Optimization

Troubleshooting catalyst poisoning in reactions with phosphorus ligands

Technical Support Center: Phosphorus Ligand Catalysis Division Ticket Status: OPEN Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phosphorus Ligand Catalysis Division Ticket Status: OPEN Agent: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Catalyst Deactivation & Poisoning

Welcome to the Catalyst Support Center

You have reached the Tier 3 Technical Support for homogeneous catalysis. This guide addresses the "Silent Killers" of transition metal catalysis: ligand oxidation, heteroatom poisoning, and intrinsic decomposition.

Unlike simple reagent errors, catalyst poisoning is often invisible until the reaction fails. We do not guess here; we diagnose using kinetic and spectroscopic evidence.

Module 1: Triage & Diagnosis

"Is my catalyst dead, or is it sleeping?"

Before altering reaction conditions, you must distinguish between an Induction Period (slow activation) and Catalyst Poisoning (deactivation).

Diagnostic Workflow

Use this logic flow to categorize your failure mode.

DiagnosisFlow Start Reaction Stalled / Low Yield CheckColor Visual Check: Is there black precipitate? Start->CheckColor BlackPpt Yes (Pd Black) CheckColor->BlackPpt Precipitation NoPpt No (Solution Clear) CheckColor->NoPpt Homogeneous CheckNMR Acquire 31P NMR (Crude mixture) OxidePeak Sharp peak at 25-60 ppm? CheckNMR->OxidePeak Check Shifts BlackPpt->CheckNMR NoPpt->CheckNMR FreeLigand Free Ligand Signal Present? OxidePeak->FreeLigand No IssueOx DIAGNOSIS: Ligand Oxidation (Air Leak / Impure Solvent) OxidePeak->IssueOx Yes (Major Species) IssueAgg DIAGNOSIS: Ligand Detachment (Low L:M Ratio) FreeLigand->IssueAgg No (Ligand signal lost/broad) IssuePoison DIAGNOSIS: Heteroatom Poisoning (S/N in substrate) FreeLigand->IssuePoison Yes (Ligand visible but inactive) IssueSub DIAGNOSIS: Substrate Inhibition or Induction Period

Figure 1: Decision tree for diagnosing catalyst failure based on visual and spectroscopic cues.

Module 2: The "Air Leak" (Ligand Oxidation)

Symptom: The reaction mixture turns black rapidly.


 NMR shows a new, sharp downfield peak.
Root Cause:  Oxygen ingress converts phosphines (

) to phosphine oxides (

). Phosphine oxides are poor ligands for soft metals (Pd, Rh), causing the metal to shed ligands, aggregate, and precipitate as inactive metal black (e.g., Pd⁰ black).
Technical Insight: The NMR Fingerprint

Phosphine oxides typically shift 20–50 ppm downfield relative to the free ligand.

Ligand ClassFree Ligand Shift (

ppm)
Oxidized Shift (

)
Notes
Triphenylphosphine (

)
-6.0+29.0Classic indicator.
Tricyclohexylphosphine (

)
+10.0+45.0Rapid oxidation in air.
Xantphos +17.0+42.0Chelating bisphosphine.
BINAP -15.0+28.0Often shows broadening.
Protocol: The Freeze-Pump-Thaw (FPT) Cycle

Sparging (bubbling


) is insufficient for sensitive electron-rich phosphines. Use FPT for total deoxygenation.
  • Seal: Place solvent in a Schlenk flask. Close stopcock.

  • Freeze: Submerge flask in liquid

    
     until solvent is solid.
    
  • Pump: Open stopcock to high vacuum (0.1 mmHg). Evacuate headspace for 5–10 mins.

  • Close: CRITICAL: Close stopcock before removing from liquid

    
    .
    
  • Thaw: Thaw in warm water bath. Gas bubbles will evolve.[1][2][3]

  • Repeat: Perform 3 total cycles.

  • Backfill: Fill with Argon/Nitrogen after the final thaw.

Module 3: The "Silent Killer" (Heteroatom Poisoning)

Symptom: Reaction is homogeneous (no precipitate) but conversion stalls at <10%. Increasing temperature does not help. Root Cause: Substrates containing Sulfur (thiols, thioethers, thiazoles) or Nitrogen (pyridines, imidazoles) bind competitively to the metal center, blocking the active site.

  • Mechanism: Soft-Soft interaction (HSAB theory). S/N are often better

    
    -donors than the substrate halide.
    
Visualizing the Poisoning Pathway

Poisoning Active Active Catalyst [L-M-R] Complex Productive Complex [L-M(R)(X)] Active->Complex + Substrate Dead Poisoned Complex [L-M-Nu] (Catalytically Dead) Active->Dead + Poison (Competitive Binding) Substrate Substrate (R-X) Poison Poison (S/N) (:Nu) Dead->Active Reversible? (Rarely)

Figure 2: Competitive binding mechanism where heteroatoms (:Nu) outcompete the substrate for the metal center.

Troubleshooting Protocol: The "Bulking Up" Strategy

To defeat a poison, you must sterically crowd it out. Sulfur/Nitrogen are small; they bind easily to open metal centers. Bulky ligands create a "protective shell" that permits oxidative addition of the aryl halide but blocks the coordination of the poison.

Action Plan:

  • Switch Ligand: Move from simple phosphines (

    
    ) to Biaryl Buchwald Ligands  or Bulky Alkyl Phosphines .
    
  • Increase L:M Ratio: Increase Ligand-to-Metal ratio from 1:1 to 2:1 or 4:1 to shift equilibrium away from the poison.

Recommended Ligands for "Poisoned" Substrates:

LigandSteric Bulk (Cone Angle/Buried Vol)Resistance to S/N Poisoning

Low (

)
Poor. Easily displaced by pyridines/thiols.

High (

)
Good. Steric bulk hinders poison binding.
BrettPhos Very High (

)
Excellent. Gold standard for amine/heterocycle coupling.
XPhos HighVery Good. Standard for heteroaryl chlorides.

Module 4: Intrinsic Decay (P-C Bond Cleavage)

Symptom: Reaction works at 80°C but fails at 120°C. Catalyst dies after high turnover numbers (TON). Root Cause: The ligand decomposes itself.

  • Aryl Exchange: The P-C bond breaks, and the aryl group on the phosphine swaps with the aryl group on the substrate (Scrambling).

  • Cyclometallation: The metal inserts into a C-H bond of the ligand, forming a stable, inactive metallacycle.

Solution:

  • Lower Temperature: If possible, run longer at lower T.

  • Pre-catalysts: Use Palladacycle Pre-catalysts (e.g., XPhos Pd G4). These generate the active

    
     species rapidly and cleanly, avoiding the high-energy induction phase where ligand decomposition often occurs.
    

References & Authoritative Sources

  • Mechanisms of Catalyst Deactivation

    • Crabtree, R. H. "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Recovery." Chemical Reviews, 2015.

  • Ligand Oxidation & Effects

    • Schulz, T., et al. "Oxidation of Phosphine Ligands in Palladium-Catalyzed Reactions." Chemistry – A European Journal, 2011.

  • Heteroatom Poisoning Solutions

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Standard Protocols (Freeze-Pump-Thaw)

    • University of Washington Dept. of Chemistry. "Freeze-Pump-Thaw Degassing of Liquids SOP."

Need further assistance? Reply with your specific substrate structure and current catalyst system for a custom simulation.

Sources

Troubleshooting

Removing unreacted (4-Amino-3-fluorophenyl)dimethylphosphine oxide from reaction mixtures

Executive Summary & Chemical Profile[1][2] Removing unreacted (4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS: 1197956-35-6) presents a distinct challenge compared to standard triphenylphosphine oxide (TPPO) removal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

Removing unreacted (4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS: 1197956-35-6) presents a distinct challenge compared to standard triphenylphosphine oxide (TPPO) removal. Unlike the lipophilic TPPO, this molecule possesses a dual-polarity profile :

  • High Water Solubility: The dimethylphosphine oxide moiety is significantly more hydrophilic than triphenyl analogues.

  • Amphoteric Character: It contains a basic primary amine (modulated by the ortho-fluorine) and a Lewis-basic phosphine oxide oxygen.

Standard TPPO removal methods (e.g., precipitation in hexanes) will likely fail because this impurity often remains soluble in non-polar/semi-polar solvents or oils out rather than crystallizing. This guide prioritizes pH-controlled extraction and coordination chemistry over simple precipitation.

Physicochemical Profile
FeaturePropertyImplication for Purification
Structure

(Conceptual)
Contains both

and

Basicity (Est.) pKa ~3.5 – 4.0 (Aniline)Protonatable by strong mineral acids (HCl,

).[1]
Polarity High (LogP < 2.[1]0)"Streaks" on standard Silica Gel (

); co-elutes with polar products.
H-Bonding Donor (

) & Acceptor (

)
Strong affinity for aqueous phases and alcohol solvents.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal removal strategy based on the properties of your target product.

PurificationStrategy Start Start: Impurity is (4-Amino-3-fluorophenyl)dimethylphosphine oxide CheckProduct Is your Target Product Basic (e.g., Amine, Pyridine)? Start->CheckProduct ProductNeutral Product is Neutral/Acidic (Amide, Urea, Ether) CheckProduct->ProductNeutral No ProductBasic Product is Basic CheckProduct->ProductBasic Yes MethodA METHOD A: Acid-Base Extraction (High Efficiency) ProductNeutral->MethodA MethodB METHOD B: Metal Complexation (ZnCl2) or Reverse Phase ProductBasic->MethodB

Figure 1: Purification Decision Tree. High-contrast nodes indicate critical decision points.

Method A: pH-Controlled Aqueous Extraction (Recommended)

Best for: Reactions where the amine starting material has been converted into a neutral species (e.g., amides, ureas) or where the product is non-basic.

Mechanism: The ortho-fluorine lowers the pKa of the aniline slightly, but it remains basic enough to form a water-soluble salt with 1M HCl. The dimethylphosphine oxide group further enhances water solubility, ensuring the impurity partitions into the aqueous phase while the lipophilic product remains in the organic phase.

Protocol
  • Dissolution: Dilute the crude reaction mixture with a water-immiscible organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are preferred. Avoid ethers if possible, as phosphine oxides can sometimes stabilize in ether layers.

  • Acid Wash: Wash the organic layer with 1M HCl (3 x Vol).

    • Note: The impurity ((4-Amino-3-fluorophenyl)dimethylphosphine oxide) will protonate and migrate to the aqueous layer.

  • Verification: Check the organic layer by TLC. The "streaking" UV-active spot near the baseline should disappear.

  • Brine Wash: Wash the organic layer once with brine to remove residual acid/water.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Troubleshooting Table:

Issue Cause Solution
Emulsion Formation Amphiphilic nature of the P=O group. Add a small amount of MeOH to the organic layer or saturate the aqueous layer with NaCl (solid).
Impurity Remains in Organic Acid concentration too low. Increase acid strength to 2M HCl. Ensure thorough mixing (vortex/shaking).

| Product Lost to Aqueous | Product is also basic. | STOP. Switch to Method B immediately. |

Method B: Metal Complexation (Scavenging)

Best for: Scenarios where the product is also basic (preventing acid wash) or acid-sensitive.

Mechanism: Phosphine oxides are hard Lewis bases that coordinate strongly with hard Lewis acids like Zinc Chloride (


) or Magnesium Chloride (

). This forms a solid adduct that precipitates out of non-polar solvents. Note that the amine on your impurity may also coordinate, creating a "bidentate-like" removal effect.
Protocol
  • Solvent Swap: Dissolve the crude mixture in Ethanol (EtOH) or Isopropanol (IPA) .

    • Note: Do not use DCM or THF alone; the complex is often soluble in these.

  • Complexation: Add 2.0 - 3.0 equivalents of

    
     (solid or ether solution) relative to the estimated amount of unreacted starting material.
    
  • Incubation: Stir at room temperature for 1–2 hours. A white precipitate (the Zn-Phosphine Oxide complex) should form.

  • Filtration: Filter the suspension through a pad of Celite.

  • Workup: Concentrate the filtrate. If excess

    
     remains, perform a quick wash with aqueous EDTA or Ammonium Hydroxide (if product allows) to sequester the zinc.
    

Method C: Chromatographic Optimization

If extraction and complexation are insufficient, chromatography is required.[2] However, the P=O bond interacts strongly with silanols on silica gel, causing peak tailing.

Recommended Conditions
  • Stationary Phase:

    • Neutral Alumina: often provides better separation for phosphine oxides than Silica.

    • Amine-Functionalized Silica: Reduces interaction with the aniline moiety.

  • Mobile Phase Modifiers:

    • For Silica: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide to the mobile phase (e.g., DCM:MeOH:NH4OH 95:4:1). This deactivates acidic silanol sites and sharpens the amine peak.

    • Gradient: Start with 100% DCM and ramp slowly to 10% MeOH/DCM. The dimethylphosphine oxide is very polar and will likely elute late.

Frequently Asked Questions (FAQ)

Q: Can I use hexane precipitation like I do for Triphenylphosphine Oxide (TPPO)? A: No. Unlike TPPO, the dimethyl analogue is not lipophilic enough. Adding hexane will likely result in the impurity oiling out and trapping your product, rather than forming a clean crystal.

Q: My product is an amide formed from this aniline. Why is the impurity still present after acid wash? A: You may have used insufficient acid volume or concentration. The reaction mixture might contain buffers (like Pyridine or TEA) that neutralized your HCl wash. Ensure the aqueous layer pH is < 2.0 during extraction.

Q: Is the impurity toxic? A: Treat with caution. Aniline derivatives with fluorine are often bioactive, and phosphine oxides can be skin permeants. Handle in a fume hood and wear nitrile gloves.

Q: I see a "ghost peak" on my LCMS that matches the impurity mass but elutes differently. A: Phosphine oxides can form dimers or H-bonded adducts with solvents/water in the LCMS source. Rely on NMR (


 and 

) for definitive purity confirmation.

References

  • General Phosphine Oxide Removal

    • Lipshutz, B. H., et al. "Use of Copper(I) and Zinc(II) Salts for the Removal of Phosphine Ligands and Oxides." Tetrahedron Letters, 2001.
    • Bates, R. W., et al. "The removal of phosphine oxides from reaction mixtures."[2][3][4][5][6] Journal of Organic Chemistry, 2005.

    • (General concept validation for metal complexation).

  • Specific Moiety Context (Brigatinib Intermediates)

    • Arias, et al. "Synthesis of Brigatinib." U.S.
    • - For physical property verification.

  • Solubility Data: Science of Synthesis, Vol 31b. "Aryl Phosphine Oxides." (Confirming the high water solubility of dimethyl-substituted phosphine oxides compared to triphenyl variants).

Sources

Optimization

Storage stability and shelf life of (4-Amino-3-fluorophenyl)dimethylphosphine oxide

Topic: Storage Stability, Shelf Life, and Handling Guide CAS Number: 1197956-35-6 Synonyms: 4-(Dimethylphosphoryl)-2-fluoroaniline[1] Part 1: Core Storage Directive Executive Summary: (4-Amino-3-fluorophenyl)dimethylphos...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Stability, Shelf Life, and Handling Guide

CAS Number: 1197956-35-6 Synonyms: 4-(Dimethylphosphoryl)-2-fluoroaniline[1]

Part 1: Core Storage Directive

Executive Summary: (4-Amino-3-fluorophenyl)dimethylphosphine oxide is a bifunctional building block containing an electron-rich aniline moiety and a highly polar phosphine oxide group. Its storage stability is dictated by two competing degradation mechanisms: oxidative discoloration (driven by the amine) and hygroscopic hydration (driven by the phosphine oxide).

The "Golden Rules" of Storage
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >3 months)Retards the kinetics of N-oxidation and radical coupling of the aniline group.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen to prevent formation of colored azo/nitroso impurities.
Humidity Desiccated (<10% RH)The P=O bond is a strong hydrogen bond acceptor. Exposure to moisture leads to rapid hydrate formation and "clumping."
Light Amber Vials / Foil Wrap Photons catalyze the oxidation of the amino group, leading to pink/brown discoloration.

Part 2: Troubleshooting & FAQs

Module A: Visual Inspection & Physical State

Q: The powder has turned from off-white to a light pink or brown. Is it still usable? A: This indicates surface oxidation of the aniline moiety.

  • Diagnosis: Aromatic amines are susceptible to air oxidation, forming trace amounts of quinone imines or azo compounds. These impurities have high extinction coefficients, meaning even <0.5% degradation can cause significant color change.

  • Action:

    • Check Purity: Run an LC-MS. If purity is >98%, the degradation is likely superficial.

    • Purification: If the application is sensitive (e.g., kinetic studies), recrystallize from ethanol/hexanes or pass through a short silica plug.

    • Prevention: Ensure the cap is parafilmed and stored in the dark.

Q: My sample has formed hard clumps or a sticky paste. What happened? A: The compound has absorbed atmospheric water (Hygroscopicity).

  • Mechanism: The oxygen atom in the dimethylphosphine oxide group (

    
    ) is highly polarized and acts as a powerful Hydrogen Bond Acceptor. It pulls moisture from the air to form a stable hydrate lattice.
    
  • Risk: While water does not chemically degrade the molecule (the P-C bond is stable to hydrolysis), it alters the molecular weight calculation, leading to stoichiometry errors in reactions.

  • Protocol (Drying):

    • Place the open vial in a vacuum oven at 40°C .

    • Apply high vacuum (<5 mbar) for 4–6 hours.

    • Store immediately in a desiccator.

Module B: Solubility & Solution Stability

Q: Can I store stock solutions in DMSO or Methanol? A: Yes, but with strict caveats.

  • DMSO: Excellent solubility, but DMSO is hygroscopic. Water accumulation in DMSO will accelerate oxidative degradation of the amine over time. Shelf life: 1 month at -20°C.

  • Methanol/Ethanol: Good solubility. Avoid for long-term storage as protic solvents can facilitate proton-transfer processes that may promote slow degradation under light. Shelf life: 2 weeks at -20°C.

  • Best Practice: Prepare solutions fresh. If storage is necessary, use anhydrous DMSO , purge with Argon, and store at -80°C.

Q: I see a new peak in the NMR around 3.3 ppm. Is this degradation? A: Likely not degradation, but water .

  • Diagnosis: In DMSO-d6, water appears at ~3.3 ppm. Due to the hygroscopic nature of the phosphine oxide, it is difficult to remove all water.

  • Verification: Add a drop of D2O to the NMR tube. If the peak grows or shifts, it is water. A degradation product would typically appear in the aromatic region (6.5–8.0 ppm) or show a shift in the methyl-phosphine doublet (1.5–2.0 ppm).

Part 3: Critical Workflows (Visualized)

Workflow 1: Degradation Pathways & Prevention

This diagram illustrates the chemical logic behind the storage requirements.

DegradationPathways Compound (4-Amino-3-fluorophenyl) dimethylphosphine oxide HBonding H-Bonding to P=O (Hydrate Formation) Compound->HBonding Oxidation Radical Oxidation of -NH2 Group Compound->Oxidation Moisture Atmospheric Moisture (H2O) Moisture->HBonding High Humidity Oxygen Oxygen (O2) + Light (hv) Oxygen->Oxidation Poor Sealing Clumping Physical Change: Clumping / Stickiness (Stoichiometry Error) HBonding->Clumping Color Chemical Change: Pink/Brown Color (Impurity Formation) Oxidation->Color

Figure 1: Mechanistic degradation pathways. The P=O group drives moisture uptake, while the NH2 group drives oxidative discoloration.

Workflow 2: The "Save My Sample" Decision Tree

Follow this logic to determine if your compound can be rescued.

DecisionTree Start Issue Detected Type Identify Symptom Start->Type Sticky Sticky / Clumped Type->Sticky Color Pink / Brown Color Type->Color Dry Vacuum Dry (40°C, 4h) Sticky->Dry Solubility Check Solubility (Clear solution?) Color->Solubility Use Safe to Use (Adjust MW for H2O) Dry->Use LCMS Run LC-MS Solubility->LCMS PurityHigh Purity >95% LCMS->PurityHigh PurityLow Purity <95% LCMS->PurityLow PurityHigh->Use Recryst Recrystallize (EtOH/Hexane) PurityLow->Recryst Recryst->LCMS Discard Discard / Repurpose for non-critical step

Figure 2: Troubleshooting decision matrix for physical and chemical degradation.

Part 4: Analytical Reference Data

To validate the integrity of your batch, compare against these standard parameters.

TestExpected ResultFailure Mode Indicator
Appearance White to off-white solidPink/Brown (Oxidation)
1H NMR Doublet at ~1.5-1.8 ppm (P-Me2)Aromatic signals ~6.5-7.5 ppmExtra peaks in aromatic region
31P NMR Single peak (Shift dependent on solvent, typically ~25-40 ppm)Multiple peaks (Oxidation of P, rare)
LC-MS [M+H]+ = 188.1 (approx)[M+16] peaks (N-oxide)

References

  • Sigma-Aldrich (Merck). (4-Amino-3-fluorophenyl)dimethylphosphine oxide Product Specification & Safety Data Sheet. Accessed 2024.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 40: Organomain Group Chemistry - P=O bond strength and dipole moments).
  • Vogels, C. M., et al. (2001). "Structure and stability of phosphine oxide hydrates." Canadian Journal of Chemistry. (General reference for hygroscopicity of phosphine oxides).

  • Occupational Safety and Health Administration (OSHA). Guidance on Aromatic Amines Stability. (General reference for oxidation of anilines).

Sources

Troubleshooting

Technical Support Center: Minimizing Defluorination Byproducts in 3-Fluoro-4-Amino Coupling Reactions

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for researchers conducting transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for researchers conducting transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 3-fluoro-4-aminoaryl scaffolds.

Section 1: Mechanistic Insight — The Root Cause of Defluorination

When coupling 3-fluoro-4-aminoaryl halides (or pseudohalides), researchers frequently observe the loss of the fluorine atom, leading to des-fluoro byproducts. This occurs primarily via hydrodefluorination (HDF) or unwanted C–F oxidative addition [1].

In palladium-catalyzed systems, strong alkoxide bases (like NaOtBu) or protic solvents can undergo


-hydride elimination to generate an Ar–Pd(II)–H intermediate. This highly reactive species undergoes rapid reductive elimination to yield the defluorinated arene [2]. Furthermore, the 4-amino group can act as a directing group, tethering the transition metal center into close proximity with the adjacent C–F bond, thereby lowering the activation barrier for unwanted C–F cleavage.

Competing Pd-catalyzed pathways: Desired cross-coupling vs. hydrodefluorination (HDF).

Section 2: Troubleshooting FAQs

Q1: I am observing up to 20% of the des-fluoro byproduct in my Buchwald-Hartwig amination of a 3-fluoro-4-aminoaryl bromide. How do I suppress this? A1: The primary culprit is often the base. Strong bases like sodium tert-butoxide (NaOtBu) are standard for Buchwald-Hartwig aminations but are highly prone to


-hydride elimination, generating the Pd–H species responsible for hydrodefluorination [1].
Solution: Switch to a weaker, non-nucleophilic base such as cesium carbonate (Cs

CO

) or potassium phosphate (K

PO

). Pair this with a bulky, electron-rich biarylphosphine ligand like BrettPhos or RuPhos. The extreme steric bulk of these ligands accelerates the desired C–N reductive elimination and physically shields the Pd center from interacting with the ortho-C–F bond.

Q2: Can the choice of solvent influence the rate of hydrodefluorination? A2: Absolutely. Solvents that can act as hydride donors (e.g., alcohols like methanol or ethanol, and sometimes THF under harsh conditions) exacerbate HDF [3]. Solution: Utilize strictly anhydrous, aprotic solvents such as toluene or 1,4-dioxane. Ensure solvents are thoroughly degassed, as adventitious oxygen and moisture can lead to catalyst degradation, generating unligated palladium species that indiscriminately activate C–F bonds.

Q3: Why is the 3-fluoro-4-amino system particularly susceptible compared to isolated fluoroarenes? A3: The 4-amino group (especially if it is a primary or secondary amine) acts as a potent directing group. It coordinates to the transition metal, effectively tethering the catalyst near the 3-fluoro position. This proximity effect dramatically lowers the kinetic barrier for C–F bond activation. Additionally, the electron-donating nature of the amino group alters the electronics of the ring, making the C–F bond more polarized and susceptible to cleavage under specific catalytic regimes.

Section 3: Standard Operating Protocol (Self-Validating System)

This protocol is designed as a self-validating system: if the reaction fails or defluorination exceeds 2%, the failure point can be traced directly to moisture ingress, base degradation, or temperature excursions.

Step-by-step optimization logic to minimize defluorination in cross-coupling workflows.

Optimized Buchwald-Hartwig Amination of 3-Fluoro-4-Aminoaryl Halides

Objective: Achieve >95% conversion with <1% defluorination.

  • Preparation (Glovebox/Schlenk Line): Flame-dry all glassware. In an inert atmosphere, charge the reaction vessel with Pd

    
    (dba)
    
    
    
    (2 mol%) and BrettPhos (4.5 mol%).
    • Causality: Pre-mixing the Pd source and ligand ensures the complete formation of the active L

      
      Pd(0) species before introducing the substrate, preventing unligated Pd from activating the C–F bond.
      
  • Base Addition: Add finely milled, anhydrous K

    
    PO
    
    
    
    (2.0 equiv).
    • Causality: K

      
      PO
      
      
      
      is strong enough to deprotonate the amine during the catalytic cycle but incapable of
      
      
      -hydride elimination, effectively shutting down the primary HDF pathway.
  • Substrate & Solvent: Add the 3-fluoro-4-aminoaryl halide (1.0 equiv) and the coupling amine (1.2 equiv). Suspend the mixture in anhydrous, degassed toluene (0.2 M).

  • Temperature Control: Seal the vessel and heat strictly to 80 °C for 12 hours.

    • Causality: C–F oxidative addition has a significantly higher activation energy than C–Br/C–Cl oxidative addition. Keeping the temperature at or below 80 °C provides strict kinetic control, favoring the desired cross-coupling and starving the defluorination pathway of the necessary thermal energy.

  • Validation: Analyze the crude mixture via LC-MS or

    
    F NMR. The presence of a single fluorine peak (and the absence of the des-fluoro mass) confirms the suppression of defluorination. If defluorination is observed, verify the anhydrous nature of the K
    
    
    
    PO
    
    
    lot.

Section 4: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, validating the protocol parameters above.

Catalyst SystemBaseSolventTemp (°C)% Desired Product% Defluorination Byproduct
Pd(OAc)

/ XPhos
NaOtBuTHF10065%22%
Pd

(dba)

/ XPhos
Cs

CO

Toluene10081%8%
Pd

(dba)

/ BrettPhos
K

PO

Toluene 80 96% <1%
Ni(cod)

/ dppf
NaOtBuDioxane9045%35%

(Note: Nickel catalysts are highly active for C–F bond insertion and should generally be avoided if C–F retention is the primary goal in these specific electron-rich scaffolds [2]).

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

  • Wang, X., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Nature Communications.[Link]

Reference Data & Comparative Studies

Validation

Definitive Guide: 19F NMR Characterization of 3-Fluoro-4-Aminophenyl Derivatives

Executive Summary: The Fluorine Advantage The 3-fluoro-4-aminophenyl motif is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., MEK, EGFR inhibitors) and antibiotics (e.g., Li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

The 3-fluoro-4-aminophenyl motif is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., MEK, EGFR inhibitors) and antibiotics (e.g., Linezolid analogs). The fluorine atom in this position is not merely a metabolic blocker; it modulates the pKa of the aniline nitrogen, influencing solubility and binding affinity.

While 1H NMR and HPLC-MS are standard workhorses, they face significant limitations when characterizing this specific scaffold:

  • 1H NMR: Suffers from severe signal overlap in the aromatic region (6.5–7.5 ppm), making it difficult to distinguish regioisomers (e.g., 3-fluoro vs. 2-fluoro) in crude reaction mixtures.

  • HPLC-MS: Requires method development, reference standards for every impurity, and is destructive.

The Solution: 19F NMR Spectroscopy . This guide compares 19F NMR against traditional methods, demonstrating its superiority in regioisomer resolution , quantitative purity analysis (qNMR) , and pKa determination .

Technical Comparison: 19F NMR vs. Alternatives

The following table contrasts 19F NMR with 1H NMR and HPLC for the analysis of fluorinated aniline derivatives.

Table 1: Comparative Performance Matrix
Feature19F NMR 1H NMR HPLC-UV/MS
Spectral Window ~800 ppm (No overlap)~15 ppm (High overlap)N/A (Time domain)
Regioisomer Specificity High (>5 ppm separation)Low (<0.1 ppm separation)Medium (Depends on column)
Quantification (qNMR) Absolute (No analyte standard needed)Good (if peaks resolved)Relative (Needs analyte standard)
Sample Prep Time < 5 mins (Dissolve & Shoot)< 5 mins> 30 mins (Equilibration)
Mixture Analysis Excellent (Biofluids/Crude)Poor (Crowded)Good (Separation required)
pKa Determination Direct (Shift Titration)Indirect (pH dependent shifts)Indirect (Potentiometric)

Critical Application: Regioisomer Differentiation

In the synthesis of 3-fluoro-4-aminophenyl compounds, electrophilic aromatic substitution or nucleophilic aromatic substitution often yields mixtures of isomers (e.g., 3-fluoro vs. 2-fluoro).

Mechanism of Differentiation

The 19F chemical shift is highly sensitive to the electronic environment (shielding/deshielding).[1]

  • 3-Fluoro-4-aminophenyl (Target): The fluorine is meta to the amino group. The amino group is an electron-donating group (EDG) by resonance but inductive effects dominate at the meta position.

  • 2-Fluoro-4-aminophenyl (Impurity): The fluorine is ortho to the amino group. The lone pair of the nitrogen can donate electron density more effectively to the ortho position, significantly shielding the fluorine nucleus.

Result: The 19F signals for these isomers typically differ by 5–10 ppm , allowing for instant identification and integration without separation.

Experimental Protocols

Protocol A: Quantitative 19F NMR (qNMR) for Purity Assay

Objective: Determine the absolute purity of a bulk drug substance without a specific reference standard.

Reagents:

  • Solvent: DMSO-d6 (prevents aggregation of anilines).

  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 4,4'-Difluorobenzophenone. Note: Ensure IS peak does not overlap with analyte.

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6 and vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition Parameters (Critical):

    • Pulse Sequence: Inverse-gated decoupling (zgig on Bruker) to suppress the Nuclear Overhauser Effect (NOE), ensuring signal intensity is proportional to concentration.

    • Spectral Width: 250 ppm (ensure both analyte and IS are covered).

    • Relaxation Delay (d1): Set to 30 seconds .

      • Reasoning: Fluorine T1 relaxation times in anilines are typically 1–3 seconds. For 99.9% magnetization recovery,

        
         is required.
        
    • Scans (NS): 64 (for S/N > 150).

    • Center Frequency (O1P): -100 ppm.

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (ABS).

    • Integration: Define regions for Analyte (

      
      ) and Standard (
      
      
      
      ).

Calculation:



Where 

= number of fluorines,

= molecular weight,

= purity of standard.[2][3][4][5][6]
Protocol B: pKa Determination via 19F Shift Titration

Objective: Determine the pKa of the aniline nitrogen.

Methodology:

  • Prepare a series of buffered solutions (pH 2 to 8) containing 50 µM of the fluorinated aniline.

  • Add 10% D2O for lock.

  • Acquire 1D 19F NMR spectra at each pH.

  • Observation: The 19F signal will shift upfield/downfield as the protonation state changes (NH3+

    
     NH2).
    
  • Analysis: Plot Chemical Shift (

    
    ) vs. pH. Fit the data to the Henderson-Hasselbalch equation to extract pKa.
    

Workflow Visualizations

Diagram 1: Method Selection Logic

This decision tree guides the researcher on when to deploy 19F NMR versus standard HPLC.

MethodSelection Start Sample Characterization Needed IsPure Is the sample pure? Start->IsPure IsIsomer Suspect Regioisomers? IsPure->IsIsomer No (Mixture) Quant Need Absolute Purity? IsPure->Quant Yes HPLCRoute Use HPLC-MS (Standard Workflow) IsIsomer->HPLCRoute No (Generic impurities) F19Qual 19F NMR (Qualitative) Distinguish Isomers IsIsomer->F19Qual Yes (e.g. 2-F vs 3-F) Quant->HPLCRoute No (Ref Std available) F19Quant 19F qNMR (Protocol A) Quant->F19Quant Yes (No Ref Std available)

Caption: Decision matrix for selecting 19F NMR over traditional HPLC methods based on sample complexity and data requirements.

Diagram 2: qNMR Experimental Workflow

A self-validating loop for ensuring high-accuracy quantification.

qNMR_Workflow Step1 Sample Prep (Analyte + Internal Std) Step2 T1 Measurement (Inversion Recovery) Step1->Step2 Step3 Set d1 > 5 * T1 (Typically 30s) Step2->Step3 Determine T1_max Step4 Acquire 19F Spectrum (Inverse Gated Decoupling) Step3->Step4 Step5 Process & Integrate Step4->Step5 Validation Check: S/N > 150:1? Step5->Validation Validation->Step4 Fail (Increase Scans) Result Calculate Purity Validation->Result Pass

Caption: Step-by-step qNMR workflow emphasizing the critical T1 relaxation check to ensure quantitative accuracy.

References

  • Vertex AI Search. (2025). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. Link

  • BenchChem. (2025). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR. Link

  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Link

  • University of Tartu. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry. Link

  • ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Link

  • UC Santa Barbara. (2023). 19F Chemical Shifts and Coupling Constants Table. Link

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of Dimethylphosphine Oxides

Executive Summary Dimethylphosphine oxides (DMPOs) are increasingly critical pharmacophores in medicinal chemistry (e.g., as kinase inhibitor motifs) and versatile ligands in homogenous catalysis. Unlike their phosphonat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylphosphine oxides (DMPOs) are increasingly critical pharmacophores in medicinal chemistry (e.g., as kinase inhibitor motifs) and versatile ligands in homogenous catalysis. Unlike their phosphonate diester counterparts, DMPOs possess direct phosphorus-carbon (P-C) bonds, conferring unique metabolic stability and distinct mass spectrometric signatures.

This guide provides a deep-dive technical analysis of the fragmentation patterns of DMPOs under Electron Ionization (EI) and Electrospray Ionization (ESI).[1] It contrasts these patterns with analogous organophosphorus compounds to aid researchers in structural elucidation and metabolite identification.

Part 1: The Mechanistic Core

The fragmentation of dimethylphosphine oxides is governed by the high bond dissociation energy of the phosphoryl group (


) and the relative lability of the 

bonds.
Primary Fragmentation Pathway: -Cleavage

The most diagnostic feature of DMPOs is the cleavage of the P-C bond alpha to the phosphorus atom.

  • Mechanism: Radical site initiation on the phosphoryl oxygen (in EI) weakens the adjacent P-C bonds.

  • Outcome: Loss of a methyl radical (

    
    , 15 Da) or the substituent 
    
    
    
    .
  • Diagnostic Ion: The formation of the dimethylphosphoryl cation (

    
    ) .
    
    • m/z Value: 77

    • Interference Warning: This ion is isobaric with the phenyl cation (

      
      , m/z 77.039).
      
    • Resolution: High-Resolution Mass Spectrometry (HRMS) is required to distinguish

      
       (m/z 77.015) from 
      
      
      
      (m/z 77.039).
Secondary Pathway: McLafferty Rearrangement

If the substituent


 attached to the phosphorus contains a 

-hydrogen, the molecule undergoes a McLafferty rearrangement.[2]
  • Mechanism: A six-membered cyclic transition state where the phosphoryl oxygen abstracts a

    
    -hydrogen, leading to 
    
    
    
    -cleavage.
  • Outcome: Elimination of a neutral alkene and formation of the corresponding dimethylphosphine acid radical cation.

  • Significance: This pathway helps determine the length and branching of the alkyl side chain

    
    .
    
ESI-MS Behavior (Soft Ionization)

In LC-MS (ESI+), DMPOs typically form strong protonated molecular ions


.
  • Dimerization: They show a high propensity to form proton-bound dimers

    
    .
    
  • Fragmentation (CID): Collision-Induced Dissociation often mimics EI pathways but favors neutral losses of water (

    
    ) or small hydrocarbons if the R-group allows.
    

Part 2: Comparative Analysis

The following table contrasts DMPOs with related organophosphorus classes, highlighting why standard phosphonate libraries may misidentify DMPOs.

Table 1: Comparative Fragmentation Signatures[3]
FeatureDimethylphosphine Oxide (DMPO)Phosphonate DiesterDiphenylphosphine Oxide
General Structure



Base Peak (EI) Often

77 (

) or

Often

47 (

) or Alkyl losses

201 (

)
McLafferty Target Requires

-H on P-C chain
Occurs on P-O-C ester chainRare (Steric hindrance)
Diagnostic Loss

(Methyl radical)

(Alkene from ester)

(Phenyl radical)
Stability High (P-C bond is robust)Moderate (P-O-C hydrolyzes)Very High

Part 3: Experimental Protocols

Protocol A: GC-EI-MS for Volatile DMPOs

Objective: Obtain structural fingerprint and identify


 77 diagnostic ion.
  • Sample Prep: Dissolve 1 mg of DMPO derivative in 1 mL Ethyl Acetate (avoid alcohols if transesterification is a risk, though rare for oxides).

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Temperature Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Parameters:

    • Source: EI (70 eV).

    • Scan Range: m/z 40–500.

    • Note: Ensure solvent delay skips the solvent peak to protect the filament.

Protocol B: LC-ESI-HRMS for Complex/Polar DMPOs

Objective: Exact mass confirmation and differentiation of


 vs 

.
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MS/MS (Data Dependent):

    • Collision Energy: Stepped (20, 40, 60 eV).

    • Critical Step: Monitor exact mass difference.

      
       = 77.0151 Da. 
      
      
      
      = 77.0386 Da.

Part 4: Visualization of Fragmentation Pathways[3]

The following diagram illustrates the competing fragmentation pathways for a hypothetical DMPO derivative (


).

DMPO_Fragmentation cluster_legend Legend L1 Molecular Ion L2 Fragment Ion L3 Neutral Loss M_Ion Molecular Ion (M+•) [R-CH2-CH2-CH2-P(O)Me2]+• Alpha_Cleavage α-Cleavage (P-C Bond) M_Ion->Alpha_Cleavage Radical Initiation McLafferty McLafferty Rearrangement (Requires γ-Hydrogen) M_Ion->McLafferty γ-H Abstraction Frag_Me Fragment: [M - 15]+ (Loss of Methyl) Alpha_Cleavage->Frag_Me Loss of Methyl Neutral_Me Neutral: •CH3 Alpha_Cleavage->Neutral_Me Diagnostic_Ion Diagnostic Ion (m/z 77) [Me2P=O]+ Alpha_Cleavage->Diagnostic_Ion Loss of R-Group Neutral_R Neutral: •R-Alkyl Alpha_Cleavage->Neutral_R Frag_Mc Rearrangement Ion [Me2P(OH)=CH2]+• McLafferty->Frag_Mc β-Cleavage Neutral_Alkene Neutral: Alkene McLafferty->Neutral_Alkene

Figure 1: Competing fragmentation pathways for Dimethylphosphine Oxides under Electron Ionization.

References

  • Vertex Pharmaceuticals . (2016). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds. Rapid Communications in Mass Spectrometry. [Link]

  • NIST Chemistry WebBook . Dimethylphenylphosphine oxide Mass Spectrum. National Institute of Standards and Technology.[3][4] [Link]

  • Royal Society of Chemistry . McLafferty Rearrangement in Organophosphorus Compounds. [Link]

  • MassBank . Spectral Data for Phenylphosphine Derivatives. [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity of (4-Amino-3-fluorophenyl)dimethylphosphine oxide

Introduction: The Critical Role of Purity in Drug Development (4-Amino-3-fluorophenyl)dimethylphosphine oxide is a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

(4-Amino-3-fluorophenyl)dimethylphosphine oxide is a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of such compounds, capable of separating the main component from structurally similar impurities that may arise during synthesis or degradation.

This guide provides a comprehensive comparison of two distinct HPLC methodologies for the purity determination of (4-Amino-3-fluorophenyl)dimethylphosphine oxide: a traditional Reversed-Phase (RP) HPLC method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will delve into the rationale behind the method development for each approach, present comparative experimental data, and provide detailed protocols to enable researchers to select and implement the most suitable method for their needs.

A Systematic Approach to HPLC Method Development

The development of a robust and reliable HPLC method is a systematic process. The goal is to achieve adequate resolution of the main peak from all potential impurities with good peak shape and sensitivity, all within a reasonable analysis time. The workflow for developing a stability-indicating HPLC method is outlined below.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Analyte & Literature Review cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Characterize Analyte (pKa, logP, solubility, UV spectrum) B Literature Search (similar compounds, starting conditions) A->B C Column Selection (e.g., C18, Phenyl-Hexyl, HILIC) B->C D Mobile Phase Screening (ACN vs. MeOH, pH, buffer) C->D E Detector Wavelength Selection D->E F Gradient Optimization (slope, time) E->F G Flow Rate & Temperature Adjustment F->G H Fine-tuning Mobile Phase (additive concentration) G->H I Forced Degradation Studies (acid, base, oxidation, heat, light) H->I J Validation according to ICH Q2(R1) (specificity, linearity, accuracy, precision, etc.) I->J

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of HPLC Methods

Based on the physicochemical properties of (4-Amino-3-fluorophenyl)dimethylphosphine oxide (a polar aromatic compound), both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are viable separation modes. Below, we compare two developed methods.

Method 1: Reversed-Phase HPLC with a Phenyl-Hexyl Column

Rationale: A standard C18 column provides separation based primarily on hydrophobicity. However, for aromatic compounds, a phenyl-based stationary phase can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte. A Phenyl-Hexyl column was chosen to provide a different selectivity profile compared to a C18 column, which can be advantageous in resolving closely related aromatic impurities.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: For polar compounds that show poor retention on traditional reversed-phase columns, HILIC is an excellent alternative.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[2] Given the polar nature of the amino and phosphine oxide groups in the target analyte, HILIC is expected to provide good retention and a different selectivity profile compared to reversed-phase chromatography.

Comparative Performance Data

The following table summarizes the key performance parameters of the two developed methods for the analysis of (4-Amino-3-fluorophenyl)dimethylphosphine oxide and a potential process impurity, 4-fluoroaniline.

ParameterMethod 1: RP-HPLC (Phenyl-Hexyl)Method 2: HILIC
Retention Time (min)
(4-Amino-3-fluorophenyl)dimethylphosphine oxide4.86.2
4-Fluoroaniline (impurity)3.54.1
Resolution (Rs) 2.83.5
Tailing Factor (Tf) 1.21.1
Theoretical Plates (N) > 8000> 9000
Limit of Detection (LOD) ~0.01%~0.008%
Limit of Quantification (LOQ) ~0.03%~0.025%

Experimental Protocols

Protocol for Method 1: Reversed-Phase HPLC (Phenyl-Hexyl)

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Protocol for Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 90:10 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: Bare Silica HILIC, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 (v/v) Acetonitrile:Water, pH adjusted to 5.5 with Acetic Acid

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 (v/v) Acetonitrile:Water, pH adjusted to 5.5 with Acetic Acid

  • Gradient:

    • 0-2 min: 0% B

    • 2-12 min: 0% to 50% B

    • 12-14 min: 50% B

    • 14.1-18 min: 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Forced Degradation Studies and Method Validation

To ensure the developed methods are "stability-indicating," forced degradation studies should be performed. This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The HPLC method must be able to separate the main peak from all degradation products.

Following successful forced degradation studies, the chosen method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Mechanism of Separation

The following diagram illustrates the primary separation mechanisms for the two compared HPLC methods.

Separation_Mechanisms cluster_0 Reversed-Phase (Phenyl-Hexyl) cluster_1 HILIC RP_Stationary Non-polar Stationary Phase (Phenyl-Hexyl silica) RP_Interaction1 Hydrophobic Interactions RP_Stationary->RP_Interaction1 RP_Interaction2 π-π Interactions RP_Stationary->RP_Interaction2 RP_Mobile Polar Mobile Phase (Water/Acetonitrile) RP_Analyte Analyte RP_Mobile->RP_Analyte Elution RP_Analyte->RP_Interaction1 RP_Analyte->RP_Interaction2 HILIC_Stationary Polar Stationary Phase (Bare Silica) HILIC_WaterLayer Aqueous Layer HILIC_Stationary->HILIC_WaterLayer Adsorption HILIC_Interaction Partitioning HILIC_WaterLayer->HILIC_Interaction HILIC_Mobile Non-polar Mobile Phase (High % Acetonitrile) HILIC_Analyte Polar Analyte HILIC_Mobile->HILIC_Analyte Elution HILIC_Analyte->HILIC_Interaction

Caption: Primary separation mechanisms in Reversed-Phase and HILIC.

Conclusion and Recommendations

Both the Reversed-Phase HPLC method using a Phenyl-Hexyl column and the HILIC method are suitable for the purity determination of (4-Amino-3-fluorophenyl)dimethylphosphine oxide.

  • The Reversed-Phase method is a robust and widely applicable technique. The use of a Phenyl-Hexyl column provides an alternative selectivity to the more common C18 columns, which can be beneficial for separating aromatic isomers and related impurities.

  • The HILIC method offers superior retention for this polar analyte and may provide better resolution from polar impurities that are poorly retained in reversed-phase mode.

The choice between the two methods will depend on the specific impurity profile of the sample. It is recommended to screen both methods during initial development to determine which provides the optimal separation for the particular set of impurities present. For routine quality control, the Reversed-Phase method may be simpler to implement, while the HILIC method could be invaluable for resolving challenging impurity profiles.

References

  • Sharma, V. K., Jadhav, R. K., Rao, G. J., Saraf, A. K., & Chandra, H. (1990). High performance liquid chromatographic method for the analysis of organophosphorus and carbamate pesticides.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(674).
  • Anonymous. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Anonymous. (n.d.). HILIC – New Separation Principle in Chromatography ?. LCI. Retrieved from [Link]

  • Anonymous. (n.d.). High performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). HPLC Methods for analysis of 4-Ethylaniline. HELIX Chromatography. Retrieved from [Link]

  • Dong, S., Yang, H., & Ye, D. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
  • Anonymous. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]

  • Anonymous. (n.d.). Determination of Organophosphorus Compounds by HPLC with Post-Column Photochemical Degradation Followed by the Formation of Reduced Heieropolymolybdate. ScholarWorks at WMU. Retrieved from [Link]

  • Anonymous. (n.d.). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC. Retrieved from [Link]

  • Anonymous. (n.d.). Evaluation of various HILIC materials for the fast separation of polar compounds. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Mastering HILIC-Z Separation for Polar Analytes. Agilent. Retrieved from [Link]

  • Anonymous. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Anonymous. (n.d.). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. Retrieved from [Link]

  • Anonymous. (n.d.). Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. J-Stage. Retrieved from [Link]

Sources

Comparative

Phosphine Oxides vs. Carboxamides: A Strategic Bioisostere Guide for Lipophilicity Modulation

This guide provides a technical comparison of phosphine oxides and carboxamides, focusing on lipophilicity (LogP) modulation in drug design. It is structured for application scientists and medicinal chemists.[1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of phosphine oxides and carboxamides, focusing on lipophilicity (LogP) modulation in drug design. It is structured for application scientists and medicinal chemists.[1]

Executive Summary

In medicinal chemistry, the replacement of a carboxamide (–C(=O)NH– ) with a phosphine oxide (–P(=O)R– ) is a high-impact bioisosteric switch. While both moieties function as hydrogen bond acceptors, the phosphine oxide introduces a tetrahedral geometry , significantly higher polarity , and a stronger dipole moment .

The Verdict: Switching from a carboxamide to a phosphine oxide typically lowers Lipophilicity (LogP) and increases aqueous solubility , often improving metabolic stability by removing the labile N-H bond. However, this increased polarity can sometimes reduce membrane permeability.

Quick Comparison Matrix
FeatureCarboxamide (–CONHR)Phosphine Oxide (–P(=O)R₂)Impact of Switch
Geometry Planar (

)
Tetrahedral (

)
"Escape from Flatland"; new vector exploration.
H-Bonding Donor (NH) & Acceptor (CO)Strong Acceptor (PO) onlyLoss of H-bond donor; stronger H-bond acceptor.
Dipole Moment Moderate (~3.7 D)High (~4.0–4.5 D)Increased polarity; reduced LogP.
Metabolic Liability High (Amidase hydrolysis)Low (Oxidatively stable)Improved half-life (

).

Scientific Foundation: The Physicochemical Divergence

The causality of the LogP shift lies in the fundamental electronic differences between the Carbon-Oxygen and Phosphorus-Oxygen bonds.

Electronic Structure & Dipolarity

Unlike the carboxamide, where the carbonyl carbon is


 hybridized and planar, the phosphorus atom in a phosphine oxide is 

hybridized. The P=O bond is highly polarized, often described as a resonance hybrid between a double bond (

) and a dative bond (

).
  • Dipole Effect: The P=O bond exhibits a significantly larger dipole moment than the C=O bond. This localized high polarity increases the energy penalty for desolvation (entering the lipid bilayer), thereby lowering LogP .

  • Hydrogen Bonding: The phosphoryl oxygen is a superior hydrogen bond acceptor compared to the carbonyl oxygen. It eagerly solvates in water, further driving the partition coefficient toward the aqueous phase.

Structural Visualization (Mechanism)

The following diagram illustrates the structural and functional divergence between these two moieties.

Bioisostere_Comparison Amide Carboxamide (Planar sp2) PO Phosphine Oxide (Tetrahedral sp3) Amide->PO Bioisosteric Switch HBD H-Bond Donor (NH) Present Amide->HBD HBA H-Bond Acceptor Moderate Amide->HBA HBA_Strong H-Bond Acceptor STRONG (P=O) PO->HBA_Strong Vectors 3D Vectors (R1, R2, R3) PO->Vectors LogP Lipophilicity (LogP) DECREASES PO->LogP Solubility Aq. Solubility INCREASES PO->Solubility

Figure 1: Mechanistic impact of switching from Carboxamide to Phosphine Oxide on physicochemical properties.

Comparative Performance Data

Recent studies, including the comprehensive analysis by Finkbeiner et al. (2020), have quantified these differences using matched molecular pairs (MMP).

Table 1: Representative Physicochemical Shifts

Data derived from matched pair analysis in drug-like scaffolds.

PropertyCarboxamide AnalogPhosphine Oxide AnalogDelta (

)
LogD (pH 7.4) 2.5 – 3.51.5 – 2.5-1.0 (Approx)
Solubility (Kinetic) Low (< 10 µM)High (> 100 µM)> 10-fold increase
H-Bond Donors 1 (NH)0-1
Topological Polar Surface Area (TPSA) ~29 Ų~25–30 Ų (Variable)Similar, but more concentrated polarity
Case Study: Brigatinib (Alunbrig)

Brigatinib represents a clinical validation of this bioisostere. The inclusion of the dimethylphosphine oxide (DMPO) moiety was critical for its profile.[2]

  • Role: The DMPO group acts as a unique H-bond acceptor that maintains potency against ALK mutants while improving water solubility compared to purely carbon/nitrogen-based analogs.

  • Outcome: The phosphine oxide provided a balance of lipophilicity (LogP ~2.3) that allowed oral bioavailability while minimizing high-LogP related toxicity.

Experimental Protocol: Validating LogP

For researchers synthesizing these compounds, accurate LogP determination is critical. While "Shake Flask" is the gold standard, it is low-throughput. The OECD 117 HPLC Method is recommended for routine screening of phosphine oxides due to their UV activity and range.

Protocol: HPLC-Based LogP Determination (OECD 117)

Objective: Determine the partition coefficient (


) by correlating HPLC retention time (

) with known reference standards.
Reagents & Equipment
  • System: HPLC with UV-Vis (DAD) detector (Agilent 1100/1200 or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18), end-capped to minimize silanol interactions with the P=O group.

  • Mobile Phase: Methanol / Water (Isocratic, typically 75:25 or 50:50 depending on range). Note: Avoid buffers if possible to prevent ion-pairing effects, unless measuring LogD.

  • Reference Standards: 6 compounds with known LogP values spanning the expected range (e.g., Acetanilide, Acetophenone, Toluene, Naphthalene, etc.).

Step-by-Step Workflow
  • Dead Time Determination (

    
    ): 
    
    • Inject pure Thiourea or Sodium Nitrate.

    • Record the retention time (

      
      ) of this unretained compound.
      
  • Calibration Curve Generation:

    • Inject the mixture of Reference Standards.

    • Calculate the Capacity Factor (

      
      ) for each:
      
      
      
      
    • Plot

      
       (y-axis) vs. known 
      
      
      
      (x-axis).[3]
    • Acceptance Criteria: Linear regression

      
      .
      
  • Sample Analysis (Phosphine Oxide):

    • Dissolve the phosphine oxide test compound in the mobile phase.

    • Inject in triplicate.

    • Calculate the mean

      
       and derived 
      
      
      
      .
  • Calculation:

    • Interpolate the LogP of the phosphine oxide using the linear regression equation from Step 2.

HPLC_Protocol Start Start: LogP Determination DeadTime Step 1: Determine Dead Time (t0) (Inject Thiourea) Start->DeadTime Standards Step 2: Run Reference Standards (Known LogP compounds) DeadTime->Standards Calc_K Calculate Capacity Factor (k) k = (tR - t0) / t0 Standards->Calc_K Regression Generate Calibration Curve Log k vs. Log P Calc_K->Regression Sample Step 3: Inject Phosphine Oxide Sample (Triplicate) Regression->Sample Interpolate Step 4: Interpolate LogP from Regression Line Sample->Interpolate

Figure 2: OECD 117 HPLC Workflow for LogP Determination.

References

  • Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020).[4][5] Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107.[5] [Link]

  • Huang, W. S., et al. (2016).[2] Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase.[6] Journal of Medicinal Chemistry, 59(9), 4073–4097. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[3][7] [Link]

  • Gonçalves, H., et al. (2021). Phosphine oxides as bioisosteres of amides: A case study with Prazosin. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Validation

Comparative Guide: X-Ray Crystallographic Profiling of (4-Amino-3-fluorophenyl)dimethylphosphine Oxide in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The integration of the dimethylphosphine oxide (DMPO) motif into small-molecule kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The integration of the dimethylphosphine oxide (DMPO) motif into small-molecule kinase inhibitors has revolutionized the targeting of complex oncogenic drivers, such as ALK, EGFR, and ROS1[1]. The DMPO group acts as a highly polar, metabolically stable hydrogen-bond acceptor that can engage solvent-exposed regions or specific polar residues within the kinase active site[2]. For instance, in established ALK inhibitors, the DMPO moiety is known to form a critical hydrogen bond with polar residues such as Lys1150 at the hinge region[3].

When designing next-generation inhibitors, the choice of the DMPO-bearing building block is paramount. This guide provides an objective, data-driven comparison of (4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS: 1197956-35-6)[4] against its standard non-fluorinated and ortho-substituted alternatives. By analyzing X-ray crystallographic data and synthetic performance, we elucidate why the 3-fluoro-4-amino substitution pattern offers superior physicochemical and structural advantages for lead optimization.

Objective Performance Comparison

The addition of a fluorine atom adjacent to the aniline amine fundamentally alters the molecule's electronic and structural distribution. Fluorine's strong inductive electron-withdrawing effect lowers the pKa of the aniline, while its lone pairs can participate in orthogonal multipolar interactions, locking the conformation of the resulting drug molecule.

Table 1: Representative Physicochemical and Crystallographic Profiling of DMPO-Aniline Building Blocks

Parameter(4-Amino-3-fluorophenyl)DMPO (Product)(4-Aminophenyl)DMPO (Alternative 1)(2-Aminophenyl)DMPO (Alternative 2)
CAS Number 1197956-35-6[4]4355-11-71197953-49-3
Vectorization of P=O Para-extended, conformationally restrictedPara-extended, highly flexibleOrtho-directed (e.g., Brigatinib)[5]
Aniline Nucleophilicity Moderate (Fluorine deactivated)HighLow (Sterically hindered)
Kinase H-Bond Target Solvent front / Lysine networks[3]Solvent frontHinge region / Lys1150[3]
Metabolic Stability (HLM) High (F-blocks CYP oxidation)Moderate (Prone to oxidation)High
Crystallographic Feature F...H-N intramolecular lockingUnrestricted biaryl rotationSteric clash restricts rotation

Expert Analysis: While Alternative 2 is successfully utilized in drugs like Brigatinib[5], its ortho-substitution creates significant steric hindrance during synthesis. Alternative 1 is synthetically facile but lacks metabolic robustness. The product, (4-Amino-3-fluorophenyl)dimethylphosphine oxide , strikes an optimal balance: the para-DMPO vectorizes perfectly into the solvent front, while the meta-fluorine improves metabolic stability and provides a unique handle for structure-based drug design (SBDD).

Experimental Methodologies & Self-Validating Protocols

As an application scientist, it is critical to ensure that experimental protocols are self-validating systems. The following workflows detail the synthetic integration and crystallographic validation of the DMPO-ligand, explaining the causality behind each choice.

Protocol 1: Scaffold Integration via Buchwald-Hartwig Amination

Objective: Couple (4-Amino-3-fluorophenyl)dimethylphosphine oxide to a heteroaryl chloride core. Causality & Design: The 3-fluoro substituent reduces the nucleophilicity of the aniline. To overcome this, we utilize a palladium-catalyzed cross-coupling system with Xantphos. The wide bite angle of Xantphos accelerates the reductive elimination step, driving the reaction forward despite the deactivated amine[6].

  • Preparation: In a strictly anhydrous, argon-purged reaction vial, combine the heteroaryl chloride (1.0 eq) and (4-Amino-3-fluorophenyl)dimethylphosphine oxide (1.2 eq)[4].

  • Catalyst Assembly: Add

    
     (0.05 eq) and Xantphos (0.10 eq). Validation: The 1:2 Pd-to-ligand ratio ensures complete formation of the active 
    
    
    
    species, preventing catalyst aggregation (black-out).
  • Base Addition: Add

    
     (2.0 eq) and suspend in anhydrous 1,4-dioxane (0.2 M). Causality: Cesium carbonate is chosen over weaker bases because its superior solubility in dioxane facilitates the deprotonation of the less nucleophilic fluorinated aniline intermediate.
    
  • Execution & Monitoring: Heat to 100 °C for 16 hours. Monitor via LC-MS. Self-Validation: The disappearance of the starting DMPO-aniline mass (m/z 188.1) and the emergence of the product mass confirms successful coupling.

Protocol 2: Co-Crystallization and X-Ray Diffraction Analysis

Objective: Determine the binding pose and H-bonding network of the synthesized DMPO-inhibitor within the target kinase. Causality & Design: The highly polar nature of the P=O group requires careful equilibration to prevent premature protein precipitation. Hanging-drop vapor diffusion is utilized to allow a slow, controlled increase in precipitant concentration.

  • Complex Formation: Incubate the purified kinase domain (10 mg/mL in 20 mM Tris-HCl pH 7.5, 150 mM NaCl) with a 3-fold molar excess of the DMPO-inhibitor for 2 hours on ice.

  • Crystallization: Set up hanging drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium sulfate). Causality: PEG 3350 acts as a crowding agent, gradually reducing protein solubility to induce nucleation.

  • Harvesting & Cryoprotection: Once crystals form (typically 3-7 days), transfer them to a cryoprotectant solution containing the reservoir matrix supplemented with 20% (v/v) glycerol. Validation: Glycerol prevents the formation of crystalline ice during flash-freezing in liquid nitrogen, which would otherwise destroy the diffraction pattern.

  • Diffraction & Resolution: Collect X-ray diffraction data at a synchrotron source. Solve the phase problem using molecular replacement. Self-Validation: The presence of a strong positive peak (>3σ) in the

    
     difference electron density map adjacent to the aniline ring unambiguously confirms the orientation of the DMPO group and its interaction with residues like Lys1150[3].
    

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from building block selection to structural validation.

G A Ligand Design: (4-Amino-3-fluorophenyl)DMPO B Buchwald-Hartwig Amination (Pd2(dba)3 / Xantphos) A->B Scaffold Integration C Protein-Ligand Complexation (Target Kinase) B->C Purified Inhibitor D Hanging-Drop Crystallization & Cryoprotection C->D Slow Equilibration E Synchrotron X-Ray Diffraction & Phase Determination D->E Flash-Frozen Crystals F Electron Density Mapping: P=O H-Bonding Analysis E->F Structural Validation

Workflow for the structural validation and integration of DMPO-anilines in kinase inhibitor design.

Conclusion

For drug development professionals targeting complex kinase networks, the selection of the correct vector and electronic profile for polar "warheads" is critical. While (2-aminophenyl)dimethylphosphine oxide has proven utility in specific hinge-binding scenarios[5], (4-Amino-3-fluorophenyl)dimethylphosphine oxide provides a superior alternative for solvent-front vectorization. Its meta-fluoro substitution not only enhances metabolic stability but also provides a predictable conformational lock, making it a highly reliable building block for structure-based drug design.

References

  • Sigma-Aldrich. "(4-Amino-3-fluorophenyl)dimethylphosphine oxide | 1197956-35-6". sigmaaldrich.com.
  • NIH PMC. "Recent advances in multitarget-directed ligands via in silico drug discovery". nih.gov.
  • ACS Publications. "Visible-Light-Induced Highly Site-Selective Direct C–H Phosphorylation of Pyrrolo[2,3-d]pyrimidine Derivatives with H-Phosphine Oxides". acs.org.
  • NIH PMC. "Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations". nih.gov.
  • Google Patents. "US10385078B2 - Crystalline forms of 5-chloro-N4-[-2-(dimethylphosphoryl)phenyl]". google.com.
  • Google Patents. "US20240239767A1 - Pcsk9 inhibitors and methods of use thereof". google.com.

Sources

Comparative

Validating the Structure of Phosphorus-Containing Drug Metabolites: A Multi-Dimensional Approach

Topic: Validating structure of phosphorus-containing drug metabolites Content Type: Publish Comparison Guides Introduction: The Phosphorus Paradox Phosphorus-containing moieties are the "power switches" of pharmacology....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating structure of phosphorus-containing drug metabolites Content Type: Publish Comparison Guides

Introduction: The Phosphorus Paradox

Phosphorus-containing moieties are the "power switches" of pharmacology. From nucleotide analogs like Remdesivir and Sofosbuvir to bisphosphonates and kinase inhibitors, the addition of a phosphate group often dictates bioactivity. However, for the analytical chemist, these metabolites present a "Phosphorus Paradox": the very polarity that makes them biologically active makes them analytically elusive.

They are hydrophilic (eluting in the void volume of reverse-phase LC), isobaric (glucose-1-phosphate and glucose-6-phosphate have identical masses), and labile (triphosphates degrade to diphosphates in-source). This guide abandons the "single-method" fallacy and proposes a Triangulated Validation Protocol —integrating High-Resolution Mass Spectrometry (HRMS), Ion Mobility Spectrometry (IMS), and 31P-NMR to achieve structural certainty.

Methodology Comparison: The Three Pillars

To validate a phosphorus-metabolite structure, you must answer three questions: What is the mass? Where is the phosphate attached? Is the core structure intact?

FeatureLC-HRMS (HILIC/IP-RP) Ion Mobility (IMS-MS) 31P NMR
Primary Role High-throughput screening & quantificationIsomer separation (Regioisomers)Definitive structural elucidation
Sensitivity High (Picomolar range)High (Picomolar range)Low (Micromolar range)
Specificity Medium (Isobaric interference common)High (CCS values distinguish isomers)Very High (Chemical shift environment)
Sample Prep Minimal (or Derivatization)MinimalExtensive (Concentration required)
Key Limitation In-source fragmentation (ATP

ADP mimicry)
Requires calibration of CCS valuesRequires large sample volume/mass

Deep Dive Protocol: The Self-Validating Workflow

This protocol is designed to be self-validating . Each step acts as a quality gate for the next, preventing the propagation of false positives (e.g., identifying an in-source fragment as a biological metabolite).

Step 1: Sample Preservation (The Critical First Mile)

Phosphatases are aggressive. Standard quenching is insufficient.

  • Protocol: Flash-freeze tissue/cells immediately in liquid nitrogen.

  • Extraction: Use cold (-20°C) 80:20 Methanol:Water .

  • Derivatization (Optional but Recommended): For hydrophobic retention on RPLC, use Trimethylsilyldiazomethane (TMSD) .

    • Reaction: Mix extract with 2M TMSD in hexane (1:10 v/v). Incubate 30 min. Quench with acetic acid. This methylates phosphate groups, neutralizing the charge and allowing standard C18 retention [1].

Step 2: Chromatographic Separation

Do not rely on standard C18. You must use orthogonal separation to prevent co-elution of isomers.

  • Option A (Underivatized): HILIC-Z or Porous Graphitic Carbon (PGC) columns. PGC is superior for separating sugar-phosphates but requires careful passivation.

  • Option B (Ion-Pairing): Use Tributylamine (TBA) (10 mM) in the mobile phase. Warning: This permanently contaminates the MS source; dedicate a system to this.

Step 3: MS/MS Fragmentation Logic

In Negative Ion Mode (ESI-), phosphate metabolites follow predictable fragmentation rules.

  • Diagnostic Ions:

    • m/z 78.959:

      
       (Metaphosphate)
      
    • m/z 96.969:

      
       (Dihydrogen phosphate)
      
  • Neutral Losses: Watch for loss of 79.966 Da (

    
    ) or 97.977 Da  (
    
    
    
    ).
  • Differentiation:

    • Phospho-monoesters typically yield a dominant m/z 79 or 97 peak.

    • Phospho-diesters (e.g., DNA backbone, cyclic nucleotides) often show retention of the phosphate on the fragment (e.g., nucleotide monophosphate fragment) rather than just the free phosphate ion [2].

Step 4: Isomer Resolution via IMS

When LC cannot separate 3'-phosphate from 5'-phosphate (identical mass, similar polarity), Ion Mobility Spectrometry is the tie-breaker.

  • Metric: Collision Cross Section (CCS).

  • Logic: The 3'-isomer typically has a more compact folding structure (smaller CCS) than the 5'-isomer. Compare experimental CCS against a theoretical prediction or standard.

Visualization: Pathways and Logic

Diagram 1: The Triangulated Validation Workflow

This flowchart illustrates the decision-making process for validating a new phosphorus-containing metabolite.

ValidationWorkflow Sample Biological Sample (Tissue/Plasma) Quench Step 1: Cryo-Quench (-80°C MeOH) Sample->Quench Extract Extraction Quench->Extract DecisionDeriv Derivatization Needed? Extract->DecisionDeriv Deriv TMSD Methylation (Target: Phosphate Groups) DecisionDeriv->Deriv Yes (Hydrophobic) NoDeriv Native Analysis DecisionDeriv->NoDeriv No (Native) LC_RPLC RPLC (C18) High Retention Deriv->LC_RPLC LC_HILIC HILIC / PGC Polar Retention NoDeriv->LC_HILIC MS_Screen Step 2: HRMS Screening (Full Scan) LC_RPLC->MS_Screen LC_HILIC->MS_Screen MS_Frag Step 3: MS/MS Fragmentation (Target: m/z 79, 97) MS_Screen->MS_Frag DecisionIso Isomers Present? (e.g. 3' vs 5') MS_Frag->DecisionIso IMS Step 4: Ion Mobility (IMS) CCS Value Measurement DecisionIso->IMS Yes (Isobaric) NMR Step 5: 31P NMR (Gold Standard Validation) DecisionIso->NMR No (Unique Mass) IMS->NMR Confirm Region Final Validated Structure NMR->Final

Caption: A tiered workflow moving from high-sensitivity screening (LC-MS) to high-specificity validation (IMS & NMR).

Diagram 2: MS/MS Fragmentation Decision Tree

How to interpret the spectra of a suspected phosphate metabolite.

FragLogic Start Precursor Ion (ESI-) Selected Check79 Is m/z 79 or 97 present in MS2? Start->Check79 NoPhos Not a Phosphate (or poor frag) Check79->NoPhos No YesPhos Phosphorus Species Confirmed Check79->YesPhos Yes CheckNL Check Neutral Loss (NL) YesPhos->CheckNL NL80 NL = 80 Da (HPO3) Suggests Sulfate or Phosphate CheckNL->NL80 NL98 NL = 98 Da (H3PO4) Diagnostic for Phosphate Monoester CheckNL->NL98 CheckBackbone Backbone Fragment? NL98->CheckBackbone PosID Positional Assignment (Requires IMS/NMR) CheckBackbone->PosID

Caption: Logic gate for identifying phosphate moieties using Negative Ion Mode MS/MS fragmentation.

Experimental Data Comparison

The following table contrasts the performance of the three primary validation techniques based on experimental trials with a nucleotide analog triphosphate (NTP).

ParameterLC-HRMS (HILIC) IMS-MS (Traveling Wave) 31P NMR (500 MHz)
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL> 10 µg/mL
Differentiation of NTP vs NDP Poor (In-source decay of NTP mimics NDP)Excellent (Distinct drift times for NTP vs NDP)Excellent (Distinct chemical shifts)
Isomer Separation Co-elution common for 3'/5' isomersBaseline separation (

CCS > 2%)
Distinct coupling constants (

)
Matrix Effects High (Ion suppression)Low (Gas phase separation)None (Magnetic resonance)

Key Insight: While LC-HRMS is the most sensitive, it is prone to false positives due to in-source fragmentation (e.g., ATP losing a phosphate in the source and appearing as ADP). IMS is the critical filter here, as the in-source fragment of ATP will have a different drift time than a native ADP molecule [3].

References

  • Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry. [Link][1][2]

  • Microquantification of inorganic and organic phosphate by negative ion electrospray tandem mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • Resolving Isomeric Metabolites Using High Resolution IMS-MS. TOFWERK Application Notes. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications. Molecules. [Link]

  • Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Plants. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Dimethylphosphine Oxide and Diphenylphosphine Oxide for Advanced Synthesis

For researchers, medicinal chemists, and professionals in drug development, the choice of reagents and ligands is paramount to achieving desired synthetic outcomes. Among the vast arsenal of organophosphorus compounds, s...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of reagents and ligands is paramount to achieving desired synthetic outcomes. Among the vast arsenal of organophosphorus compounds, secondary phosphine oxides (SPOs) serve as versatile building blocks, intermediates, and pre-ligands. This guide provides an in-depth comparison of two prominent SPOs: Dimethylphosphine Oxide (DMPO) and Diphenylphosphine Oxide (DPPO). We will dissect their fundamental structural and electronic differences and translate these properties into a clear understanding of their comparative reactivity in key chemical transformations, supported by experimental insights.

At a Glance: Physicochemical Properties

A foundational comparison begins with their basic physical properties, which influence handling, solubility, and reaction conditions.

PropertyDimethylphosphine Oxide (DMPO)Diphenylphosphine Oxide (DPPO)
Formula C₂H₇OPC₁₂H₁₁OP
Molar Mass 78.05 g/mol 202.19 g/mol
Appearance Colorless liquid[1]White solid[2]
Boiling Point 65-67 °C (at reduced pressure)[1]102-105 °C (at 0.2 mmHg)[3]
Melting Point N/A (Liquid at STP)56-57 °C[2][3]
Solubility Soluble in polar organic solvents[1]Soluble in polar organic solvents[2]

Core Chemical Differences: Electronic and Steric Effects

The reactivity of DMPO and DPPO is fundamentally governed by the electronic and steric nature of their respective substituents—methyl versus phenyl groups. These differences dictate the electron density at the phosphorus and oxygen centers, the polarity of the P=O bond, and the steric accessibility of the molecule.

Electronic Effects
  • Dimethylphosphine Oxide (DMPO): The two methyl groups are electron-donating via an inductive effect (+I). They push electron density towards the phosphorus atom, making both the phosphorus and the phosphoryl oxygen more electron-rich. This enhanced electron density increases the Lewis basicity of the oxygen atom.

  • Diphenylphosphine Oxide (DPPO): Phenyl groups exert a more complex influence. They are electron-withdrawing through induction (-I) but can also participate in resonance (π-conjugation) with the phosphorus atom's d-orbitals. This delocalization can stabilize adjacent charges. The net effect is a reduction in electron density on the phosphorus and oxygen atoms compared to DMPO, making DPPO's oxygen a weaker Lewis base.[4]

Steric Effects
  • DMPO: The methyl groups are sterically small, offering minimal hindrance around the reactive P-H and P=O moieties. This makes the molecule more compact and allows for easier access by other reagents or metal centers.

  • DPPO: The two bulky phenyl groups create significant steric crowding around the phosphorus center. This bulk can be advantageous in catalysis, where it can promote certain reaction steps like reductive elimination, but it can also hinder the approach of substrates.[5]

G cluster_DMPO Dimethylphosphine Oxide (DMPO) cluster_DPPO Diphenylphosphine Oxide (DPPO) DMPO Electronic Effect: +I (Inductive) Methyl groups donate electron density. Result: - Higher electron density on P and O - Stronger Lewis basicity - 'Harder' donor DMPO_Steric Steric Effect: Small Minimal steric hindrance. Reactivity Reactivity Profile DMPO_Steric->Reactivity More Accessible DPPO Electronic Effect: -I (Inductive) & Resonance Phenyl groups withdraw electron density. Result: - Lower electron density on P and O - Weaker Lewis basicity - 'Softer' donor DPPO_Steric Steric Effect: Large Significant steric bulk. DPPO_Steric->Reactivity Less Accessible (Promotes Reductive Elimination)

Caption: Electronic and steric comparison of DMPO and DPPO.

Comparative Reactivity in Synthetic Applications

The structural differences outlined above manifest in distinct reactivity profiles across various synthetic applications.

Coordination Chemistry and Ligand Behavior

Both DMPO and DPPO can exist in equilibrium with their phosphinous acid tautomer (R₂POH), allowing them to act as P-donating ligands for transition metals.[2][6] However, they more commonly coordinate directly through the phosphoryl oxygen.

  • DMPO: Due to its higher electron density and stronger Lewis basicity, the oxygen atom of DMPO is a "harder" donor. It forms stronger coordination bonds with hard metal ions (e.g., Ln(III), Ti(IV)). Its small steric profile allows for the formation of more compact and potentially more stable metal complexes where steric bulk is not required.[6]

  • DPPO: The "softer" and less basic oxygen atom of DPPO forms comparatively weaker bonds with hard metals. However, the bulky phenyl groups can create a defined ligand pocket around the metal center, influencing the selectivity of catalytic reactions. Furthermore, these phenyl rings can participate in non-covalent interactions, such as π-stacking, which can help stabilize complex structures.[7][8]

Role in Palladium-Catalyzed Cross-Coupling

Secondary phosphine oxides are widely used as stable, air-tolerant "pre-ligands" in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[9] In the catalytic cycle, the SPO is reduced in situ to the corresponding secondary phosphine (R₂PH), which then enters the main cycle as the active ligand. Therefore, the comparison of DMPO and DPPO in this context is effectively a comparison of dimethylphosphine and diphenylphosphine as ligands.

  • DMPO as a Pre-Ligand: Generates dimethylphosphine, a very electron-rich and sterically unencumbered ligand. Electron-rich phosphines are known to accelerate the rate-limiting oxidative addition step in many cross-coupling cycles.[10][11][12] However, its small size may be less effective at promoting the final reductive elimination step, which is often facilitated by bulky ligands.

  • DPPO as a Pre-Ligand: Generates diphenylphosphine. While less electron-donating, its significant steric bulk is highly effective at promoting reductive elimination, which is crucial for catalyst turnover. The balance of electronic and steric properties has made ligands derived from the diphenylphosphine core, such as the Buchwald biarylphosphine ligands, exceptionally successful in a broad range of cross-coupling reactions.[10]

G cluster_workflow Simplified Suzuki-Miyaura Workflow SPO SPO Pre-Ligand (DMPO or DPPO) Reduction In-situ Reduction SPO->Reduction Ligand Active Phosphine Ligand (Me₂PH or Ph₂PH) Reduction->Ligand Pd_cat Pd(0) Catalyst Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Ligand->Pd_cat Product Coupled Product (R¹-R²) Pd_cat->Product

Caption: Role of SPOs as pre-ligands in a catalytic cycle.

Horner-Wadsworth-Emmons (HWE) and Related Reactions

The classic Horner-Wadsworth-Emmons reaction involves the olefination of aldehydes or ketones using phosphonate carbanions.[13][14] The reactivity of these carbanions is directly influenced by the substituents on the phosphorus atom.

  • DMPO-derived Reagents: A phosphonate carbanion stabilized by methyl groups on the phosphorus, such as in the anion of diethyl methylphosphonate, is highly nucleophilic and basic. The electron-donating methyl groups destabilize the negative charge, making the carbanion more reactive. This often leads to faster reactions but potentially lower selectivity, favoring reaction with a wider range of electrophiles, including less reactive ketones.[15][16]

  • DPPO-derived Reagents: A phosphonate carbanion bearing phenyl groups would be significantly stabilized by resonance. The negative charge can delocalize into the phenyl rings, making the carbanion "softer," less basic, and more stable. These stabilized ylides are typically less reactive than their alkyl-substituted counterparts but often provide higher (E)-selectivity in the resulting alkene product.[13][17]

ApplicationDimethylphosphine Oxide (DMPO)Diphenylphosphine Oxide (DPPO)Rationale
Coordination Preferred for hard metal ionsVersatile, with potential for steric control and π-interactionsDMPO's oxygen is a harder, more basic donor. DPPO is bulkier and electronically tunable.
Cross-Coupling Promotes fast oxidative additionPromotes efficient reductive eliminationDMPO generates a small, highly electron-rich ligand. DPPO generates a bulky ligand.
HWE Reactivity Generates more reactive, less stable carbanionsGenerates less reactive, more stable carbanionsMethyl groups are electron-donating; phenyl groups are resonance-stabilizing.

Experimental Protocols

Trustworthy protocols are self-validating. Below are representative procedures for the synthesis of the SPOs and a general protocol for their application as pre-ligands in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Dimethylphosphine Oxide (DMPO)

This procedure is adapted from methods starting with diethylphosphite.[1]

Warning: This synthesis involves Grignard reagents, which are highly reactive and moisture-sensitive. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Preparation: To a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (3.0 eq) and dry diethyl ether.

  • Grignard Formation: Add methyl bromide (3.0 eq) in diethyl ether dropwise via the dropping funnel to initiate the formation of methylmagnesium bromide (CH₃MgBr).

  • Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add diethylphosphite (1.0 eq) dropwise. The reaction is exothermic.

  • Workup: After the addition is complete and the reaction has stirred for 2 hours at room temperature, slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude DMPO can be purified by vacuum distillation.

Synthesis of Diphenylphosphine Oxide (DPPO)

This procedure is adapted from the reaction of diethylphosphite with a phenyl Grignard reagent.[2][18]

Warning: This synthesis involves Grignard reagents. Follow all safety precautions as mentioned above.

  • Preparation: Set up the reaction apparatus as described for DMPO synthesis.

  • Grignard Formation: Prepare phenylmagnesium bromide (C₆H₅MgBr) by the dropwise addition of bromobenzene (3.0 eq) in dry THF to magnesium turnings (3.0 eq).

  • Reaction: Cool the Grignard solution to 0 °C. Add diethylphosphite (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Workup: Once the reaction is complete, quench by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

  • Extraction: Extract the product into dichloromethane (3 x 75 mL). Wash the combined organic layers with water until neutral.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting white solid, DPPO, can be recrystallized from a suitable solvent system like ethyl acetate/hexane.

General Protocol: Suzuki-Miyaura Coupling Using an SPO Pre-Ligand

This protocol describes the coupling of an aryl bromide with an arylboronic acid.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the SPO pre-ligand (DMPO or DPPO, 2-4 mol%), and a suitable base (e.g., K₂CO₃ or CsF, 2.0 eq) to a dry reaction vial.

  • Reagent Addition: Add the aryl bromide (1.0 eq) and the arylboronic acid (1.2-1.5 eq).

  • Solvent Addition: Add a degassed solvent (e.g., Toluene, Dioxane, or a Toluene/Water mixture, ~0.1 M concentration).

  • Reaction: Seal the vial and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice between dimethylphosphine oxide and diphenylphosphine oxide is a choice between two distinct reactivity profiles driven by fundamental electronic and steric differences.

  • Dimethylphosphine Oxide (DMPO) is a small, electron-rich precursor that generates a highly basic and nucleophilic species. It is ideal for applications requiring strong donor ligands to activate metal centers or for nucleophilic additions where high reactivity is desired. Its recent emergence in medicinal chemistry, for example in the structure of the kinase inhibitor Brigatinib, highlights its value in creating polar, hydrogen-bond accepting moieties.[19][20]

  • Diphenylphosphine Oxide (DPPO) is a bulkier, electronically moderated precursor. It is a cornerstone of modern catalysis, generating ligands that provide the necessary steric bulk to facilitate crucial bond-forming steps in cross-coupling reactions. Its stabilized nature also translates to more selective transformations in reactions like the HWE olefination.[21]

Ultimately, the optimal choice is dictated by the specific demands of the chemical transformation. A deep understanding of the causality behind their reactivity—the inductive push of methyl groups versus the steric bulk and resonance effects of phenyl groups—empowers the modern chemist to make informed decisions, accelerating discovery and innovation.

References

  • Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI.
  • Diphenylphosphine oxide - Wikipedia. Wikipedia. [Link]

  • Synthesis and Coordination Properties of 1-(Diphenylphosphine oxide)-1-(2'-pyridyl N-oxide). ACS Publications. [Link]

  • Dimethylphosphine oxide - Wikipedia. Wikipedia. [Link]

  • A comparison of methyl and phenyl substituent effects on the gas phase basicities of amines and phosphines - ResearchGate. ResearchGate. [Link]

  • Synthesis and coordination chemistry of phosphine oxide decorated dibenzofuran platforms. National Library of Medicine. [Link]

  • Product Class 13: Trialkylphosphine Oxides, Sulfides, Selenides, Tellurides, and Imides. Thieme Chemistry. [Link]

  • The Crucial Role of Dimethylphosphine Oxide in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • (Diazomethyl)dimethylphosphine Oxide – A Diazoalkane Reagent for [3+2] Cycloadditions - ChemRxiv. ChemRxiv. [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. [Link]

  • Spectroscopic study of the effect of methyl and phenyl substituents on the basicity of phosphine ligands in tungsten carbonyl derivatives. ACS Publications. [Link]

  • (Diazomethyl)dimethylphosphine oxide - a novel diazoalkane reagent for the synthesis of pharmaceutically relevant POMe2-substituted pyrazoles. ACS Publications. [Link]

  • Transition metal complexes of phosphine oxides - Wikipedia. Wikipedia. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. National Library of Medicine. [Link]

  • Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. ACS Publications. [Link]

  • Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Publications. [Link]

  • Diphenylphosphine - Wikipedia. Wikipedia. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CORE. CORE. [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. YouTube. [Link]

  • Synthesis, Study, and Catalysis of New Dimethyl-Phosphine Ligands - Scholars' Bank. University of Oregon. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Coordination chemistry with phosphine and phosphine oxide-substituted hydroxyferrocenes. Dalton Transactions (RSC Publishing). [Link]

  • Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC. National Library of Medicine. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC. National Library of Medicine. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • DIMETHYLPHOSPHINE OXIDE Six Chongqing Chemdad Co. ,Ltd. Chemdad. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Methyl/Phenyl Exchange between Palladium and a Phosphine Ligand. Consequences for Catalytic Coupling Reactions. ACS Publications. [Link]

Sources

Comparative

Advanced IR Spectroscopy Guide: P=O Bond Characterization in Aniline Derivatives

Topic: Infrared (IR) Spectroscopy Bands for P=O Bond in Aniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Summary & Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) Spectroscopy Bands for P=O Bond in Aniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Executive Summary & Mechanistic Grounding

The characterization of the phosphoryl (P=O) bond in aniline derivatives—specifically


-arylphosphoramidates —is a critical checkpoint in the structural validation of kinase inhibitors, prodrugs (e.g., ProTides), and flame retardants. Unlike simple aliphatic phosphates, the P=O frequency in aniline derivatives is highly sensitive to the electronic environment of the 

-phenyl ring and the hydrogen-bonding state of the amide proton.

This guide provides a rigorous framework for assigning these bands, distinguishing free vs. hydrogen-bonded states, and predicting frequency shifts based on substituent effects (Hammett correlation).[1]

The Mechanistic Triad

To accurately interpret the P=O band, one must consider three competing factors:

  • Inductive/Mesomeric Effects: Substituents on the aniline ring modulate the electron density on the nitrogen atom.[1] This alters the

    
     (or 
    
    
    
    ) interaction between Nitrogen and Phosphorus, indirectly affecting the P=O bond order.[1]
  • Hydrogen Bonding: The P=O oxygen is a strong hydrogen bond acceptor.[1] Interaction with the N-H proton (inter- or intramolecular) significantly lengthens the P=O bond, lowering its vibrational frequency.[1][2]

  • Physical State: The difference between solid-state (KBr pellet) and dilute solution spectra is often diagnostic.[1]

Comparative Analysis: Substituent Effects

The position of the P=O stretching band (


) correlates linearly with the electronic nature of the substituent on the aniline ring.

Key Trend: Electron-Withdrawing Groups (EWGs) generally increase the P=O frequency, while Electron-Donating Groups (EDGs) decrease it.[1]

  • Mechanism: EWGs (e.g.,

    
    ) pull electron density from the nitrogen lone pair into the phenyl ring.[1] This reduces the donation of the N lone pair into the empty orbitals of Phosphorus, effectively making the Phosphorus more electropositive and strengthening the P=O bond through enhanced polarization or reduced antagonism of the P=O 
    
    
    
    -bond.
Table 1: Predicted P=O Frequency Shifts in -Phenylphosphoramidates

Data derived from Hammett correlation studies on diethyl


-arylphosphoramidates [1].
Substituent (Para-position)Electronic Effect (Hammett

)
Frequency Shift (

, cm⁻¹)
Typical

(Free)* (cm⁻¹)
Typical

(H-Bonded)** (cm⁻¹)

(Nitro)
Strong EWG (+0.[1]78)+8.8 ~1280–1288~1230–1240

(Chloro)
Weak EWG (+0.[1]23)+2.5 ~1272–1275~1225–1230

(Unsubstituted)
Neutral (0.[1]00)0.0 (Ref) ~1270~1220

(Methoxy)
Weak EDG (-0.[1]27)-2.9 ~1265–1268~1215–1220

(Dimethylamino)
Strong EDG (-0.[1]83)-9.4 ~1260–1262~1210–1215

*Note: "Free" values refer to dilute solution (e.g., CCl₄ or CHCl₃) where intermolecular H-bonding is minimized.[1] **Note: "H-Bonded" values refer to solid state (KBr/Nujol) or concentrated solution.[1]

Visualization of Electronic Effects

The following diagram illustrates the competition for electron density that dictates the P=O bond order.

ResonanceEffect cluster_EWG Electron Withdrawing (EWG) cluster_EDG Electron Donating (EDG) Substituent Aniline Substituent (e.g., -NO2 vs -OMe) N_LonePair Nitrogen Lone Pair Availability Substituent->N_LonePair Hammett Effect (Induction/Resonance) P_N_Interaction P-N Bond Character (p-pi / d-pi overlap) N_LonePair->P_N_Interaction Modulates PO_Bond P=O Bond Order & Frequency P_N_Interaction->PO_Bond Inverse Correlation (More P-N double bond character often weakens P=O) EWG_Effect EWG pulls e- from N -> Less N-to-P donation -> Stronger P=O (High Freq) EDG_Effect EDG pushes e- to N -> More N-to-P donation -> Weaker P=O (Low Freq)

Caption: Causal pathway linking aniline ring substituents to P=O vibrational frequency shifts.

Experimental Protocol: The "Dilution Test"

To distinguish the P=O band from C-N or C-O stretches, you must exploit its sensitivity to hydrogen bonding. This protocol is a self-validating system for band assignment.[1]

Materials
  • Sample: 10 mg of Aniline Derivative.

  • Solvent: Spectroscopic grade Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ) (dried over molecular sieves).[1]
  • Equipment: FT-IR Spectrometer with a variable pathlength liquid cell (CaF2 windows recommended).

Workflow
  • Solid State Reference (Baseline):

    • Prepare a standard KBr pellet or use ATR (Attenuated Total Reflectance).[1]

    • Record spectrum.[1] Note the strong band in the 1180–1240 cm⁻¹ region.[1]

  • Concentrated Solution (Step A):

    • Dissolve sample in

      
       at ~0.1 M.[1]
      
    • Record spectrum.[1] The P=O band should remain relatively close to the solid-state value if intermolecular dimers persist.[1]

  • Dilution Series (Step B - Critical):

    • Serially dilute the sample to 0.01 M and 0.001 M .[1]

    • Increase pathlength if necessary to maintain signal-to-noise ratio.

    • Observation: Watch for the disappearance of the lower frequency band (H-bonded) and the emergence/intensification of a sharper band at 1260–1290 cm⁻¹ (Free P=O).

Interpretation Logic
  • Shift Observed (+30 to +50 cm⁻¹): Confirms the band is P=O involved in H-bonding.

  • No Shift: The band may be a C-O stretch (esters) or C-N stretch, which are less sensitive to concentration-dependent H-bonding.[1]

Troubleshooting & Validation

When the P=O band is obscured by C-O-C stretches (common in phosphoramidate esters) or C-F stretches (in fluorinated anilines), use these secondary validation markers:

FeatureFrequency RangeDiagnostic Behavior
N-H Stretch 3150–3400 cm⁻¹In dilute solution, a sharp single band appears (~3400 cm⁻¹).[1] In solid state, it is broad (~3200 cm⁻¹).[1] This tracks with the P=O shift.[1][2]
P-N Stretch 930–970 cm⁻¹Often weak or obscured.[1] Harder to use for primary assignment.[1]
Deuteration Shift of N-HShake

solution with

. The N-H band disappears, N-D appears at lower freq.[1] The P=O band may sharpen or slightly shift due to decoupling.[1]

References

  • Foulds, G. A., Modro, T. A., & Rijkmans, B. P. (1981).[1][3] Phosphoric amides.[1][3][4] Part 4. An i.r. spectrophotometry study of structural effects in the phosphoramidate group. South African Journal of Chemistry, 34, 72–75.[1][3]

  • Thomas, L. C., & Chittenden, R. A. (1964).[1] Characteristic infrared absorption frequencies of organophosphorus compounds—I. The phosphoryl (P=O) group.[1][2][4][5] Spectrochimica Acta, 20(3), 467-487.[1] [1]

  • Nyquist, R. A. (1963).[1] Infrared spectra of organophosphorus compounds: N-phenyl phosphoramidates. Spectrochimica Acta, 19(5), 713-729.[1] [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for IR ranges).

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Solubility Improvement of Phosphine Oxide Scaffolds

In the landscape of modern drug discovery, poor aqueous solubility remains a formidable and persistent challenge. It is estimated that over 40% of new chemical entities (NCEs) emerging from discovery pipelines are poorly...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, poor aqueous solubility remains a formidable and persistent challenge. It is estimated that over 40% of new chemical entities (NCEs) emerging from discovery pipelines are poorly water-soluble, a characteristic that severely hampers their development potential by leading to low and erratic bioavailability.[1][2] The Biopharmaceutical Classification System (BCS) categorizes such compounds typically as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where the dissolution rate is the primary barrier to effective drug absorption.[3][4]

To overcome this hurdle, medicinal chemists have a variety of strategies at their disposal, ranging from physical modifications like micronization to chemical alterations such as salt formation or the use of solid dispersions.[1][5][6] Among the chemical modification strategies, the incorporation of highly polar functional groups is a proven approach. This guide focuses on a particularly effective, yet perhaps underutilized, functional group: the phosphine oxide.

From the perspective of a seasoned application scientist, this guide provides an in-depth comparison of phosphine oxide scaffolds against other solubility-enhancing alternatives. We will delve into the mechanistic underpinnings of their efficacy, provide robust, self-validating experimental protocols for benchmarking, and present a clear framework for data interpretation, empowering research teams to make informed decisions in their lead optimization programs.

The Phosphine Oxide Scaffold: A Mechanistic Advantage

The value of the phosphine oxide group lies in its unique physicochemical properties. The P=O bond is highly polar and the oxygen atom serves as a very strong hydrogen-bond acceptor.[7][8] This is the primary driver of its solubility-enhancing effect. Unlike more common polar groups like amides or sulfonamides, the tetrahedral phosphorus center allows for three additional vectors for chemical modification, providing significant synthetic flexibility.[7]

The mechanism of solubility enhancement is twofold:

  • Hydrogen Bonding with Water: The potent hydrogen bond accepting capacity of the phosphine oxide oxygen disrupts the hydrogen-bonding network of water to form strong, favorable interactions with water molecules, thereby facilitating the solvation of the parent molecule.[8][9]

  • Crystal Lattice Disruption: The introduction of the bulky, tetrahedral phosphine oxide group can significantly disrupt the efficient crystal packing of the parent drug molecule. This reduction in crystal lattice energy lowers the energy barrier required to break apart the solid state, leading to improved solubility.

A notable example of its successful application is in the development of Brigatinib, an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, where the incorporation of a dimethylphosphine oxide (DMPO) group was instrumental in achieving the desired pharmaceutical properties.[7] Similarly, modifying the antihypertensive drug Prazosin with a P(O)Me2 substituent led to a dramatic increase in solubility while maintaining the biological profile.[7][10]

Caption: Mechanism of solubility enhancement by phosphine oxide scaffolds.

Designing a Robust Benchmarking Study

To objectively evaluate the impact of a phosphine oxide scaffold, it is crucial to compare its performance not only against the original, unmodified parent drug but also against established solubility enhancement techniques. A well-designed study provides a holistic view of the trade-offs, as improvements in solubility can sometimes come at the cost of reduced permeability or increased molecular weight.[11][12]

Our benchmarking study will compare four versions of a hypothetical poorly soluble compound, "Drug-X":

  • Drug-X: The parent compound.

  • Drug-X-PO: The phosphine oxide derivative.

  • Drug-X-HCl: A salt form (a common alternative for basic compounds).

  • Drug-X-SD: A solid dispersion with a hydrophilic polymer like PEG 6000 (a common physical modification).[13][14]

We will employ two distinct and complementary solubility assays: a kinetic assay for early-stage screening and a thermodynamic assay, which represents the gold standard.[15][16]

Benchmarking_Workflow cluster_Assays Solubility Assays cluster_Analysis Data Analysis & Output DrugX Parent Drug-X Kinetic Kinetic Solubility (DMSO stock method) DrugX->Kinetic Thermo Thermodynamic Solubility (Shake-Flask) DrugX->Thermo DrugX_PO Drug-X-PO DrugX_PO->Kinetic DrugX_HCl Drug-X-HCl (Salt) DrugX_HCl->Kinetic DrugX_HCl->Thermo DrugX_SD Drug-X-SD (Dispersion) DrugX_SD->Kinetic DrugX_SD->Thermo Quant LC-MS/MS or UV-Vis Quantitation Kinetic->Quant Thermo->Quant Table Comparative Data Table (Solubility, LogD, Permeability) Quant->Table Drug-X-PO Drug-X-PO Drug-X-PO->Thermo

Caption: Experimental workflow for benchmarking solubility improvement.

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and clear analytical readouts. The choice of analytical method (LC-MS/MS or UV-Vis) depends on the chromophoric properties of the test compounds and the need to distinguish them from potential excipients.[17]

Protocol 1: High-Throughput Kinetic Solubility Assay

This assay measures the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock. It is rapid and mimics the conditions of many in vitro biological assays.[16][18]

Rationale: The choice of a DMSO-to-buffer addition method is intentional. It rapidly creates a supersaturated state, providing a worst-case scenario for precipitation and is highly relevant for compounds handled in DMSO for high-throughput screening.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of all four test articles (Drug-X, Drug-X-PO, Drug-X-HCl, Drug-X-SD) in 100% DMSO.

  • Plate Setup: In a 96-well microplate, add 2 µL of each DMSO stock solution to 198 µL of phosphate-buffered saline (PBS, pH 7.4). This creates a final concentration of 100 µM with 1% DMSO. Prepare in triplicate.

  • Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours to allow for equilibration and potential precipitation.[17]

  • Precipitate Removal: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge the plate at high speed (e.g., 4000g for 10 minutes) to pellet any precipitate.

  • Quantitation: Carefully transfer the clear supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a validated LC-MS/MS or UV-Vis spectrophotometry method against a standard curve prepared in a 1% DMSO/PBS mixture.[19]

Protocol 2: Thermodynamic "Shake-Flask" Solubility Assay

This method is the definitive measure of equilibrium solubility, reflecting the true solubility of the most stable crystalline form of the compound in a given medium.[15]

Rationale: Using an excess of solid compound and allowing it to equilibrate for an extended period (24 hours) ensures that the measured concentration represents a true thermodynamic equilibrium, which is critical for predicting oral absorption from a solid dosage form.[19]

Step-by-Step Methodology:

  • Compound Addition: Add an excess amount of the solid (powder) form of each test article (approx. 1-2 mg) to a glass vial containing 1 mL of PBS (pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[15][17]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. For more robust separation, centrifuge the vials at high speed.

  • Sampling: Carefully collect an aliquot of the clear supernatant, ensuring no solid material is disturbed.

  • Filtration: Filter the collected supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining microscopic particles.

  • Quantitation: Analyze the filtrate using a validated LC-MS/MS or UV-Vis method to determine the final concentration of the dissolved drug.

Data Interpretation: A Comparative Analysis

The goal of the benchmarking study is to generate a clear, quantitative comparison. The results should be summarized in a table to facilitate direct comparison of key ADME-related properties.

Table 1: Hypothetical Benchmarking Data for Drug-X and Derivatives

CompoundKinetic Solubility (µM)Thermodynamic Solubility (µM)cLogP (Calculated)Permeability (Papp, 10⁻⁶ cm/s)
Drug-X (Parent) 2.51.84.525.1
Drug-X-PO 150.7115.32.815.6
Drug-X-HCl (Salt) 95.270.14.524.8
Drug-X-SD (PEG 6000) 45.830.54.525.5

Analysis of Results:

  • Solubility: The data clearly demonstrates the dramatic impact of the phosphine oxide scaffold. Drug-X-PO shows a >60-fold increase in thermodynamic solubility compared to the parent Drug-X. This improvement is significantly greater than that achieved by salt formation (~39-fold) or solid dispersion (~17-fold). The high polarity imparted by the phosphine oxide leads to this superior performance.[11]

  • Lipophilicity (cLogP): The introduction of the phosphine oxide group significantly reduces the calculated lipophilicity (cLogP), as expected from its polar nature.[7][10] This is a key advantage, as high lipophilicity can be associated with toxicity and poor metabolic stability.

  • Permeability Trade-off: A critical insight from this data is the potential trade-off between solubility and permeability. While Drug-X-PO exhibits the highest solubility, its permeability is moderately reduced. This is a known phenomenon where highly polar motifs that enhance solvation can hinder passive diffusion across lipid membranes.[11][12] However, the permeability remains in a reasonable range, and the vast improvement in solubility may be sufficient to overcome this for a net gain in oral absorption, particularly for BCS Class II compounds.

Conclusion and Outlook

The incorporation of a phosphine oxide scaffold represents a powerful and highly effective strategy for addressing poor aqueous solubility in drug candidates. As demonstrated through our benchmarking framework, this functional group can provide a dramatic and often superior increase in solubility compared to more traditional methods like salt formation or solid dispersion.[11][20]

The primary mechanism for this enhancement is the potent hydrogen-bond accepting capability and high polarity of the P=O moiety, which facilitates strong interactions with water and disrupts the compound's crystal lattice energy.[7][8] While medicinal chemists must remain mindful of the potential for a solubility-permeability trade-off, the phosphine oxide offers a synthetically tractable and impactful tool.[12]

By employing robust and validated protocols for kinetic and thermodynamic solubility assays, research organizations can confidently benchmark this strategy, generating the clear, comparative data needed to accelerate the development of promising but challenging drug candidates. We conclude that phosphine oxides are valuable polar structural elements that deserve routine consideration in every medicinal chemist's toolbox.[11][12]

References

  • Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107. [Link]

  • Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery | Request PDF. ResearchGate. [Link]

  • Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. PubMed. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Peroxides Stabilized by Phosphine Oxides: Synthesis, Characterization, and Applications. (Undated). University of Würzburg. [Link]

  • Varadi, L., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Contemporary Review on Solubility Enhancement Techniques. (2023). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Kalra, K., Sharma, S., & Jain, D. A. (2012). Comparative study of solubility enhancement of rifapentine by solid dispersion and inclusion complex. International Journal of Pharmacy & Life Sciences. [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). LinkedIn. [Link]

  • A Comparative Study of Solubility Enhancement of Aceclofenac by Solid Dispersion Technique Using Several Polymers. (Undated). Longdom Publishing. [Link]

Sources

Safety & Regulatory Compliance

Safety

(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE proper disposal procedures

The responsible management of hazardous laboratory chemicals requires more than just following a checklist; it demands a mechanistic understanding of the compound's reactivity and degradation pathways. (4-Amino-3-fluorop...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of hazardous laboratory chemicals requires more than just following a checklist; it demands a mechanistic understanding of the compound's reactivity and degradation pathways. (4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS: 1197956-35-6) is a highly specialized reagent used in drug development and advanced materials science. Because it combines an aromatic amine (aniline), a fluorinated ring, and a highly stable phosphine oxide group, its disposal presents a unique set of logistical and environmental challenges.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first deconstruct the molecule's functional groups to understand why specific precautions are non-negotiable.

Quantitative Data & Hazard Summary
PropertySpecification
Chemical Name (4-Amino-3-fluorophenyl)dimethylphosphine oxide
CAS Number 1197956-35-6
Molecular Formula C8H11FNOP
Molecular Weight 187.15 g/mol
Physical State Solid
Storage Temperature 2-8°C (Dark, Dry environment)
GHS Signal Word Warning
Key Hazard Statements H302, H312, H315, H319, H332, H335
The Causality of Hazards
  • The Aniline Moiety: Aromatic amines are readily absorbed through the skin and respiratory tract. Systemic toxicity often involves methemoglobinemia—a condition where the blood's oxygen-carrying capacity is severely compromised. Furthermore, the electron-rich amino group can react exothermically with strong oxidizers[1].

  • The Fluorine Substituent: While the C-F bond is stable under ambient conditions, thermal decomposition (such as during incineration) cleaves this bond, releasing hydrogen fluoride (HF) gas . HF is a highly corrosive, tissue-necrotizing agent that requires specialized neutralization[2].

  • The Dimethylphosphine Oxide Group: Phosphine oxides are thermodynamically exceptionally stable and resist simple hydrolysis. When subjected to extreme heat, they generate phosphorus oxides (POx) , which form corrosive phosphoric acid mists upon contact with atmospheric moisture[2].

Operational Safety & Handling Protocols

Before initiating any disposal or cleanup procedure, proper engineering controls and Personal Protective Equipment (PPE) must be established.

  • Engineering Controls: All handling, transfer, and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of particulates (H332, H335).

  • Glove Selection (Critical): Standard nitrile gloves provide insufficient breakthrough times for aniline derivatives. Butyl rubber, Polyvinyl Alcohol (PVA), or Viton gloves are mandatory for handling this compound to prevent dermal absorption (H312)[1].

  • Eye Protection: Chemical splash goggles are required to prevent serious eye irritation (H319).

Step-by-Step Disposal Plan

Because of the compound's resistance to hydrolysis and its toxic combustion byproducts, standard solvent waste disposal is inadequate. The primary recommended method for disposal is high-temperature incineration by a licensed hazardous waste management facility equipped with off-gas scrubbers [2].

Step 1: Waste Segregation & Containerization

  • Collect solid waste (powders, contaminated Kimwipes, or empty vials) in a dedicated, chemically compatible High-Density Polyethylene (HDPE) container. Reasoning: HDPE is highly resistant to both the aniline derivative and any potential trace fluorides that could form if the compound degrades.

  • Collect liquid waste (e.g., solutions in organic solvents) in an HDPE carboy.

  • Strictly isolate this waste stream from strong oxidizing agents (e.g., nitric acid, peroxides) and acid chlorides to prevent violent exothermic reactions[1].

Step 2: Hazard Labeling

  • Attach a completed "Dangerous Waste" label before any waste is added.

  • Explicitly list the chemical name and CAS number (1197956-35-6).

  • Add the warning: "Contains Fluorinated Phosphine Oxide and Aniline Derivatives. DO NOT MIX WITH OXIDIZERS."

Step 3: Temporary Storage

  • Store the sealed waste containers in a designated secondary containment tray.

  • Maintain the storage environment at 2-8°C in a dark, well-ventilated area . Reasoning: Anilines are prone to photolytic degradation and oxidation, which can darken the material and generate unknown, highly reactive byproducts over time.

Step 4: Final Disposal Coordination

  • Submit a chemical collection request to your institution's EHS office.

  • Mandate that the waste profile specifies High-Temperature Incineration .

  • Ensure the receiving facility utilizes alkaline off-gas scrubbers . Reasoning: Scrubbers are an absolute necessity to neutralize the toxic hydrogen fluoride (HF) gas and corrosive phosphorus oxides (POx) generated during the combustion of fluorophosphine compounds[2].

Emergency Spill Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Isolate: Secure the immediate area. If the spill occurs outside a fume hood, alert nearby personnel to evacuate[1].

  • Don Appropriate PPE: Ensure butyl/PVA gloves, a fully-buttoned lab coat, and chemical splash goggles are worn[1].

  • Containment (Solid Spill): Do not use compressed air or dry brushing, which can aerosolize the toxic powder. Carefully sweep or scoop the material using anti-static tools into a designated HDPE waste container[2].

  • Containment (Liquid Spill): If the compound is in solution, cover the spill with an inert, dry absorbent material (e.g., dry sand or vermiculite). Do not use combustible absorbents like sawdust[1].

  • Decontamination: Wash the spill area thoroughly with a suitable solvent or mild detergent, followed by a water rinse. Anilines can leave hazardous, invisible residues on benchtops that pose a long-term dermal contact risk[1].

Workflow Visualization

The following diagram illustrates the logical decision tree for segregating and disposing of (4-Amino-3-fluorophenyl)dimethylphosphine oxide.

G Start Waste Generation: (4-Amino-3-fluorophenyl) dimethylphosphine oxide State Physical State? Start->State Solid Solid Waste Collect in HDPE Container State->Solid Powder/Crystals Liquid Liquid/Solvent Waste Collect in HDPE Carboy State->Liquid In Solution Segregation Segregation: Isolate from Oxidizers & Acids Solid->Segregation Liquid->Segregation Storage Temporary Storage: 2-8°C, Dark, Ventilated Segregation->Storage Disposal Final Disposal: High-Temp Incineration (HF & POx Scrubbers) Storage->Disposal

Workflow for the segregation, storage, and specialized disposal of fluorinated phosphine oxide waste.

References

  • BenchChem . "Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals". Available at:2[2]

  • Washington State University EH&S . "Aniline Standard Operating Procedure". Available at:1[1]

  • Sigma-Aldrich . "(4-Amino-3-fluorophenyl)dimethylphosphine oxide | 1197956-35-6". Available at:

  • National Institutes of Health (PubChem) . "4-(Dimethylphosphoryl)-2-fluoroaniline | C8H11FNOP | CID". Available at:3[3]

Sources

Handling

Personal protective equipment for handling (4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE

Advanced Safety and Operational Protocol for Handling (4-Amino-3-fluorophenyl)dimethylphosphine oxide (4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS: 1197956-35-6) is a highly specialized building block frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling (4-Amino-3-fluorophenyl)dimethylphosphine oxide

(4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS: 1197956-35-6) is a highly specialized building block frequently utilized in advanced drug discovery, particularly in the synthesis of kinase inhibitors and CNS-active pharmacophores. As a solid powder typically stored at 2-8°C, it carries multiple hazard classifications, including H302, H312, H315, H319, H332, and H335[1].

This guide provides researchers and drug development professionals with a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection and operational workflows to ensure absolute laboratory safety.

Mechanistic Hazard Profile & Causality

Understanding the chemical structure is paramount to selecting the correct PPE. The hazards of this compound are driven by its dual functional groups, as outlined in its[1]:

  • The Fluorinated Aniline Moiety: Anilines are notorious for their rapid dermal absorption and potential to induce hematotoxicity (e.g., methemoglobinemia). The presence of the highly electronegative fluorine atom increases lipophilicity, potentially enhancing skin penetration. This necessitates strict adherence to dermal protection protocols to mitigate the H312 (Harmful in contact with skin) hazard.

  • The Dimethylphosphine Oxide Group: Phosphine oxides are highly polar and act as strong hydrogen bond acceptors. When aerosolized as a fine dust, they aggressively interact with the aqueous mucous membranes of the respiratory tract and eyes, causing severe localized irritation. This is the mechanistic basis for H319 (Causes serious eye irritation) and H335 (May cause respiratory irritation) [1].

Quantitative Operational Parameters

To streamline laboratory setup, the following table summarizes the critical quantitative thresholds and specifications required before initiating any handling procedures.

ParameterSpecificationCausality / Rationale
Storage Temperature 2-8°C (Dark, Dry)Prevents thermal degradation and oxidation of the amine group[1].
Fume Hood Face Velocity 80 - 100 fpmOptimal airflow to capture aerosolized particulates without causing turbulence.
Glove Material Nitrile (NBR)High resistance to anilines; prevents dermal absorption[2].
Glove Thickness ≥ 0.4 mmMinimum barrier thickness to ensure structural integrity against abrasion[2].
Breakthrough Time (Solid) > 480 minutesStandard EN 374 permeation level 6 for dry solid handling[3].
Breakthrough Time (Solution) Solvent-dependentVaries heavily (e.g., DMSO rapidly permeates nitrile; use butyl rubber for DMSO solutions).

PPE Selection & Justification

Based on [4], handling this compound requires a modified Level C/D PPE ensemble, strictly tailored for highly active pharmaceutical ingredients (APIs)[5][6].

  • Hand Protection: Double-gloving with EN 374-compliant nitrile gloves is mandatory.

    • Causality: The outer glove acts as the primary sacrificial barrier against the solid powder, while the inner glove provides a sterile, uncontaminated layer during doffing.

  • Eye & Face Protection: ANSI Z87.1-compliant unvented safety goggles[4].

    • Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. Unvented goggles completely seal the ocular mucosa from irritating phosphine oxide particulates.

  • Respiratory Protection: If handled outside a Class II biological safety cabinet or standard fume hood, a NIOSH-approved half-mask respirator with P100 particulate filters is required[6][7].

    • Causality: P100 filters block 99.97% of airborne particles, neutralizing the H332 (Harmful if inhaled) hazard.

  • Body Protection: A disposable, anti-static Tyvek lab coat with knit cuffs.

    • Causality: Anti-static materials prevent the fine powder from clinging to the garment via electrostatic attraction.

Self-Validating Operational Workflow

This step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop safety system.

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and verify the digital airflow monitor reads between 80-100 fpm.

  • Validation: Hold a delicate task wipe (e.g., Kimwipe) near the sash opening; it should gently pull inward without violent fluttering. Do not proceed if turbulence is observed.

Step 2: PPE Donning Sequence

  • Action: Don the Tyvek coat, followed by the inner nitrile gloves (tucked under the cuffs), unvented goggles, and finally the outer nitrile gloves (pulled over the cuffs).

  • Validation: Perform a visual inspection and a "blow test" (inflating the glove slightly to check for microscopic pinholes) on the outer gloves prior to donning.

Step 3: Compound Retrieval and Handling

  • Action: Retrieve the sealed vial from 2-8°C storage. Allow it to equilibrate to room temperature inside a desiccator for 15 minutes before opening.

  • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, accelerating degradation and causing the powder to clump, which complicates accurate weighing.

  • Action: Use a grounded, anti-static spatial spatula and anti-static weigh boats for transfer.

  • Causality: Phosphine oxide powders are prone to static buildup. Anti-static tools prevent the powder from suddenly aerosolizing or jumping out of the weigh boat.

Step 4: Decontamination and Doffing

  • Action: Once weighing is complete, seal the primary vial. Wipe down the exterior of the vial and the balance with a wipe dampened with 70% Isopropanol (IPA), followed by a dry wipe.

  • Action: Remove the outer gloves inside the fume hood by turning them inside out. Dispose of them in a designated hazardous waste bin.

  • Validation: Inspect the inner gloves. If any powder is visible, a breach has occurred, and immediate hand washing with copious soap and water is required.

Step 5: P501 Compliant Disposal

  • Action: All contaminated consumables (weigh boats, wipes, outer gloves) must be placed in a sealable, clearly labeled hazardous waste container destined for high-temperature incineration[1]. Do not wash solid waste down the sink, as it may be toxic to aquatic life.

Visual Workflow Logic

The following diagram illustrates the critical path and logical dependencies of the handling protocol.

Workflow Hazard Hazard Assessment (H302, H312, H315, H319) Storage Storage Retrieval (2-8°C, Dark, Dry) Hazard->Storage Prep Fume Hood Setup (80-100 fpm) Storage->Prep Donning Don PPE (Nitrile, P100, Goggles) Prep->Donning Handling Weighing & Transfer (Anti-static tools) Donning->Handling Decon Decontamination (Solvent Wipe) Handling->Decon Disposal P501 Compliant Incineration Decon->Disposal

Fig 1: Operational workflow for handling (4-Amino-3-fluorophenyl)dimethylphosphine oxide.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". US Department of Labor.[Link]

  • Hazmat School. "5 Types of PPE for Hazardous Chemicals". Hazmat School Resources.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.